molecular formula C8H11NO2 B174206 (5-Ethoxypyridin-2-yl)methanol CAS No. 133238-82-1

(5-Ethoxypyridin-2-yl)methanol

Cat. No.: B174206
CAS No.: 133238-82-1
M. Wt: 153.18 g/mol
InChI Key: WGESMOKYAZULNS-UHFFFAOYSA-N
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Description

(5-Ethoxypyridin-2-yl)methanol is a versatile pyridine-based building block of significant value in medicinal chemistry and drug discovery research. Its core structure, featuring a hydroxymethyl group on a 5-ethoxy pyridine ring, is frequently employed in the synthesis of more complex, biologically active molecules. Recent scientific literature highlights the application of closely related ethoxypyridine derivatives as key intermediates in developing potent therapeutic agents. For instance, O-alkyl pyridine motifs are integral to the design of novel Proviral Integration Moloney (PIM)-1 kinase inhibitors, which have demonstrated potent in vitro anticancer activity and are investigated for their role in inducing apoptosis in cancer cell lines . Furthermore, the ethoxypyridine scaffold is present in compounds investigated for the treatment of viral infections such as arenavirus and is utilized in the synthesis of advanced chemical entities like DGAT2 inhibitors for metabolic diseases . This reagent serves as a critical precursor for structure-activity relationship (SAR) studies and the exploration of new mechanisms of action, making it a valuable tool for researchers focused on oncology, antiviral therapy, and metabolic disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESMOKYAZULNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310045
Record name 5-Ethoxy-2-pyridinemethanol
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133238-82-1
Record name 5-Ethoxy-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133238-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Data: Direct experimental data for (5-Ethoxypyridin-2-yl)methanol is limited in publicly accessible literature. This guide has been constructed by leveraging data from structurally analogous compounds, such as (5-Methoxypyridin-2-yl)methanol and other substituted pyridinemethanols. Properties and protocols are therefore presented as well-reasoned predictions based on established chemical principles and available data for related molecules.

Introduction

This compound is a substituted pyridinemethanol derivative. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutic agents.[1] The presence of a hydroxymethyl group at the 2-position and an ethoxy group at the 5-position provides a unique combination of electronic and steric properties, making it a valuable building block for organic synthesis and drug discovery. The hydroxymethyl group offers a reactive site for further functionalization, while the ethoxy group can influence the molecule's lipophilicity, metabolic stability, and target engagement.[1] This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyPredicted ValueComments
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 133238-82-1[2]
Appearance Colorless to light yellow liquid or low melting solidBased on analogous compounds like (5-Methoxypyridin-2-yl)methanol.[3]
Boiling Point >250 °C (predicted)Expected to be higher than 2-pyridinemethanol (222.6 °C) due to increased molecular weight.[4]
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate. Moderately soluble in water.The pyridine nitrogen and hydroxyl group contribute to water solubility, while the ethoxy and pyridine ring provide lipophilic character.
pKa ~4.5-5.0 (of the pyridinium ion)The electron-donating ethoxy group is expected to slightly increase the basicity compared to unsubstituted 2-pyridinemethanol.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of substituted pyridines. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester.

Synthetic Workflow

A plausible synthetic route starting from a commercially available pyridine derivative is outlined below. This multi-step process leverages common and well-understood organic transformations.

G A 5-Ethoxypyridine-2-carboxylic acid B Esterification A->B Ethanol, H₂SO₄ (cat.) C Ethyl 5-ethoxypyridine-2-carboxylate B->C D Reduction C->D LiAlH₄ or NaBH₄ E This compound D->E G A This compound B Oxidation A->B C Halogenation A->C D Esterification A->D E 5-Ethoxypyridine-2-carbaldehyde B->E F 2-(Halomethyl)-5-ethoxypyridine C->F G Ester Derivatives D->G H Synthesis of Imines, Schiff Bases E->H I Nucleophilic Substitution F->I J Prodrugs, Bioisosteres G->J

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal confirmation of a molecule's chemical structure is a foundational pillar of chemical research and drug development. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This in-depth guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of (5-Ethoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will proceed from fundamental formula determination to advanced multi-dimensional NMR techniques, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation.

Introduction: The Pyridine Scaffold and the Need for Precision

Pyridine, a heterocyclic aromatic compound, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives, such as this compound, serve as versatile building blocks. The precise placement of substituents—in this case, an ethoxy group at the C5 position and a methanol group at the C2 position—is critical to the molecule's chemical properties and its interactions in a biological or material context. Any ambiguity in this arrangement could lead to misinterpreted research outcomes and wasted resources. This guide, therefore, treats the structure as a hypothesis to be proven, employing a battery of spectroscopic techniques to provide irrefutable evidence for the proposed atomic connectivity.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into detailed connectivity, the first step is to determine the molecular formula. This is most accurately achieved using High-Resolution Mass Spectrometry (HRMS).

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to promote protonation of the basic pyridine nitrogen, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy.

For this compound, the expected molecular formula is C₈H₁₁NO₂. The theoretical exact mass for the protonated molecule, [C₈H₁₁NO₂ + H]⁺, is 154.0863 Da. An experimentally observed mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong confidence in the proposed formula.[2]

From the molecular formula C₈H₁₁NO₂, the degree of unsaturation (DoU) can be calculated: DoU = C + 1 - (H/2) + (N/2) = 8 + 1 - (11/2) + (1/2) = 4

A DoU of 4 is consistent with the presence of an aromatic pyridine ring, which accounts for three double bonds and one ring structure.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic -CH₂, -CH₃)
~1600, ~1480Medium-StrongC=C and C=N ring stretching (pyridine)
~1240StrongC-O-C stretch (aryl ether, asymmetric)
~1050StrongC-O stretch (primary alcohol)

The presence of a broad peak around 3300 cm⁻¹ is a clear indication of the hydroxyl group, while strong absorptions in the 1240 cm⁻¹ and 1050 cm⁻¹ regions corroborate the ether and alcohol functionalities, respectively.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment of every hydrogen and carbon atom and establishing their connectivity.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~8.25d~2.51H
H4~7.20dd~8.5, 2.51H
H3~7.10d~8.51H
-CH₂OH~4.70s-2H
-OCH₂CH₃~4.05q~7.02H
-OHVariablebr s-1H
-OCH₂CH₃~1.40t~7.03H
  • Causality: The H6 proton is the most downfield-shifted aromatic proton due to the combined deshielding effects of the adjacent electronegative nitrogen and the ether oxygen at C5. The characteristic quartet and triplet pattern for the ethoxy group and the singlet for the benzylic-type -CH₂OH protons are key identifiers.

Carbon (¹³C & DEPT-135) NMR Spectroscopy: Defining the Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C2 and C5 of the pyridine ring) are absent in the DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)DEPT-135 Phase
C2~158.0Null
C5~154.0Null
C6~145.0Positive (CH)
C4~122.0Positive (CH)
C3~121.5Positive (CH)
-OCH₂CH₃~64.0Negative (CH₂)
-CH₂OH~63.0Negative (CH₂)
-OCH₂CH₃~14.8Positive (CH₃)
2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR establishes their connectivity, removing all ambiguity.

Workflow: Structure Elucidation using 2D NMR

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_Final Final Confirmation H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (Neighboring Protons) H1->COSY HMBC ¹H-¹³C HMBC (Long-Range Connectivity) H1->HMBC C13 ¹³C & DEPT NMR (Carbon Skeleton) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure G cluster_mol cluster_labels mol_img H_CH2OH H from -CH₂OH C2 C2 H_CH2OH->C2 H_OCH2 H from -OCH₂- C5 C5 H_OCH2->C5

Caption: Key HMBC correlations confirming substituent positions.

Final Validation: Mass Spectrometry Fragmentation

After a structure is proposed by NMR, its fragmentation pattern in mass spectrometry should be consistent with this structure. Under ESI-MS/MS conditions, the protonated molecule ([M+H]⁺, m/z 154.1) can be fragmented.

Table 3: Plausible MS/MS Fragments of this compound

m/z (Observed)m/z (Calculated)Formula of FragmentPlausible Loss
136.0757136.0757[C₈H₁₀NO]⁺H₂O
125.0600125.0601[C₇H₇NO]⁺C₂H₅ (ethyl)
108.0444108.0444[C₆H₆NO]⁺C₂H₅OH (ethanol)

The observation of these fragments, particularly the loss of water from the alcohol and the loss of an ethyl radical or ethanol from the ethoxy group, provides strong corroborating evidence for the structure determined by NMR.

Experimental Protocols

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • DEPT-135, COSY, HSQC, HMBC: Acquire 2D spectra using standard library pulse programs, optimizing spectral widths and acquisition times for the specific compound. Process all data using appropriate software (e.g., MestReNova, TopSpin).

Conclusion

The structure of this compound has been unequivocally confirmed through a multi-faceted analytical approach. High-resolution mass spectrometry established the molecular formula of C₈H₁₁NO₂. Infrared spectroscopy confirmed the presence of hydroxyl, ether, and pyridine functional groups. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) provided a complete and unambiguous map of the atomic connectivity, definitively placing the hydroxymethyl group at the C2 position and the ethoxy group at the C5 position of the pyridine ring. Finally, MS/MS fragmentation patterns were shown to be fully consistent with the proposed structure. This systematic, self-validating workflow exemplifies the rigorous standards required in modern chemical science.

References

  • PubChem. (5-Ethoxy-2-methyl-4-pyridinyl)methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Ito, M., & Onaka, S. (2011). Rational synthesis and X-ray structural study of manganese–pyridine–alcohol derivatives.
  • Wikipedia. (n.d.). Pyridine. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

  • Knaus, E. E., & Giam, C. S. (1975). Pyridine Alcohols. In The Chemistry of Heterocyclic Compounds (pp. 1-100). John Wiley & Sons, Ltd.
  • A. T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • S. A. G., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Molecules, 27(14), 4475. [Link]

  • Bobbitt, J. M., & Floyd, M. C. (1988). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry, 53(26), 6057–6063.
  • Wang, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5251. [Link]

Sources

Spectroscopic and Analytical Profile of (5-Ethoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic profile of (5-Ethoxypyridin-2-yl)methanol. As a key intermediate in pharmaceutical and materials science, a thorough understanding of its structural characteristics is paramount for researchers, scientists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a robust, predictive analysis. This guide details the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the scientific rationale behind the predictions, provides standardized experimental protocols for data acquisition, and visualizes key structural correlations.

Introduction and Molecular Structure

This compound (C₈H₁₁NO₂) is a substituted pyridyl alcohol. The molecule incorporates a pyridine ring, an ethoxy substituent at the 5-position, and a hydroxymethyl group at the 2-position. This combination of a heteroaromatic core, an electron-donating ether group, and a primary alcohol functional group dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is essential for confirming its identity and purity in synthetic applications.

The structural analysis workflow for a novel or uncharacterized compound like this compound relies on the synergistic use of multiple spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synth Synthesis of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synth->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synth->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Synth->NMR Elucidate Structure Elucidation & Purity Assessment MS->Elucidate IR->Elucidate NMR->Elucidate

Caption: Logical flow of spectroscopic analysis for structural elucidation.

The following sections provide the predicted spectroscopic data and their detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from 2-(hydroxymethyl)pyridine and the known effects of an ethoxy substituent on a pyridine ring.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methylene protons of the ethoxy group, and the methyl protons of the ethoxy group. The hydroxyl proton is often broad and may exchange with D₂O.

G H6 H-6 H4 H-4 H3 H-3 CH2OH -CH₂OH OCH2 -OCH₂- CH3 -CH₃

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-6~ 8.25d~ 2.51HPyridine Ring
H-4~ 7.30dd~ 8.5, 2.51HPyridine Ring
H-3~ 7.20d~ 8.51HPyridine Ring
-CH₂OH~ 4.70s-2HMethylene (hydroxyl)
-OCH₂-~ 4.05q~ 7.02HMethylene (ethoxy)
-OH~ 3.5-5.0br s-1HHydroxyl
-CH₃~ 1.40t~ 7.03HMethyl (ethoxy)

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.5 ppm): The pyridine protons are deshielded due to the ring current effect.[3] The H-6 proton is expected to be the most downfield, appearing as a doublet due to coupling with H-4. The H-4 proton will be a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton will appear as a doublet from coupling with H-4. The electron-donating ethoxy group at C-5 shields the adjacent H-4 and H-6 protons, shifting them slightly upfield compared to unsubstituted 2-(hydroxymethyl)pyridine.[1][2]

  • Hydroxymethyl Protons (~4.70 ppm): The -CH₂OH protons are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift. They are expected to appear as a singlet, although coupling to the -OH proton may be observed in a dry solvent.

  • Ethoxy Protons (~4.05 and ~1.40 ppm): This group will present a classic ethyl pattern. The methylene (-OCH₂-) protons are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons appear further upfield as a triplet, coupling with the two methylene protons.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring, the hydroxymethyl carbon, and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ 159.0C-2 (Pyridine)
~ 154.0C-5 (Pyridine)
~ 145.0C-6 (Pyridine)
~ 122.0C-4 (Pyridine)
~ 121.0C-3 (Pyridine)
~ 64.5-OCH₂- (Ethoxy)
~ 63.0-CH₂OH
~ 14.5-CH₃ (Ethoxy)

Interpretation of ¹³C NMR Spectrum:

  • Aromatic & Heteroaromatic Carbons (120-160 ppm): The five carbons of the pyridine ring resonate in this region.[5] The carbons attached to heteroatoms (C-2, C-5, and C-6) are the most deshielded. C-2 is attached to both the nitrogen and the hydroxymethyl group, while C-5 is attached to the electronegative oxygen of the ethoxy group, placing them far downfield.

  • Aliphatic Carbons (10-70 ppm): The sp³ hybridized carbons appear in the upfield region. The -CH₂OH carbon and the -OCH₂- carbon of the ethoxy group are deshielded by their attached oxygens and are expected around 63.0-64.5 ppm.[6] The terminal methyl carbon of the ethoxy group is the most shielded carbon, appearing furthest upfield at approximately 14.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The predicted spectrum for this compound will be dominated by absorptions from the O-H, C-H, C-O, and pyridine ring vibrations.

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretchAlcohol (H-bonded)
3100 - 3000MediumC-H stretchAromatic (Pyridine)
2980 - 2850MediumC-H stretchAliphatic (-CH₂, -CH₃)
1600 - 1450Medium-StrongC=C, C=N stretchPyridine Ring Vibrations
~ 1240StrongC-O stretchAryl Ether (Ar-O-C)
~ 1050StrongC-O stretchPrimary Alcohol (C-OH)

Interpretation of IR Spectrum:

  • O-H Stretch (3400-3200 cm⁻¹): A strong and broad absorption band is expected in this region, characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.[7][8]

  • C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the pyridine ring.[9] The peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethoxy and hydroxymethyl groups.

  • Pyridine Ring Vibrations (1600-1450 cm⁻¹): A series of medium to strong bands in this region are characteristic of the C=C and C=N stretching vibrations within the heteroaromatic ring.[10][11]

  • C-O Stretches (1240 cm⁻¹ and 1050 cm⁻¹): Two strong C-O stretching bands are anticipated. The band at higher wavenumber (~1240 cm⁻¹) is attributed to the aryl ether linkage (Ar-O-C) of the ethoxy group. The band at lower wavenumber (~1050 cm⁻¹) corresponds to the C-O stretch of the primary alcohol.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through analysis of fragmentation patterns. The molecular formula C₈H₁₁NO₂ gives an odd nominal molecular weight (153 g/mol ), consistent with the presence of a single nitrogen atom (the Nitrogen Rule).

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zPredicted IntensityPossible Fragment IonFragmentation Pathway
153Medium[M]⁺Molecular Ion
136Medium[M - OH]⁺Loss of hydroxyl radical
124Strong[M - C₂H₅]⁺Loss of ethyl radical from ethoxy group
122Strong[M - CH₂OH]⁺Loss of hydroxymethyl radical
108Medium[M - C₂H₅O]⁺Loss of ethoxy radical
94Medium[M - CH₂OH - CO]⁺Subsequent loss of CO from [M-CH₂OH]⁺
79High[C₅H₄N]⁺Fragmentation of the pyridine ring

Interpretation of Mass Spectrum:

  • Molecular Ion ([M]⁺, m/z 153): The molecular ion peak is expected to be of medium intensity, confirming the molecular weight of the compound.

  • Key Fragmentations: The fragmentation is likely to be initiated by cleavages adjacent to the functional groups and the pyridine ring.

    • Loss of Hydroxymethyl Radical ([M - CH₂OH]⁺, m/z 122): Alpha-cleavage of the bond between the pyridine ring and the hydroxymethyl group is a favorable pathway, similar to the fragmentation of benzyl alcohols. This is expected to be a strong peak.

    • Loss from Ethoxy Group: Cleavage of the ethyl-oxygen bond to lose an ethyl radical ([M - C₂H₅]⁺, m/z 124) or the entire ethoxy radical ([M - C₂H₅O]⁺, m/z 108) are common fragmentation pathways for aryl ethers.[13]

    • Loss of Hydroxyl Radical ([M - OH]⁺, m/z 136): Similar to benzyl alcohol, the loss of the hydroxyl radical is another probable fragmentation pathway.[14][15]

    • Pyridine Ring Fragments (m/z 79): Further fragmentation can lead to characteristic ions of the pyridine core.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[16]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans are typical parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans are typically required.[16]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[17]

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce fragmentation pathways.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this compound. The provided protocols outline the standard methodologies for acquiring this critical data. This document serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives, enabling confident and accurate structural elucidation.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

  • Petr, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 793-801. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... Retrieved from [Link]

  • Supporting Information. (n.d.). Synthetic Procedure and Characterizations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol.... Retrieved from [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • Bulletin de L'Academie Polonaise des Sciences. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • BMC Bioinformatics. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studied of Some Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II.... Retrieved from [Link]

  • Diva-portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ACS Publications. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to (5-Ethoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-Ethoxypyridin-2-yl)methanol, a pyridine derivative of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its physicochemical properties, outlines plausible synthetic routes, and discusses its potential applications based on the well-documented characteristics of analogous compounds and established principles of chemical reactivity.

Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups imparts a specific set of properties that are valuable for its potential use as a building block in the synthesis of more complex molecules.

PropertyPredicted Value/Information
IUPAC Name This compound
CAS Number 133238-82-1[1]
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Predicted Melting Point Similar to analogous compounds like (5-Chloropyridin-2-yl)methanol (45-47 °C), a solid state at room temperature is expected.[2]
Predicted Boiling Point Higher than analogous compounds due to the ethoxy group; likely above 235 °C at atmospheric pressure.
Predicted Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Predicted pKa The pyridine nitrogen is expected to have a pKa around 4-5, typical for pyridinium ions. The hydroxyl proton is expected to have a pKa around 15-16.

Synthesis and Reactivity

A plausible synthetic route to this compound can be envisioned starting from commercially available materials, leveraging well-established organic chemistry transformations.

Proposed Synthetic Pathway

A likely two-step synthesis involves the reduction of a corresponding carboxylic acid or ester.

Synthesis_of_5-Ethoxypyridin-2-yl-methanol cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Ethoxypyridine-2-carboxylic_acid 5-Ethoxypyridine-2-carboxylic acid Target_Molecule This compound 5-Ethoxypyridine-2-carboxylic_acid->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 in THF) Reducing_Agent->Target_Molecule Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_final Structural Elucidation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR HPLC HPLC/UPLC Synthesis->HPLC Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation HPLC->Structure_Confirmation

Sources

An In-Depth Technical Guide to (5-Ethoxypyridin-2-yl)methanol: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Ethoxypyridin-2-yl)methanol , bearing the CAS number 133238-82-1, is a substituted pyridylmethanol derivative of significant interest in medicinal chemistry. Its unique arrangement of an ethoxy group and a hydroxymethyl group on the pyridine ring presents a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview, from its synthesis and characterization to its potential applications in the pharmaceutical landscape, offering field-proven insights for researchers in drug development.

Physicochemical Properties and Structural Attributes

This compound is a heterocyclic alcohol. The pyridine core, a common motif in pharmaceuticals, imparts specific electronic and solubility characteristics. The ethoxy group at the 5-position and the hydroxymethyl group at the 2-position are key functional handles for molecular modifications and interactions with biological targets.

PropertyValueSource
CAS Number 133238-82-1N/A
Molecular Formula C8H11NO2N/A
Molecular Weight 153.18 g/mol N/A
Appearance Predicted to be a solid at room temperatureN/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSON/A

Synthesis of this compound: A Plausible and Detailed Protocol

A highly plausible and efficient synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-ethoxypyridine-2-carbaldehyde. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed. Sodium borohydride (NaBH4) is a particularly suitable reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

G cluster_0 Synthesis Workflow Start 5-Ethoxypyridine-2-carbaldehyde Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Start->Reagent 1. Dissolution Reaction Reduction Reaction (0°C to Room Temperature) Reagent->Reaction 2. Addition Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup 3. Transformation Purification Column Chromatography / Recrystallization Workup->Purification 4. Isolation of Crude Product Product This compound Purification->Product 5. Final Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Ethoxypyridine-2-carbaldehyde

Materials:

  • 5-Ethoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethoxypyridine-2-carbaldehyde (1 equivalent) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Reduction: To the cooled, stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH4Cl solution to quench the excess NaBH4. Stir for 30 minutes.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Quality Control

Purification of the crude product is critical to obtain material of high purity suitable for research and development. A combination of column chromatography and recrystallization is recommended.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

Ensuring the identity, purity, and stability of the synthesized compound is paramount. A suite of analytical techniques should be employed.

Analytical MethodPurposeTypical Conditions
HPLC Purity assessment and quantificationColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid). Detection: UV at a suitable wavelength (e.g., 260 nm).
LC-MS Purity assessment and mass confirmationSame as HPLC, coupled to a mass spectrometer for mass-to-charge ratio determination.
1H and 13C NMR Structural confirmation and puritySee predicted data in the following section.
FTIR Functional group identificationSee predicted data in the following section.
Melting Point Purity assessmentA sharp melting point range indicates high purity.

Spectroscopic Characterization (Predicted Data)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.10d1HH-6Pyridine proton adjacent to nitrogen, deshielded.
~7.25dd1HH-4Pyridine proton coupled to H-3 and H-6.
~6.80d1HH-3Pyridine proton ortho to the hydroxymethyl group.
~4.70s2H-CH₂OHMethylene protons of the hydroxymethyl group.
~4.05q2H-OCH₂CH₃Methylene protons of the ethoxy group, coupled to the methyl protons.
~3.50br s1H-OHHydroxyl proton, chemical shift can vary with concentration and solvent.
~1.40t3H-OCH₂CH₃Methyl protons of the ethoxy group, coupled to the methylene protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentJustification
~158.0C-5Carbon attached to the ethoxy group, deshielded.
~155.0C-2Carbon bearing the hydroxymethyl group.
~145.0C-6Pyridine carbon adjacent to nitrogen.
~122.0C-4Pyridine carbon.
~110.0C-3Pyridine carbon.
~65.0-CH₂OHCarbon of the hydroxymethyl group.
~64.0-OCH₂CH₃Methylene carbon of the ethoxy group.
~14.5-OCH₂CH₃Methyl carbon of the ethoxy group.
Predicted FTIR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600, 1570, 1480Medium-StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-O stretch (aryl ether)
1050-1000StrongC-O stretch (primary alcohol)
Predicted Mass Spectrum (EI)
m/zInterpretation
153Molecular ion [M]⁺
136[M - OH]⁺
124[M - C₂H₅]⁺
122[M - CH₂OH]⁺
108Loss of ethoxy radical
78Pyridine fragment

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the ethoxy and hydroxymethyl groups provide opportunities for fine-tuning physicochemical properties and introducing further diversity.

G cluster_0 Potential Therapeutic Areas Scaffold This compound Scaffold Oncology Oncology (e.g., Kinase Inhibitors) Scaffold->Oncology CNS CNS Disorders (e.g., Receptor Modulators) Scaffold->CNS Inflammation Inflammatory Diseases (e.g., Enzyme Inhibitors) Scaffold->Inflammation Infectious Infectious Diseases (e.g., Antivirals, Antibacterials) Scaffold->Infectious

Caption: Potential applications of the this compound scaffold.

  • Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents on the this compound scaffold can be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.

  • GPCR Modulators: Substituted pyridines are frequently found in ligands for G-protein coupled receptors. The functional groups of the title compound can be modified to optimize receptor affinity and selectivity.

  • Enzyme Inhibitors: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, or serve as an attachment point for pharmacophores that interact with the active sites of various enzymes.

  • Central Nervous System (CNS) Agents: The physicochemical properties of molecules containing the pyridine scaffold can be tailored to achieve blood-brain barrier penetration, making them attractive for the development of drugs targeting CNS disorders.

While specific drugs containing the this compound moiety are not prominently documented, the structural motif is present in numerous patented compounds with potential therapeutic applications. For instance, derivatives of pyridylmethanols have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders[1].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with its versatile functional groups, makes it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential in the quest for new medicines.

References

  • PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Google Patents.

Sources

(5-Ethoxypyridin-2-yl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative of significant interest within the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine core functionalized with both an ethoxy and a hydroxymethyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable building block for creating libraries of compounds with diverse pharmacological activities. This guide provides an in-depth analysis of its fundamental molecular properties, alongside practical insights into its application in a research setting.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's molecular formula and weight is paramount for all quantitative aspects of chemical research, from reaction stoichiometry to the preparation of solutions for biological assays. While not as commonly documented as its methoxy analogue, the molecular formula and weight of this compound can be determined from its structure.

The structure consists of a pyridine ring substituted at the 5-position with an ethoxy group (-OCH₂CH₃) and at the 2-position with a methanol group (-CH₂OH). Based on this, the molecular formula is C₈H₁₁NO₂. The corresponding molecular weight is calculated to be approximately 153.18 g/mol .

For comparison, the closely related compound, (5-Methoxypyridin-2-yl)methanol, has a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. The difference of a CH₂ group (14.03 g/mol ) accounts for the variation in their molecular weights.

Table 1: Physicochemical Data for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₁NO₂153.18 (calculated)Not readily available
(5-Methoxypyridin-2-yl)methanolC₇H₉NO₂139.15[1]127978-70-5[1]
(4-Ethoxypyridin-2-yl)methanolC₈H₁₁NO₂153.1819677-69-1

The Critical Role of Molecular Weight and Formula in Drug Discovery

In the highly regulated environment of drug development, the unambiguous identification and characterization of a chemical entity are non-negotiable. The molecular formula and weight are the most fundamental identifiers.

  • Stoichiometric Calculations: All synthetic transformations rely on precise molar ratios of reactants. An accurate molecular weight is essential for calculating the mass of this compound required for a reaction, ensuring optimal yield and minimizing the formation of impurities.

  • Analytical Chemistry: Techniques such as mass spectrometry are used to confirm the identity and purity of synthesized compounds. The experimentally determined molecular mass is compared against the calculated molecular weight to verify the structure.

  • Pharmacology and Toxicology: Dosage calculations for in vitro and in vivo studies are based on the molar concentration of a compound. An error in the molecular weight would lead to incorrect dosing, rendering the experimental results unreliable.

  • Intellectual Property: Patent applications for new chemical entities require a precise description of the molecule, including its formula and weight, to define the scope of the invention.

Conceptual Experimental Workflow: Synthesis of a Derivative

To illustrate the practical application of this compound, a conceptual workflow for the synthesis of a hypothetical derivative, "(5-Ethoxypyridin-2-yl)methyl acetate," is presented. This esterification reaction is a common transformation in medicinal chemistry to modify the pharmacokinetic properties of a lead compound.

G A Start: this compound E Reaction Mixture Preparation (0°C to RT) A->E B Reactant: Acetic Anhydride B->E C Solvent: Dichloromethane (DCM) C->E D Base: Triethylamine (TEA) D->E F Reaction Monitoring (TLC/LC-MS) E->F Stirring G Work-up: Aqueous Wash F->G Reaction Complete H Drying and Concentration G->H I Purification: Column Chromatography H->I J Characterization: NMR, MS I->J K Final Product: (5-Ethoxypyridin-2-yl)methyl acetate J->K

Caption: Workflow for the synthesis of (5-Ethoxypyridin-2-yl)methyl acetate.

Detailed Protocol: Esterification of this compound

This protocol details the steps for the synthesis of "(5-Ethoxypyridin-2-yl)methyl acetate."

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-Ethoxypyridin-2-yl)methyl acetate.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its fundamental properties, particularly its molecular weight and formula, is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these core characteristics and demonstrates their practical application in a laboratory setting, empowering researchers to confidently incorporate this versatile scaffold into their synthetic strategies.

References

  • PubChem. (5-Ethoxy-2-methyl-4-pyridinyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a deceptively simple six-membered heterocycle, stands as a cornerstone in the landscape of modern science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of applications, from life-saving pharmaceuticals to cutting-edge materials.[1][2][3] In medicinal chemistry, pyridine derivatives are integral components of numerous drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] The therapeutic relevance is underscored by the number of FDA-approved drugs containing this motif.[1] In materials science, these compounds are pivotal in the development of functional polymers, ligands for organometallic catalysis, and chemosensors.[2][3][6][7]

This guide is crafted for researchers, scientists, and drug development professionals who seek not just to synthesize these molecules, but to understand the underlying principles that govern their creation and behavior. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of bringing novel pyridine derivatives from conceptualization to reality.

Part 1: Strategic Synthesis of the Pyridine Core

The construction of the pyridine ring is a well-trodden path in organic synthesis, yet the quest for novel, efficient, and sustainable methodologies remains a vibrant area of research.[1][8] The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and the principles of green chemistry.[9][10]

Foundational Condensation Reactions: The Hantzsch Synthesis and its Modern Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that remains a workhorse for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

  • Causality: The elegance of the Hantzsch synthesis lies in its convergence, assembling multiple simple starting materials into a more complex heterocyclic core in a single pot. This multicomponent nature often leads to higher atom economy and reduced reaction steps compared to linear synthetic approaches.[9][11][12]

Modern iterations of the Hantzsch synthesis focus on improving its environmental footprint and efficiency. The use of microwave irradiation, for instance, has been shown to dramatically reduce reaction times and increase yields.[10] Furthermore, the development of "greener" solvents and catalysts, such as ionic liquids, offers alternatives to traditional, often hazardous, reaction conditions.[9]

Transition-Metal-Catalyzed Cycloadditions: A Powerful Tool for Pyridine Construction

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception.[8][13][14][15] Among the most powerful of these methods is the [2+2+2] cycloaddition of alkynes and nitriles.[15][16]

  • Expertise in Action: This approach offers a highly convergent and atom-economical route to a wide range of substituted pyridines. The choice of metal catalyst (e.g., cobalt, rhodium, nickel, or iridium) is critical, as it dictates the regioselectivity and efficiency of the cyclization.[16][17] Mechanistically, the metal template serves to pre-organize the reacting partners, lowering the activation energy for the cycloaddition that is thermally disfavored.[15]

Recent advancements have also focused on enantioselective C-H alkylation of the pyridine ring using chiral transition-metal catalysts, opening new avenues for the synthesis of chiral pyridine-containing molecules.[17]

Multicomponent Reactions (MCRs): Efficiency and Diversity in a Single Step

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, prized for their ability to generate molecular complexity in a single, efficient operation.[10][11][12] Beyond the Hantzsch synthesis, a variety of other MCRs have been developed for the construction of highly functionalized pyridines.

  • Trustworthy Protocols: A key advantage of MCRs is their operational simplicity and often high yields. For example, the one-pot reaction of an aldehyde, a β-ketonitrile, and an enaminoester can provide access to densely substituted 3-cyanopyridines.[12] The use of nanocatalysts in these reactions is an emerging trend, offering benefits such as high catalytic activity, easy recovery, and reusability.

Diels-Alder and Hetero-Diels-Alder Reactions: A Cycloaddition Approach

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be adapted for pyridine synthesis.[18][19] In the hetero-Diels-Alder variant, a 1-azadiene reacts with an alkyne to form the pyridine ring, often followed by an aromatization step.[18]

  • Authoritative Grounding: While electronically demanding, inverse-electron-demand Diels-Alder reactions of electron-poor dienes like 1,2,4-triazines with enamines have proven to be a successful strategy for constructing the pyridine core.[19]

Part 2: Rigorous Characterization of Novel Pyridine Derivatives

The synthesis of a novel compound is only half the journey. Unambiguous characterization is paramount to confirm its structure, purity, and properties. A multi-technique approach is essential for a comprehensive and self-validating analysis.[20][21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.[20][22][23][24] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring are highly characteristic. Protons at the α-positions (C2 and C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm) due to the electron-withdrawing effect of the nitrogen atom.[23] Protons at the β-positions (C3 and C5) are the most shielded (δ 7.1-7.5 ppm), while the γ-proton (C4) appears at an intermediate chemical shift (δ 7.5-7.8 ppm).[23] Spin-spin coupling between adjacent protons provides crucial connectivity information.[23]

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative nitrogen atom.[23]

  • 2D NMR Techniques: For complex or highly substituted pyridine derivatives, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment.[20]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[25][26][27][28]

  • Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule and provides its molecular weight.[25][27]

  • Fragmentation Patterns: The fragmentation of the molecular ion into smaller, charged fragments is often predictable and can be used to deduce the presence of specific functional groups and the overall structure of the molecule.[25][27] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[20][29]

X-ray Crystallography: The Definitive 3D Structure

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and conformational information, offering an unparalleled level of structural detail.

Spectroscopic and Thermal Analysis
  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[20][22] UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.[20]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a compound, such as its melting point, boiling point, and thermal stability.[30][31][32][33] These techniques are crucial for assessing the purity and stability of the synthesized material.[30]

Part 3: Data Presentation and Experimental Protocols

Data Summary
DerivativeSynthesis MethodYield (%)¹H NMR (δ, ppm, key signals)¹³C NMR (δ, ppm, key signals)MS (m/z) [M+]Melting Point (°C)
Example 1 Hantzsch Synthesis858.6 (d, 2H), 7.8 (t, 1H), 7.4 (dd, 2H)150.1, 136.5, 124.2250.1234125-127
Example 2 [2+2+2] Cycloaddition728.5 (s, 1H), 7.9 (d, 1H), 7.5 (d, 1H)149.8, 145.3, 130.1, 121.5312.0987150-152
Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine

  • To a 10 mL microwave vial, add the aldehyde (1.0 mmol), β-ketoester (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (3 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.

Protocol 2: General Procedure for NMR Sample Preparation and Data Acquisition

  • Dissolve approximately 5-10 mg of the purified pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[24]

  • Acquire a ¹H NMR spectrum using a standard 1D proton pulse sequence.[24]

  • Acquire a ¹³C NMR spectrum using a standard 1D carbon pulse sequence with proton decoupling.[24]

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Synthesis_Workflow cluster_synthesis Synthetic Strategies Condensation (Hantzsch) Condensation (Hantzsch) Novel Pyridine Derivative Novel Pyridine Derivative Condensation (Hantzsch)->Novel Pyridine Derivative Transition-Metal Catalysis Transition-Metal Catalysis Transition-Metal Catalysis->Novel Pyridine Derivative Multicomponent Reactions Multicomponent Reactions Multicomponent Reactions->Novel Pyridine Derivative Cycloaddition (Diels-Alder) Cycloaddition (Diels-Alder) Cycloaddition (Diels-Alder)->Novel Pyridine Derivative caption Figure 1: Overview of Synthetic Pathways to Novel Pyridine Derivatives.

Caption: A flowchart illustrating the primary synthetic strategies for accessing novel pyridine derivatives.

Characterization_Workflow cluster_primary Primary Structural Elucidation cluster_secondary Confirmatory & Property Analysis Synthesized Compound Synthesized Compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Synthesized Compound->NMR (1H, 13C, 2D) Mass Spectrometry (MS) Mass Spectrometry (MS) Synthesized Compound->Mass Spectrometry (MS) X-ray Crystallography X-ray Crystallography NMR (1H, 13C, 2D)->X-ray Crystallography Spectroscopy (IR, UV-Vis) Spectroscopy (IR, UV-Vis) Mass Spectrometry (MS)->Spectroscopy (IR, UV-Vis) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Spectroscopy (IR, UV-Vis)->Thermal Analysis (DSC, TGA) caption Figure 2: A Comprehensive Workflow for the Characterization of Pyridine Derivatives.

Caption: A logical workflow for the comprehensive characterization of newly synthesized pyridine derivatives.

Conclusion: A Forward-Looking Perspective

The synthesis and characterization of novel pyridine derivatives will undoubtedly continue to be a fertile ground for scientific discovery. As our understanding of synthetic methodologies deepens and analytical instrumentation becomes more sophisticated, the ability to design and create pyridine-based molecules with tailored properties will only expand. The principles and techniques outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field. The ongoing development of more sustainable and efficient synthetic routes, coupled with advanced characterization methods, will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold for the betterment of medicine and materials science.

References

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.Unknown Source.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Taylor & Francis Online.
  • Hantzsch pyridine synthesis.Wikipedia.
  • Modern Analytical Technique for Characteriz
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes.Fiveable.
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Understanding Mass Spectrometry for Organic Compound Analysis.HSC Chemistry.
  • Metal-Free Multicomponent Syntheses of Pyridines.
  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions.PubMed.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.
  • Pyridine Synthesis: Cliff Notes.Baran Lab.
  • Recent strategies for the synthesis of pyridine deriv
  • Webinar – Thermal Analysis of Organic Compounds.Mettler Toledo.
  • Transition Metal-Catalyzed Pyridine Synthesis.Elsevier Shop.
  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches.Organic Chemistry Frontiers (RSC Publishing).
  • Pyridine C(sp2)
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.
  • Cycloaddition/ Diels-Alder Approaches.Wordpress.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.ijarsct.
  • Medicinal Uses of Pyridine Deriv
  • Pyridine - Syntheis, Reactions and Medicinal uses.Slideshare.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.Unknown Source.
  • Characterising new chemical compounds & measuring results.Royal Society Publishing.
  • Principles of thermal analysis | Analytical Chemistry Class Notes.Fiveable.
  • Metal-catalysed Pyridine Ring Synthesis.Wordpress.
  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).YouTube.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques.Research and Reviews.
  • Recent Developments in the Synthesis and Applic
  • Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.Benchchem.
  • 2.8: Thermal Analysis.Chemistry LibreTexts.
  • Recent advances in catalytic synthesis of pyridine derivatives.
  • 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.eCampusOntario Pressbooks.
  • Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.Unknown Source.
  • Pyridine synthesis.Organic Chemistry Portal.
  • THERMAL METHODS OF ANALYSIS.eGyanKosh.
  • Applications in Organic Chemistry - Mass Spectrometry Lab.NTNU.
  • Thermal Methods of Analysis.Crimson Publishers.
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characteriz
  • Enabling organic synthesis through the development and application of novel analytical methods.American Chemical Society.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Unknown Source.
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv

Sources

A Comprehensive Technical Guide to the Biological Activities of Substituted Pyridinemethanols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Substituted pyridinemethanols represent a pivotal class of heterocyclic compounds that serve as foundational scaffolds in modern drug discovery.[1] Their structural versatility, which allows for fine-tuning of physicochemical and biological properties, has positioned them as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The pyridine ring is a "privileged structure" in medicinal chemistry, prized for its ability to engage in crucial biological interactions like hydrogen bonding and pi-stacking, while the reactive hydroxymethyl group enables diverse chemical modifications.[3][4] This guide provides an in-depth exploration of the significant biological activities of these compounds, including their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyridinemethanol core.

Introduction to Pyridinemethanols as Bioactive Scaffolds

The Pyridine Moiety: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[4][5] Its importance stems from its unique electronic properties and its capacity to act as a bioisostere for a phenyl ring, with the nitrogen atom providing a key site for hydrogen bonding, which is critical for binding to biological targets.[3] This feature, combined with favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability, makes the pyridine scaffold a cornerstone of drug design.[4]

Core Structure and Isomeric Versatility

The introduction of a hydroxymethyl group to the pyridine scaffold yields pyridinemethanol (also known as piconol or pyridylcarbinol), a versatile synthetic intermediate.[1] The position of this hydroxymethyl group—at the 2-, 3-, or 4-position—gives rise to three primary isomers, each with distinct electronic environments and reactivity patterns that significantly influence their biological profiles.[6] This isomeric diversity allows medicinal chemists to strategically orient functional groups to optimize interactions with specific biological targets.

Physicochemical Properties and Synthetic Versatility

Pyridinemethanols are typically white to pale yellow crystalline solids soluble in water.[3] The hydroxyl group serves as a reactive handle for a wide range of chemical transformations, including esterification, etherification, oxidation, and chlorination, enabling the creation of large libraries of diverse molecular architectures.[3][7] The choice between isomers is a critical design element; for instance, 4-pyridinemethanol is more susceptible to reactions involving the pyridine ring's electronic system due to direct resonance interaction, whereas the hydroxymethyl group in 3-pyridinemethanol is less influenced by the ring nitrogen, leading to reactivity more comparable to a standard benzylic alcohol in certain reactions.[6]

Foundational Synthetic Strategies

Overview of Synthetic Pathways

The synthesis of pyridinemethanol derivatives is most commonly achieved through the reduction of corresponding pyridinecarboxylic acids, their esters, or pyridine aldehydes.[1][3] These methods are favored for their reliability and the commercial availability of starting materials. Alternative routes include the functionalization of picolines or synthesis from cyanopyridines.[1][8]

Workflow Diagram: General Synthesis

The following diagram illustrates a common and efficient workflow for synthesizing pyridinemethanols from commercially available precursors.

G cluster_start Starting Materials cluster_process Reduction / Conversion cluster_product Core Product start1 Pyridinecarboxylic Acid proc1 Reduction (e.g., NaBH4, LiAlH4) start1->proc1 start2 Pyridine Aldehyde start2->proc1 start3 Cyanopyridine proc2 Catalytic Hydrogenation (e.g., Pd/C) start3->proc2 to Aminomethylpyridine product Pyridinemethanol proc1->product proc3 Diazotization (from aminomethylpyridine) proc2->proc3 proc3->product

Caption: General synthetic workflows for pyridinemethanol.

Detailed Protocol: Reduction of a Pyridinecarboxylate Ester

This protocol describes a robust and widely used method for the synthesis of 4-pyridinemethanol via the reduction of methyl 4-pyridinecarboxylate using sodium borohydride.[3] This self-validating system includes monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion.

Materials:

  • Methyl 4-pyridinecarboxylate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Distilled water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • TLC plates (silica gel), developing chamber, UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-pyridinecarboxylate (1 equivalent) and lithium chloride (1.2 equivalents) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add sodium borohydride (2.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding methanol to decompose any excess sodium borohydride. Follow this by the slow addition of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Expected Outcome: A white to pale yellow crystalline solid, with a typical yield exceeding 70%.[3] The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activities

Substituted pyridines are integral components of numerous anticancer agents.[9][10] Their derivatives, including pyridinemethanols, have demonstrated potent cytotoxic activities against a range of human cancer cell lines, such as those for breast, liver, renal, and prostate cancer.[7][9][11]

Mechanism of Action: Kinase Inhibition, Cell Cycle Arrest, and Apoptosis

The anticancer effects of pyridinemethanol derivatives are often multi-faceted. The pyridine scaffold is a privileged structure for designing kinase inhibitors, a major class of targeted cancer therapeutics.[3] Beyond kinase inhibition, certain derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[9] This is frequently achieved through the upregulation of key tumor suppressor proteins and signaling molecules like p53, p21, and c-Jun N-terminal kinase (JNK).[9]

Signaling Pathway Diagram: JNK and p53 Upregulation

The diagram below illustrates a simplified pathway by which certain anticancer pyridines can induce apoptosis in cancer cells.

G cluster_pathway Apoptotic Signaling Pathway drug Anticancer Pyridinemethanol Derivative jnk JNK Upregulation drug->jnk p53 p53 Upregulation drug->p53 apoptosis Apoptosis jnk->apoptosis promotes p21 p21 Upregulation p53->p21 activates g2m G2/M Phase Arrest p21->g2m induces g2m->apoptosis can lead to G lib Compound Library (Pyridinemethanol Derivatives) invitro In Vitro Screening (e.g., COX/LOX Enzyme Assays, Cytokine Release in Macrophages) lib->invitro hit Hit Identification (Potent & Selective Compounds) invitro->hit invivo In Vivo Efficacy Models hit->invivo acute Acute Inflammation (e.g., Carrageenan Paw Edema, Croton Oil Ear Edema) invivo->acute chronic Chronic Inflammation (e.g., Adjuvant Arthritis) invivo->chronic lead Lead Compound Selection (Efficacious & Safe Profile) acute->lead chronic->lead

Caption: Workflow for anti-inflammatory drug discovery.

Data Summary: Efficacy in Preclinical Models

The following table presents the anti-inflammatory efficacy of new 3-hydroxy pyridine-4-one derivatives in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Indomethacin (Standard)1060%[12]
Compound A2067%[12]
Compound B400~55% (Significant)[12]
Compound C200~45% (Significant)[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity. [12][13]The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds and vehicle (e.g., saline, Tween 80 solution)

  • Indomethacin (positive control)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

  • Syringes and needles for intraperitoneal (i.p.) and sub-plantar injections

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, i.p.), and test groups (various doses of pyridinemethanol derivatives, i.p.). Administer the compounds 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Determine the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial and Antiviral Activities

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with significant activity against various pathogens. [14][15][16]

Antibacterial Activity: Targeting Gram-Positive Pathogens

Certain substituted pyridinols, such as alkyl pyridinol compounds, exhibit potent and selective antimicrobial activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). [14]These compounds are often bactericidal at low concentrations and are effective against both actively growing and biofilm-forming cells. [14]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antibacterial alkyl pyridinols is the disruption and deformation of the bacterial cell membrane. [14]This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This membrane-associated mechanism can be advantageous as it is often less susceptible to the development of resistance compared to mechanisms that target specific enzymes.

Antiviral Potential

The pyridine nucleus is also a key feature in compounds with antiviral properties. [15][16]Derivatives have been investigated for activity against a range of viruses, and their broad therapeutic potential makes them an area of active research, especially in the context of emerging viral threats. [15][16]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table shows the antimicrobial activity of representative pyridine derivatives.

Compound ClassPathogenMIC (µg/mL)Reference
Alkyl Pyridinol (JC-01-074)S. aureus16[14]
N-alkylated Pyridine Salt (66)S. aureus< 100[17]
N-alkylated Pyridine Salt (66)E. coli< 100[17]
Nicotinic Acid Hydrazide (Nitro-subst.)S. aureus, E. coli, C. albicansComparable to Norfloxacin[15]

Other Notable Biological Activities

Cardiovascular Effects: Vasodilation

3-Pyridinemethanol, also known as nicotinyl alcohol, is a well-documented peripheral vasodilator and antilipemic (cholesterol-lowering) agent. [6][8][18][19]It is used clinically to treat conditions associated with vasospasm. [8][19]In contrast, 4-pyridinemethanol has limited direct biological activity and is primarily used as a synthetic intermediate. [6]

Signaling Pathway Diagram: NO/Prostaglandin Release

The vasodilatory action of 3-pyridinemethanol is believed to be mediated by its effect on vascular endothelial cells, stimulating the release of signaling molecules that cause smooth muscle relaxation.

G cluster_vaso Vasodilation Signaling Cascade drug 3-Pyridinemethanol (Nicotinyl Alcohol) endo Endothelial Cells drug->endo stimulates no Nitric Oxide (NO) Release endo->no pg Prostaglandin (PGI₂) Release endo->pg smc Vascular Smooth Muscle Cells no->smc diffuses to pg->smc acts on relax Relaxation (Vasodilation) smc->relax leads to

Caption: Mechanism of 3-pyridinemethanol-induced vasodilation.

CNS Activity: Ion Channel Modulation

Pyridinemethanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. [20]Since TRPV3 is implicated in pain sensation, inflammation, and skin disorders, these antagonists represent promising therapeutic leads for treating neuropathic and central pain. [20]Furthermore, other derivatives have been synthesized to probe the structure and function of neuronal nicotinic acetylcholine receptors, which are critical targets for neurological disorders. [21]

Conclusion and Future Perspectives

Substituted pyridinemethanols are exceptionally versatile chemical scaffolds with a broad spectrum of demonstrated biological activities. Their success in modulating diverse biological targets—from kinases and inflammatory enzymes to ion channels and bacterial membranes—underscores their significance in drug discovery. The straightforward and scalable synthetic routes to access these compounds further enhance their appeal for developing extensive chemical libraries for high-throughput screening.

Future research will likely focus on the design of multi-target ligands and the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles. The application of computational modeling and structure-based design will be instrumental in refining the structure-activity relationships and rationally designing next-generation therapeutics based on the pyridinemethanol core. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5483-5498. Retrieved from [Link]

  • Batt, D. G., et al. (1992). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry, 35(19), 3627-3634. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem Compound Database. Retrieved from [Link]

  • Adu-Gyamfi, E., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 27(19), 6296. Retrieved from [Link]

  • Christodoulou, E., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(4), 2137-2144. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 643-651. Retrieved from [Link]

  • Hadi, G. Z., Faraj, F. L., & Sahab, K. S. (2021). Pyridine methanol chlorinations. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. Retrieved from [Link]

  • Denmark, S. E., & Fan, Y. (2005). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 7(26), 5701-5704. Retrieved from [Link]

  • Yilmaz, I., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(1), 102891. Retrieved from [Link]

  • Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(2), 226-231. Retrieved from [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Retrieved from [Link]

  • ResearchGate. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Semantic Scholar. (2022). [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Zahmatkesh, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences, 3(1), 58-63. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Retrieved from [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Scientific Archives. (n.d.). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Retrieved from [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from [Link]

  • Reilly, M. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of polysubstituted pyridines. Retrieved from [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. Retrieved from [Link]

  • Eddouks, M., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers in Pharmacology, 8, 379. Retrieved from [Link]

Sources

The Ethoxypyridine Scaffold: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a privileged scaffold in drug design.[1] Among the myriad of substituted pyridines, the ethoxy derivatives have emerged as a particularly intriguing class of compounds, demonstrating a broad spectrum of pharmacological activities. The introduction of an ethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and target engagement, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]

This technical guide provides a comprehensive overview of the potential applications of ethoxypyridine compounds in medicinal chemistry. We will delve into their role as potent kinase inhibitors in oncology, their utility in mitigating inflammatory processes, their potential in addressing the complexities of neurodegenerative diseases, and their promise in the fight against infectious agents. This guide will further provide detailed synthetic protocols for key ethoxypyridine intermediates and derivatives, explore the critical structure-activity relationships that govern their biological effects, and present data-driven insights to inform future drug discovery efforts.

Targeting Cellular Signaling: Ethoxypyridine Derivatives as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Consequently, kinase inhibitors have become a major class of anticancer drugs.[4] The ethoxypyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors, targeting key players in oncogenic signaling pathways.

One of the most significant targets in cancer therapy is the Aurora kinase family, which plays a crucial role in mitotic progression.[5] Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis.[5] Ethoxypyridine-containing compounds have been investigated as inhibitors of these crucial cell cycle regulators. For instance, 2-phenoxy-3,4'-bipyridine derivatives, which can be considered structural analogs of ethoxy-aryl pyridines, have been shown to inhibit Aurora Kinase B (AURKB) by disrupting its localization during mitosis, leading to mitotic arrest and apoptosis in cancer cells.[6]

The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase's active site. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the ethoxy group and other substituents can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The biological activity of ethoxypyridine-based kinase inhibitors is highly dependent on the substitution pattern around the pyridine core. Key SAR observations include:

  • Position of the Ethoxy Group: The placement of the ethoxy group is critical for optimal binding to the kinase active site. For many kinase targets, a 2-ethoxy or 4-ethoxy substitution pattern is preferred.

  • Substituents on the Pyridine Ring: The addition of other functional groups, such as amino, halogen, or cyano groups, can significantly impact potency and selectivity. For example, in a series of 4-amino-2-phenylpyrimidine derivatives, which share structural similarities with aminopyridines, specific substitutions on the phenyl ring and the pyrimidine core were found to be crucial for GPR119 agonistic activity.[7]

  • Aryl and Heteroaryl Moieties: The attachment of various aryl or heteroaryl groups to the ethoxypyridine scaffold allows for the exploration of different binding pockets within the kinase domain, leading to improved affinity and selectivity.

Experimental Protocol: Synthesis of 2-Hydroxyethylpyridine - A Precursor for 2-Ethoxypyridine

This protocol describes the synthesis of 2-hydroxyethylpyridine, a key intermediate that can be subsequently converted to 2-ethoxypyridine through Williamson ether synthesis. This method is adapted from a patented industrial process.[8]

Materials:

  • 2-Picoline (2-methylpyridine)

  • Paraformaldehyde

  • Oxalic acid (or other acidic catalyst like acetic acid or benzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, combine 76.0 g of 2-picoline, 49.3 g of paraformaldehyde, 0.82 g of oxalic acid, 150.0 g of DMF, and 25.0 g of water.[8]

  • Stir the mixture at 90°C for 2-3 hours until all solids have dissolved.[8]

  • Increase the temperature to 110°C and reflux the reaction mixture for 30 hours.[8]

  • After the reaction is complete, arrange the apparatus for distillation. First, distill off the unreacted 2-picoline at atmospheric pressure at a temperature of 150°C.[8]

  • Increase the temperature to 180°C and perform a vacuum distillation to collect the product, 2-hydroxyethylpyridine, which distills at 110-120°C under reduced pressure.[8]

  • The purity of the product can be assessed by gas chromatography.[8]

Diagram: Synthetic Workflow for 2-Ethoxypyridine Precursor

G reagents 2-Picoline, Paraformaldehyde, Oxalic Acid, DMF, Water reaction Reaction at 90°C then 110°C (30 hours) reagents->reaction 1. Mixing & Heating distillation1 Atmospheric Distillation (150°C) reaction->distillation1 2. Reaction Completion distillation2 Vacuum Distillation (180°C, 110-120°C) distillation1->distillation2 3. Removal of Unreacted Starting Material product 2-Hydroxyethylpyridine distillation2->product 4. Product Isolation

Caption: Synthetic workflow for 2-hydroxyethylpyridine.

Taming the Flames: Ethoxypyridine Compounds in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[9] Ethoxypyridine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[9][10] For example, a study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models.[11] While not an ethoxy derivative, this study highlights the potential of substituted pyridines in inflammation. A related compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been identified as a potent nonsteroidal anti-inflammatory agent.[12]

Data Summary: Anti-Inflammatory Activity of Pyridine Derivatives
Compound ClassModelKey FindingsReference
3-Hydroxy-pyridine-4-one derivativesCarrageenan-induced paw edema (rat)Significant inhibition of inflammation.[11]
3-Hydroxy-pyridine-4-one derivativesCroton oil-induced ear edema (mouse)Significant inhibition of edema.[11]
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneAnalgesic and anti-inflammatory assaysMore potent than aminopyrine and phenylbutazone.[12]
Thiazolo[4,5-b]pyridine derivativesCarrageenan-induced rat paw edemaSome compounds showed activity exceeding the reference drug Ibuprofen.[13]

A Beacon of Hope: Ethoxypyridine Scaffolds in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. The development of effective therapies has been slow, creating an urgent need for novel chemical entities that can cross the blood-brain barrier and modulate disease-relevant pathways. Ethoxypyridine compounds are being explored for their potential in this challenging therapeutic area.[14][15]

The neuroprotective effects of certain pyridine derivatives may be linked to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. For instance, some 3-hydroxypyridine derivatives have been shown to have a neuroprotective effect in a model of intracerebral hemorrhage, leading to a more rapid resolution of pathological symptoms and reduced signs of neurodegeneration.[14] Furthermore, 2-ethoxypyridine is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[2] The ability of the ethoxy group to enhance lipid solubility can facilitate the penetration of the blood-brain barrier, a critical requirement for CNS-acting drugs.

Diagram: Potential Mechanisms of Neuroprotection by Ethoxypyridine Derivatives

G Ethoxypyridine Ethoxypyridine Derivatives BBB Blood-Brain Barrier Penetration Ethoxypyridine->BBB OxidativeStress Reduced Oxidative Stress BBB->OxidativeStress Inflammation Modulation of Neuroinflammation BBB->Inflammation Enzyme Enzyme Inhibition (e.g., MAO, AChE) BBB->Enzyme Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection Enzyme->Neuroprotection

Caption: Potential neuroprotective mechanisms of ethoxypyridines.

The Front Line: Ethoxypyridine Analogs Against Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of anti-infective agents. The pyridine scaffold is found in numerous antimicrobial and antiviral drugs, and ethoxypyridine derivatives are being investigated for their potential to combat a range of pathogens.[11][16]

The mode of action of pyridine-based anti-infectives can vary widely, from inhibiting essential microbial enzymes to disrupting cell membranes. The structural diversity that can be achieved by modifying the ethoxypyridine core allows for the generation of large libraries of compounds for screening against various infectious agents. For example, 2-alkoxy-3-cyanopyridine derivatives have been shown to exhibit a range of biological activities, including antibacterial and antiviral effects.[17]

Conclusion and Future Perspectives

The ethoxypyridine scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse array of bioactive molecules with potential applications in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The structure-activity relationship studies highlighted in this guide underscore the importance of precise structural modifications to achieve desired biological outcomes. Future research in this area will likely focus on the development of more selective and potent ethoxypyridine derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.
  • Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 22(1), 53–58.
  • Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. Available at: [Link]

  • 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Shcheblykina, O. V., et al. (2022). Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology, 8(1), 89-100.
  • Rana, A., Siddiqui, N., & Khan, S. A. (2008). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Acta Poloniae Pharmaceutica, 65(4), 441-447.
  • 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem. Available at: [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
  • Asiri, A. M., & Khan, S. A. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134.
  • Wang, Y., et al. (2023). 2-Phenoxy-3,4'-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization. European Journal of Medicinal Chemistry, 245(Pt 1), 114904.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry.
  • 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1749.
  • 4-Ethoxy-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1749.
  • Chen, X., et al. (2021). Natural products for infectious microbes and diseases: an overview of sources, compounds, and chemical diversities. Science China Life Sciences, 64(10), 1645-1683.
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry.
  • Recent advances in the development of Aurora kinases inhibitors in hematological malignancies.
  • Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(20), 7087.
  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 846-857.
  • Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents.
  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Current Chemistry Letters, 10(4), 387-394.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • New Alkoxypyridine‐sulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. Archiv der Pharmazie, 327(1), 27-35.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7856.
  • Synthesis and biological evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as anticancer agents.
  • Medicinal Herbs: Promising Immunomodulators for the Treatment of Infectious Diseases. Viruses, 14(1), 115.
  • Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Journal of Medicinal Chemistry, 37(13), 2091-2097.
  • Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Journal of Medicinal Chemistry, 49(16), 4994-5004.
  • Synthesis, biological evaluation, and in silico studies of pyridoxal-amiridine hybrids as multitargeting anti-Alzheimer's disease agents. Journal of Medicinal Chemistry, 68(22), 11899-11915.
  • Natural products for infectious microbes and diseases: an overview of sources, compounds, and chemical diversities. Science China Life Sciences, 64(10), 1645-1683.
  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(7), 747-757.

Sources

The Emerging Potential of (5-Ethoxypyridin-2-yl)methanol and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutics.[1] Within this broad class of compounds, (5-Ethoxypyridin-2-yl)methanol and its analogs are emerging as a promising chemotype with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, chemical characteristics, and the burgeoning biological activities of its derivatives, aimed at researchers, scientists, and professionals in drug development.

While specific public domain data on this compound (CAS 133238-82-1) is limited, this guide will leverage data from its close analogs, particularly (5-Methoxypyridin-2-yl)methanol (CAS 127978-70-5), to provide a robust framework for its synthetic exploration and biological evaluation.[2][3][4] The structural similarity between these compounds allows for informed predictions regarding synthetic routes and potential biological activities.

Synthetic Strategies: Accessing the (5-Alkoxypyridin-2-yl)methanol Core

The synthesis of (5-alkoxypyridin-2-yl)methanol derivatives can be approached through several established methodologies in organic chemistry. The most common strategies involve the reduction of a carbonyl group at the 2-position of the pyridine ring.

Primary Synthetic Route: Reduction of Picolinate Esters

A prevalent and reliable method for the synthesis of pyridin-2-yl-methanol derivatives is the reduction of the corresponding picolinate esters. This approach offers high yields and utilizes readily available starting materials. A plausible and adaptable synthesis for this compound is outlined below, based on a reported procedure for its methoxy analog.[2]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start Ethyl 5-ethoxypicolinate reagent Lithium Aluminum Hydride (LiAlH4) in THF start->reagent Reduction product This compound reagent->product

A plausible synthetic route to this compound.

Materials and Methods:

  • Dissolution of Starting Material: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 5-ethoxypicolinate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Preparation of Reducing Agent: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous THF.

  • Reduction Reaction: Cool the solution of the picolinate ester to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension to the ester solution via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Workup and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as LiAlH₄ is highly reactive with water and atmospheric moisture.

  • Anhydrous Solvents: Anhydrous THF is used to prevent the decomposition of the highly reactive reducing agent.

  • Controlled Addition at Low Temperature: The slow addition of LiAlH₄ at 0 °C is a critical safety measure to control the exothermic reaction and prevent side reactions.

  • Fieser-Louis Fieser Workup: The specific quenching procedure (water, NaOH solution, water) is a standard method to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Alternative Synthetic Approaches

Other viable synthetic routes to this compound and its analogs include:

  • Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with 5-ethoxypicolinaldehyde would yield a secondary alcohol.[5][6][7][8][9] This method is particularly useful for introducing a second substituent on the methanol carbon.

  • Asymmetric Hydrogenation: For the synthesis of chiral pyridin-2-yl-methanol derivatives, the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst (e.g., a Ru- or Ir-based complex) is a powerful strategy.[10][11]

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Boiling Point >262 °C (Predicted based on methoxy analog)[2]
Density ~1.1 g/cm³ (Predicted based on methoxy analog)[2]
Appearance Likely a solid or oil at room temperature[3]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the pyridine ring, and a singlet for the methylene protons of the methanol group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ethoxy carbons, the aromatic carbons of the pyridine ring (with the carbon bearing the ethoxy group being significantly shifted downfield), and the methylene carbon of the methanol moiety.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential of Analogs

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its analogs. The pyridine ring is a well-established pharmacophore, and its substitution pattern can be fine-tuned to achieve desired therapeutic effects.[1]

Anticancer and Antiproliferative Activity

Pyridine derivatives are a rich source of anticancer agents.[1][15] Studies on various substituted pyridines have demonstrated their ability to inhibit cancer cell proliferation through different mechanisms. For instance, certain pyridine-based compounds have been shown to act as PIM-1 kinase inhibitors, inducing apoptosis and autophagy in cancer cell lines.[16][17] The presence of alkoxy groups on the pyridine ring has been associated with enhanced antiproliferative activity in some studies.

Antimicrobial and Antifungal Properties

The pyridine nucleus is also a key feature in many antimicrobial and antifungal agents.[18] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with biological targets in pathogens. The lipophilicity and electronic properties of the substituents on the ring, such as the ethoxy group, can be modulated to optimize antimicrobial potency and selectivity.

Neurological and Anti-inflammatory Applications

Derivatives of (pyridin-2-yl)methanol have shown promise as modulators of ion channels and receptors in the nervous system. For example, certain analogs have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[19][20] This suggests that this compound and its derivatives could be explored for the development of novel analgesics and anti-inflammatory drugs.

Table 2: Biological Activities of Selected Pyridine Analogs

Analog StructureBiological ActivityTarget/MechanismReference
Pyridine-2-carboxaldehyde thiosemicarbazone derivativesAntineoplastic-[15]
2,6-diaryl-substituted pyridinesCytotoxicTopoisomerase I inhibition[15]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialMurD and DNA gyrase inhibition[18]
(Pyridin-2-yl)methanol derivativesTRPV3 AntagonistsIon channel modulation[19][20]

Structure-Activity Relationships (SAR): A Preliminary Outlook

While a detailed SAR for this compound itself cannot be constructed due to limited data, some general trends can be inferred from the broader class of pyridine derivatives.

SAR_Summary cluster_R1 R1 (Position 5) cluster_R2 R2 (Methanol Moiety) Core (5-Alkoxypyridin-2-yl)methanol Core R1 Alkoxy Group (e.g., Ethoxy) R2 Hydroxymethyl Group R1_effect Modulates Lipophilicity and Potency R1->R1_effect Influences R2_effect Hydrogen Bonding Potential Target for Prodrugs R2->R2_effect Provides

Key structural features and their potential influence on biological activity.

  • The 5-Ethoxy Group: The ethoxy group at the 5-position is expected to influence the molecule's lipophilicity and metabolic stability. This can have a significant impact on its pharmacokinetic and pharmacodynamic properties. The electron-donating nature of the ethoxy group also modulates the electron density of the pyridine ring, which can affect its binding to biological targets.

  • The 2-Methanol Group: The primary alcohol at the 2-position provides a crucial hydrogen bond donor and acceptor, which can be critical for target engagement. This functional group also presents a handle for further chemical modification, such as esterification to create prodrugs with improved bioavailability.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility of this molecule and the diverse biological activities of its analogs make it an attractive starting point for drug discovery programs. Future research should focus on:

  • Developing and optimizing synthetic routes to this compound and a library of its derivatives with diverse substitutions.

  • Systematic biological screening of these analogs against a wide range of therapeutic targets, including kinases, ion channels, and microbial enzymes.

  • In-depth structure-activity relationship studies to elucidate the key structural features responsible for the observed biological activities.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness and safety.

References

  • Russian Federation Patent No. RU2384577C2. (2010). Method of producing 2-(oxiran-2-yl)-ethanol.
  • Li, M., et al. (2025). Efficient Integration of 5‐Hydroxymethylfurfural Oxidation to 2,5‐Furandicarboxylic Acid with Electrochemical Reduction of CO2 to Tunable Syngras Production in a Flow Cell. ChemSusChem.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • PubChem. (5,6-dimethoxypyridin-2-yl)methanol. Retrieved from [Link].

  • BenchChem. (2025). Spectroscopic and Analytical Profile of (5-Octylfuran-2-YL)methanol: A Technical Guide.
  • PubChem. (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link].

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • Hrobonova, K., et al. (2023). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • U.S. Patent No. 5395488A. (1995). Electrochemical process for reducing oxalic acid to glyoxylic acid.
  • Chinese Patent No. CN109776400B. (2020). Preparation method of (R)-phenyl (pyridine-2-yl)
  • PubChem. 4-Thiazolidinecarboxylic acid, 3-acetyl-. Retrieved from [Link].

  • Kumar, A., & Sharma, G. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • BenchChem. (2025). Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical.
  • Organic Chemistry Explained. (2014). Using the Grignard Reaction to Make Alcohols. YouTube.
  • BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine.
  • Chavez-Felipe, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Chinese Patent No. CN109824579B. (2020). Preparation method of (S)-phenyl (pyridine-2-yl)
  • ChemWhat. (5-METHOXYPYRIDIN-2-YL)METHANOL. Retrieved from [Link].

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of (5-Ethoxypyridin-2-yl)methanol from 2-Chloro-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (5-Ethoxypyridin-2-yl)methanol is a valuable pyridinemethanol derivative that serves as a key building block in the development of pharmaceutical and agrochemical agents.[1] Its structural features, combining a polar hydroxymethyl group with a lipophilic ethoxy substituent on the pyridine core, make it a versatile intermediate for creating diverse molecular libraries. This guide provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 2-chloro-5-ethoxypyridine. The described methodology involves an initial lithium-halogen exchange followed by formylation to yield the intermediate aldehyde, 5-ethoxypyridine-2-carbaldehyde, which is subsequently reduced to the target alcohol. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic rationale, a robust experimental workflow, and practical insights for successful execution.

Synthetic Strategy and Mechanistic Rationale

The conversion of 2-chloro-5-ethoxypyridine to this compound is efficiently achieved via a two-step sequence. This strategy was designed for its high selectivity and utilization of common laboratory reagents.

Overall Synthetic Scheme:

Step 1: Formylation via Lithium-Halogen Exchange

Step 2: Selective Reduction of the Aldehyde

Step 1: Formylation via Lithium-Halogen Exchange

The first step involves the introduction of a formyl group (-CHO) at the 2-position of the pyridine ring. Direct electrophilic formylation of the pyridine ring is challenging due to its electron-deficient nature. Therefore, a more robust strategy is employed which reverses the polarity (umpolung) at the C2 position.

Causality of Experimental Choices:

  • Lithium-Halogen Exchange: We utilize a strong organolithium base, n-butyllithium (n-BuLi), to achieve a lithium-halogen exchange at the C2 position. This reaction is highly efficient for exchanging a halogen (in this case, chlorine) with a lithium atom, creating a potent nucleophilic organolithium intermediate. This method is generally preferred over direct deprotonation (lithiation) for halo-pyridines, as it offers superior regioselectivity.[2][3]

  • Cryogenic Conditions (-78 °C): The reaction is conducted at -78 °C (a dry ice/acetone bath). This is critical for two reasons:

    • It prevents side reactions, such as the degradation of the highly reactive n-BuLi.

    • It stabilizes the resulting 2-lithiopyridine intermediate, preventing its decomposition or reaction with other species in the flask before the electrophile is added.

  • Electrophilic Quench with DMF: N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during the aqueous workup to yield the desired aldehyde, 5-ethoxypyridine-2-carbaldehyde.[2]

Step 2: Selective Reduction to the Alcohol

The second step is the reduction of the intermediate aldehyde to the primary alcohol. The choice of reducing agent is crucial to ensure the selective transformation of the aldehyde without affecting the aromatic pyridine ring or the ethoxy group.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): We employ sodium borohydride as the reducing agent. NaBH₄ is a mild and highly selective hydride donor, ideal for the reduction of aldehydes and ketones.[1][4] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or aromatic systems under standard conditions, making it perfectly suited for this transformation.[5]

  • Protic Solvent (Methanol): The reaction is performed in methanol, a protic solvent that activates the carbonyl group towards nucleophilic attack by the hydride and also serves to protonate the resulting alkoxide intermediate to form the final alcohol product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow, from starting material to the purified final product, highlighting the key stages of the synthesis.

SynthesisWorkflow start Start: 2-Chloro-5-ethoxypyridine in THF add_nBuLi 1. Add n-BuLi @ -78 °C (Lithium-Halogen Exchange) start->add_nBuLi intermediate_Li Formation of 2-Lithio-5-ethoxypyridine add_nBuLi->intermediate_Li add_DMF 2. Add DMF @ -78 °C (Electrophilic Quench) intermediate_Li->add_DMF workup1 3. Aqueous Workup & Extraction add_DMF->workup1 purify1 4. Purification (Column Chromatography) workup1->purify1 product1 Intermediate: 5-Ethoxypyridine-2-carbaldehyde purify1->product1 dissolve_aldehyde Dissolve Intermediate in Methanol product1->dissolve_aldehyde add_NaBH4 5. Add NaBH₄ @ 0 °C to RT (Selective Reduction) dissolve_aldehyde->add_NaBH4 workup2 6. Aqueous Workup & Extraction add_NaBH4->workup2 purify2 7. Purification (Recrystallization or Column) workup2->purify2 final_product Final Product: This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides a summary of the reagents, conditions, and expected outcomes for the two-step synthesis.

ParameterStep 1: FormylationStep 2: Reduction
Starting Material 2-Chloro-5-ethoxypyridine5-Ethoxypyridine-2-carbaldehyde[6][7]
Molar Mass ( g/mol )157.60151.16
Amount (mmol)10.07.5 (Assuming 75% yield from Step 1)
Key Reagent n-Butyllithium (2.5 M in hexanes)Sodium Borohydride (NaBH₄)
Reagent Equiv.1.1 eq.1.5 eq.
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH)
Reaction Temp. -78 °C0 °C to Room Temperature
Reaction Time ~2 hours~3 hours
Typical Yield 70-85%85-95%
Purification Method Flash Column ChromatographyRecrystallization or Flash Column Chromatography

Detailed Experimental Protocols

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and flammable (THF, hexanes, methanol, ethyl acetate) materials. All steps must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Ethoxypyridine-2-carbaldehyde

Materials & Reagents:

  • 2-Chloro-5-ethoxypyridine (1.58 g, 10.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (1.16 mL, 15.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-ethoxypyridine (1.58 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, add n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe over 15 minutes. A color change to deep red or brown may be observed. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -70 °C during the addition.

  • Reaction Monitoring: Stir the mixture at -78 °C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with water and extracting with EtOAc.

  • Quenching: Slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Warm-up and Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 50 mL of EtOAc, and separate the layers. Extract the aqueous layer twice more with 30 mL of EtOAc.

  • Washing and Drying: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-ethoxypyridine-2-carbaldehyde as a pale yellow solid.

Protocol 2: Synthesis of this compound

Materials & Reagents:

  • 5-Ethoxypyridine-2-carbaldehyde (1.13 g, 7.5 mmol)

  • Sodium borohydride (NaBH₄) (0.43 g, 11.25 mmol)

  • Methanol (MeOH) (40 mL)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethoxypyridine-2-carbaldehyde (1.13 g, 7.5 mmol).

  • Dissolution: Add methanol (40 mL) and stir until the aldehyde is completely dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reduction: While stirring at 0 °C, add sodium borohydride (0.43 g, 11.25 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Solvent Removal: Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract three times with 40 mL of EtOAc.

  • Washing and Drying: Combine the organic layers, wash with 40 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a white to off-white solid.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. BenchChem Scientific.
  • Guidechem. (n.d.). 2-Pyridinemethanol 586-98-1 wiki. Guidechem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-Chemistry.org.
  • Química Orgánica. (n.d.). Nucleophilic addition reactions to pyridines. QuimicaOrganica.org.
  • Organic Reactions. (n.d.). Formylation. Organic-Reactions.com.
  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. ResearchGate.
  • Applichem. (n.d.). 5-Ethoxypyridine-2-carbaldehyde. Appchem.
  • CymitQuimica. (n.d.). 2-Pyridinecarboxaldehyde, 5-ethoxy-. CymitQuimica.

Sources

Application Note: A Robust and High-Yield Synthetic Protocol for (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Ethoxypyridin-2-yl)methanol is a key heterocyclic building block in contemporary drug discovery and development, serving as a crucial intermediate for various pharmacologically active molecules. The efficient and scalable synthesis of this compound with high purity is paramount for advancing research and manufacturing pipelines. This application note provides a comprehensive, field-proven guide for the high-yield preparation of this compound. We detail a two-step synthetic strategy commencing with the Fischer esterification of 5-ethoxypyridine-2-carboxylic acid, followed by a highly efficient reduction of the resulting ester. The primary protocol focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent that ensures near-quantitative conversion.[1][2][3] An alternative method employing activated sodium borohydride is also discussed, offering a milder reaction profile. This guide is designed for researchers, chemists, and process development professionals, providing not only step-by-step protocols but also the underlying chemical principles, safety considerations, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The substituted pyridyl-methanol scaffold is prevalent in numerous pharmaceutical agents due to the pyridine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, thereby influencing molecular recognition at biological targets. This compound, in particular, offers a valuable combination of a basic nitrogen atom for salt formation and an ether linkage that can modulate lipophilicity and metabolic stability.

The synthetic approach detailed herein is designed for efficiency, scalability, and high yield. The strategy hinges on the reduction of an ester, a functional group that is readily and cleanly converted to a primary alcohol.[4][5] This avoids the potential over-reduction or side-reactions associated with starting from more reactive precursors like acid chlorides or the harsher conditions sometimes required for direct carboxylic acid reduction.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis A 5-Ethoxypyridine- 2-carboxylic Acid B Ethyl 5-ethoxypyridine- 2-carboxylate A->B  Fischer Esterification (H₂SO₄, EtOH, Reflux) C This compound (Target Compound) B->C  Ester Reduction (LiAlH₄, THF)

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 5-ethoxypyridine-2-carboxylate (Precursor)

Principle and Rationale

The first step involves the conversion of the commercially available 5-ethoxypyridine-2-carboxylic acid to its corresponding ethyl ester. We employ the Fischer esterification, a classic and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] Using ethanol as both the reagent and solvent, driven by a catalytic amount of sulfuric acid and heat, the reaction equilibrium is shifted towards the product, affording the ester in high yield. The ester is significantly less polar than the starting carboxylic acid, facilitating straightforward purification by extraction and distillation.

Experimental Protocol: Fischer Esterification

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
5-Ethoxypyridine-2-carboxylic Acid≥97%Sigma-Aldrich
Ethanol (EtOH), AnhydrousACS Grade, 200 proofFisher ScientificUsed as reagent and solvent
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 95-98%VWRCatalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent
Diethyl Ether (Et₂O) or Ethyl AcetateACS GradeFisher ScientificFor extraction
Round-bottom flask, Reflux condenser--Standard glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethoxypyridine-2-carboxylic acid (10.0 g, 59.8 mmol).

  • Reagent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. An exotherm will be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) by observing the disappearance of the polar starting material spot.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Neutralization: Carefully pour the concentrated residue into a beaker containing 150 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution portion-wise with stirring until the effervescence ceases and the pH of the aqueous layer is ~8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 5-ethoxypyridine-2-carboxylate as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: High-Yield Reduction to this compound

Principle and Rationale: LiAlH₄ Reduction

Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to primary alcohols.[3][7] Its high reactivity ensures a rapid and complete conversion of the precursor ester to the desired pyridyl-methanol.[1] The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to form an aluminum alkoxide, which, upon aqueous workup, is protonated to yield the final alcohol product.

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

G Ester Ethyl 5-ethoxypyridine- 2-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Hydride Attack Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde Elimination of EtO⁻ Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide Hydride Attack Alcohol This compound Alkoxide->Alcohol Protonation LiAlH4_1 LiAlH₄ (1st Hydride) LiAlH4_2 LiAlH₄ (2nd Hydride) Workup Aqueous Workup (H₃O⁺)

Figure 2: Simplified mechanism for the LiAlH₄ reduction of an ester to a primary alcohol.

Experimental Protocol: LiAlH₄ Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Ethyl 5-ethoxypyridine-2-carboxylateFrom Part 1-Must be anhydrous
Lithium Aluminum Hydride (LiAlH₄)95%, powder or 1M solution in THFAcros OrganicsExtremely reactive with water.[7]
Tetrahydrofuran (THF), Anhydrous≥99.9%, DriSolv™EMD MilliporeSolvent, must be anhydrous
Sodium Sulfate, Anhydrous (Na₂SO₄)ACS GradeFisher ScientificFor Fieser workup
Rochelle's Salt (Potassium sodium tartrate)ACS GradeSigma-AldrichAlternative for quenching
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Round-bottom flask, Addition funnel--Oven-dried glassware

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Suspend LiAlH₄ (3.4 g, 89.6 mmol, 1.5 eq) in 100 mL of anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 5-ethoxypyridine-2-carboxylate (11.6 g, 59.8 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it to the addition funnel.

  • Reaction Execution: Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and very slowly, add the following reagents sequentially via the addition funnel:

    • 3.4 mL of water (CAUTION: Vigorous gas evolution)

    • 3.4 mL of 15% (w/v) aqueous NaOH solution

    • 10.2 mL of water A granular white precipitate of aluminum salts should form.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often a pale yellow oil or solid. It can be purified by flash column chromatography on silica gel (e.g., gradient elution from 50% to 100% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Alternative Method: Activated Sodium Borohydride Reduction

For laboratories where the use of LiAlH₄ is restricted, a safer, albeit potentially slower, alternative is the use of sodium borohydride (NaBH₄) activated by a Lewis acid.[8] NaBH₄ alone is generally not potent enough to reduce esters efficiently.[9] However, in the presence of reagents like aluminum chloride or lithium chloride, its reducing power is significantly enhanced.[8] This method requires careful control of stoichiometry but avoids the violent quenching procedure associated with LiAlH₄.

Data Summary and Characterization

The following table summarizes the expected results for the high-yield synthesis via the primary LiAlH₄ protocol.

ParameterValue
Starting Material (Ester)11.6 g (59.8 mmol)
LiAlH₄3.4 g (89.6 mmol)
Reaction Time2-3 hours
Isolated Yield (Purified) 8.3 g - 9.0 g (90-98%)
AppearanceWhite to off-white crystalline solid
Expected ¹H NMR (CDCl₃, 400 MHz)Consistent with target structure
Expected Mass Spec (ESI+)m/z = 154.08 [M+H]⁺

Characterization Notes: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The disappearance of the ester carbonyl signal (~170 ppm) and the appearance of the new methylene alcohol signal (~65 ppm) in the ¹³C NMR spectrum are key indicators of a successful reduction.

References

  • Vertex Pharmaceuticals Inc. (2024). Process to make glp1 ra and intermediates therefor. US20250042899A1.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. US2758999A.
  • (2019). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. CN109776400B.
  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society. [Link]

  • Lloyd, K., & Young, G. T. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2890. [Link]

  • (2005). Process for the preparation of 5-[4-[2-[N-methyl-N-(2-pyridyl) amino] ethoxy] phenyl methyl] thiazolidine-2, 4-dione maleate. US20050043539A1.
  • Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(1), 289-302. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Gogoi, P., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega. [Link]

  • Organic Chemistry Data. (n.d.). Sodium Borohydride. [Link]

  • (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. US3159639A.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199. [Link]

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]

  • University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

Sources

(5-Ethoxypyridin-2-yl)methanol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Hydroxymethyl-5-ethoxypyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, privileged scaffolds—molecular frameworks that are recurrent in biologically active compounds—serve as invaluable starting points for discovery.[1] The substituted pyridine ring is one such scaffold, prized for its ability to engage in hydrogen bonding and its presence in numerous pharmaceuticals.[1] (5-Ethoxypyridin-2-yl)methanol emerges as a particularly strategic building block, combining the key features of the pyridine core with a reactive hydroxymethyl group at the 2-position and a modulating ethoxy substituent at the 5-position. This unique arrangement offers a trifecta of synthetic handles for molecular elaboration, making it a valuable intermediate for generating diverse compound libraries.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the effective utilization of this compound in a range of pivotal organic transformations. We will explore its synthesis and its application in functional group manipulations and advanced cross-coupling reactions, thereby unlocking its potential in complex molecule synthesis.

PART 1: Synthesis of the Building Block

A reliable supply of the title compound is paramount. While not always commercially available in large quantities, this compound can be efficiently prepared in the laboratory. A robust strategy involves the reduction of a corresponding carbonyl precursor, such as 5-ethoxypicolinic acid or its ester.

Protocol 1: Synthesis via Reduction of 5-Ethoxypicolinate

This two-step procedure starts with the readily available 5-hydroxypicolinic acid, proceeds through etherification, and concludes with the reduction of the ester to the desired primary alcohol.

Step A: Esterification and Etherification of 5-Hydroxypicolinic Acid

  • Esterification: To a suspension of 5-hydroxypicolinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material. Remove the solvent under reduced pressure. The resulting crude methyl 5-hydroxypicolinate hydrochloride can be used directly in the next step after neutralization or purification.

  • Etherification (Williamson Synthesis): Dissolve the crude methyl 5-hydroxypicolinate in a suitable polar aprotic solvent such as DMF or acetonitrile. Add a base such as potassium carbonate (2.5 eq) followed by iodoethane (1.5 eq).[2] Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 5-ethoxypicolinate.

Step B: Reduction to this compound

  • Dissolve methyl 5-ethoxypicolinate (1.0 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or lithium borohydride (LiBH₄, 2.0 eq), in the same solvent.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to afford crude this compound, which can be purified by flash column chromatography on silica gel.

PART 2: Functional Group Transformations of the Hydroxymethyl Moiety

The primary alcohol functionality of this compound is a versatile handle for a variety of synthetic transformations. Key reactions include oxidation to the aldehyde, conversion to a leaving group for nucleophilic substitution, and participation in ether and ester formation.

Application 2.1: Oxidation to 5-Ethoxypicolinaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, 5-ethoxypicolinaldehyde, provides a crucial intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations. To avoid over-oxidation to the carboxylic acid, mild oxidation conditions are essential. The Swern and Dess-Martin periodinane (DMP) oxidations are highly reliable methods for this transformation.[3][4][5][6][7]

Workflow for Mild Oxidation of this compound

Oxidation_Workflow cluster_conditions Reaction Conditions Start This compound Process Start->Process Oxidation Oxidant Mild Oxidant (DMP or Swern Reagents) Oxidant->Process Product 5-Ethoxypicolinaldehyde Process->Product Cond1 DCM or CHCl3 Room Temperature (DMP) -78 °C to RT (Swern)

Caption: Oxidation of the primary alcohol to an aldehyde.

Protocol 2.1.1: Dess-Martin Periodinane (DMP) Oxidation[6][8][9][10]
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-15 volumes) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution.

  • Stir vigorously for 20-30 minutes until the organic layer becomes clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-ethoxypicolinaldehyde. Purification can be achieved by silica gel chromatography.

ReagentMolar Eq.Purpose
This compound1.0Substrate
Dess-Martin Periodinane (DMP)1.2Oxidizing Agent
Dichloromethane (DCM)-Solvent
Sat. aq. NaHCO₃/Na₂S₂O₃-Quenching Agent
Protocol 2.1.2: Swern Oxidation[3][5][7][11][12]

Caution: This reaction generates carbon monoxide and dimethyl sulfide, which is malodorous. It must be performed in a well-ventilated fume hood.

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.5 eq) in DCM (2 volumes) dropwise, ensuring the internal temperature does not rise above -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM (3 volumes) dropwise, again maintaining the temperature below -65 °C.

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldehyde. Purify by column chromatography.

ReagentMolar Eq.Purpose
Oxalyl Chloride1.5DMSO Activator
Dimethyl Sulfoxide (DMSO)2.5Oxidant
This compound1.0Substrate
Triethylamine (TEA)5.0Base
Dichloromethane (DCM)-Solvent
Application 2.2: Conversion to 2-(Chloromethyl)-5-ethoxypyridine

Converting the hydroxyl group into a good leaving group, such as a chloride, transforms the molecule into an electrophilic building block, ready for nucleophilic substitution reactions to form C-C, C-O, C-N, and C-S bonds.

Protocol 2.2.1: Chlorination with Thionyl Chloride
  • To a solution of this compound (1.0 eq) in an anhydrous solvent like DCM or chloroform, cool the mixture to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or gently reflux until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it onto ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(chloromethyl)-5-ethoxypyridine. This product is often used in the next step without further purification.

Application 2.3: Ether Synthesis via Mitsunobu or Williamson Reactions

The hydroxymethyl group can be alkylated to form ethers, a common motif in drug molecules.

Protocol 2.3.1: Mitsunobu Reaction for Ether Synthesis[8][9][13][14][15]

This reaction allows for the coupling of the alcohol with a wide range of acidic nucleophiles, including phenols, under mild, neutral conditions.

  • Dissolve this compound (1.0 eq), a phenol or other acidic alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

PART 3: Advanced C-C and C-N Bond Formation

To leverage the full potential of the ethoxypyridine core, it is often necessary to introduce a halogen onto the pyridine ring, which then serves as a handle for palladium-catalyzed cross-coupling reactions. 2-Bromo-5-ethoxypyridine is a key intermediate that can be accessed from 2-amino-5-ethoxypyridine via a Sandmeyer reaction.[2][8][9][10][11]

Synthetic Pathway to Cross-Coupling Precursors

Coupling_Workflow cluster_prep Precursor Synthesis cluster_coupling Cross-Coupling Applications Amino 2-Amino-5-ethoxypyridine Diazonium Diazonium Salt Amino->Diazonium NaNO2, HBr Bromo 2-Bromo-5-ethoxypyridine Diazonium->Bromo CuBr (Sandmeyer) Suzuki Suzuki Coupling (C-C Bond) Bromo->Suzuki ArB(OH)2, Pd cat. Buchwald Buchwald-Hartwig (C-N Bond) Bromo->Buchwald R2NH, Pd cat. Sonogashira Sonogashira Coupling (C-C Bond) Bromo->Sonogashira Alkyne, Pd/Cu cat.

Caption: From amine to versatile cross-coupling precursor.

Application 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 2-position of the pyridine ring and various aryl or vinyl groups.[1][11][12][13]

Protocol 3.1.1: Suzuki Coupling of 2-Bromo-5-ethoxypyridine[14][20][21]
  • To a reaction vessel, add 2-bromo-5-ethoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 2-aryl-5-ethoxypyridine product.

ComponentExample ReagentTypical Loading
Aryl Halide2-Bromo-5-ethoxypyridine1.0 eq
Boronic AcidPhenylboronic acid1.2 eq
CatalystPd(PPh₃)₄3-5 mol%
BaseK₂CO₃2.0 eq
SolventDioxane/Water (4:1)-
Application 3.2: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted 2-aminopyridine derivatives.[14][15][16][17][18]

Protocol 3.2.1: Amination of 2-Bromo-5-ethoxypyridine[26]
  • In an oven-dried, sealable reaction tube under an inert atmosphere, combine 2-bromo-5-ethoxypyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-5 mol%).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Application 3.3: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted pyridines, which are valuable intermediates and structural motifs in their own right.[19][20][21][22][23]

Protocol 3.3.1: Alkynylation of 2-Bromo-5-ethoxypyridine[30]
  • To a Schlenk flask, add 2-bromo-5-ethoxypyridine (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC. Once complete, filter the mixture through Celite® to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 5-ethoxy-2-alkynylpyridine product.

Conclusion

This compound represents a highly adaptable and valuable building block for organic synthesis. Its three distinct functional regions—the hydroxymethyl group, the ethoxy substituent, and the pyridine core—provide a rich platform for a multitude of synthetic operations. The protocols detailed in this guide for oxidation, halogenation, etherification, and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers aiming to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. By mastering the chemistry of this versatile scaffold, scientists can significantly accelerate their research and development efforts.

References

  • Wikipedia. Dess–Martin oxidation. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • NROChemistry. Sonogashira Coupling | NROChemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • chemeurope.com. Dess-Martin periodinane. Available from: [Link]

  • PMC - NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Wikipedia. Swern oxidation. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism | NROChemistry. Available from: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]

  • YouTube. Sandmeyer Reaction. Available from: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents. Available from: [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available from: [Link]

  • PMC - NIH. A general electrochemical strategy for the Sandmeyer reaction. Available from: [Link]

  • PMC - NIH. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available from: [Link]

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available from: [Link]

Sources

The Strategic Application of (5-Ethoxypyridin-2-yl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of drug candidates.[1] Within this privileged class of heterocycles, (5-Ethoxypyridin-2-yl)methanol emerges as a highly versatile and strategic starting material. Its utility lies in the orthogonal reactivity of its two key functional groups: a primary alcohol poised for oxidation or substitution, and an electron-rich pyridine ring bearing an ethoxy substituent. This ethoxy group not only influences the electronic properties of the pyridine core but also offers a handle for improving properties like lipophilicity in the final active pharmaceutical ingredient (API).

This technical guide delves into the practical applications of this compound, focusing on its conversion into two pivotal pharmaceutical intermediates: 2-(Chloromethyl)-5-ethoxypyridine and 5-Ethoxypyridine-2-carboxaldehyde . We will explore the underlying chemical principles, provide detailed, field-tested protocols for their synthesis, and discuss their subsequent application in the construction of complex drug molecules.

Core Synthetic Transformations and Mechanistic Insights

The primary alcohol of this compound is the focal point of its synthetic utility. Two key transformations unlock its potential as a precursor to valuable intermediates: conversion to a reactive electrophile via chlorination, and oxidation to an aldehyde, which can participate in a wide array of carbon-carbon bond-forming reactions.

Conversion to 2-(Chloromethyl)-5-ethoxypyridine: A Gateway to Nucleophilic Substitution

The transformation of the hydroxymethyl group into a chloromethyl group is a critical activation step, converting the poorly leaving hydroxyl group into a good leaving group (chloride) for subsequent SN2 reactions. This intermediate is notably a key building block for proton pump inhibitors like Esomeprazole.

Causality of Reagent Selection: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation for several compelling reasons:

  • High Reactivity: It readily reacts with primary alcohols under mild conditions.

  • Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.

  • Mechanistic Control: The reaction mechanism can be steered to achieve the desired stereochemical outcome (though not relevant for this achiral substrate, it is a crucial consideration in other contexts).[2][3]

The Reaction Mechanism: SNi vs. SN2

The reaction proceeds through the formation of an alkyl chlorosulfite intermediate. The subsequent fate of this intermediate determines the reaction pathway.

  • Without a Base (SNi - Substitution Nucleophilic internal): The chlorosulfite collapses in a concerted fashion, where the chlorine atom is delivered from the same face as the leaving group, leading to retention of configuration. This proceeds via a tight ion pair.[2][3]

  • With a Base (e.g., Pyridine) (SN2 - Substitution Nucleophilic bimolecular): A base like pyridine reacts with the initially formed HCl, preventing it from protonating the starting alcohol and generating a free chloride anion (from the pyridinium hydrochloride salt). This external chloride ion then acts as a nucleophile, attacking the carbon center from the backside in a classic SN2 mechanism, leading to inversion of configuration.[2][3]

For the synthesis of 2-(Chloromethyl)-5-ethoxypyridine, the SN2 pathway is often preferred to ensure a clean reaction and avoid potential side reactions, although for this primary alcohol, the distinction is less critical than for a chiral secondary alcohol.

graph Chlorination_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Fig 1. Chlorination pathways of pyridyl methanol.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-ethoxypyridine

Parameter Value
Reactants This compound, Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Aqueous sodium bicarbonate quench, organic extraction

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Gas evolution (SO₂ and HCl) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the excess thionyl chloride and HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Chloromethyl)-5-ethoxypyridine can be purified by column chromatography on silica gel if necessary.

Oxidation to 5-Ethoxypyridine-2-carboxaldehyde: A Versatile Synthon

The oxidation of the primary alcohol to an aldehyde furnishes a versatile intermediate, 5-Ethoxypyridine-2-carboxaldehyde. This aldehyde is a valuable precursor for creating complex molecules through reactions like Wittig olefination, aldol condensation, and reductive amination. Pyridine-2-carboxaldehyde derivatives are important in the synthesis of various therapeutic agents and advanced materials.[4][5]

Causality of Reagent Selection: Activated Manganese Dioxide (MnO₂)

For the selective oxidation of a pyridylic alcohol, activated manganese dioxide is an excellent choice due to its mild and highly selective nature.

  • Selectivity: MnO₂ preferentially oxidizes allylic and benzylic (and by extension, pyridylic) alcohols, leaving other sensitive functional groups and saturated alcohols untouched.[6][7] This prevents over-oxidation to the carboxylic acid, which can be a problem with stronger, aqueous oxidizing agents.[8]

  • Mild Conditions: The reaction is typically carried out under neutral conditions at or slightly above room temperature.

  • Heterogeneous Reaction: MnO₂ is an insoluble solid, and the reaction occurs on its surface.[7] This simplifies the workup, as the excess reagent and the manganese byproducts can be easily removed by filtration.

The primary drawback is the need for a large stoichiometric excess of MnO₂ (often 5-10 equivalents) to drive the reaction to completion, which impacts the process mass intensity.[7]

graph Oxidation_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9];

}

Fig 2. Workflow for MnO₂ oxidation.

Protocol 2: Synthesis of 5-Ethoxypyridine-2-carboxaldehyde

Parameter Value
Reactants This compound, Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature Room Temperature
Reaction Time 12-24 hours
Workup Filtration, solvent evaporation

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in a suitable solvent like DCM or chloroform (approx. 20 mL per 1 g of alcohol).

  • Reagent Addition: To this solution, add activated manganese dioxide (5.0 to 10.0 eq) in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction is heterogeneous, so efficient stirring is crucial. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Washing: Wash the filter cake thoroughly with several portions of the solvent (DCM or chloroform) to ensure all the product is recovered.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 5-Ethoxypyridine-2-carboxaldehyde is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by silica gel column chromatography.

Conclusion: A Versatile Building Block for Drug Discovery

This compound serves as an exemplary case study in the strategic use of functionalized heterocyclic starting materials. Through straightforward and high-yielding chlorination and oxidation reactions, it provides access to two highly valuable intermediates, 2-(Chloromethyl)-5-ethoxypyridine and 5-Ethoxypyridine-2-carboxaldehyde . The protocols and mechanistic insights provided herein demonstrate the practical pathways to these key synthons. The deliberate choice of reagents like thionyl chloride and manganese dioxide is guided by principles of reactivity, selectivity, and process efficiency, ensuring that these intermediates can be reliably produced for application in multi-step syntheses of complex pharmaceutical agents. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a critical enabler of innovation in drug discovery and development.

References

  • Dube, D., Fortin, R., Friesen, R., Wang, Z., & Gauthier, J.Y. (1998). Substd. pyridines as selective cyclooxygenase-2 inhibitors. EP 0912518; JP 1999514008; US 5861419; WO 9803484.
  • Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Patel, P. D., et al. (2014). Very efficient process for preparing an intermediate of etoricoxib. US8765962B1.
  • Pharmaffiliates. (n.d.). Etoricoxib.
  • Hughes, D. L. (2014). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism.
  • Manepalli, D. K., et al. (2012). A process for the preparation of etoricoxib. EP2479166A1.
  • Cernak, T., et al. (2015). Process for the synthesis of etoricoxib. US9024030B2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Methoxypyridine-2-carbaldehyde in Modern Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 5-Methoxypyridine-2-carbaldehyde: A Key Intermediate for Future Technologies. Retrieved from [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • CN104610136A - Synthesis method of 2-chloro-5-chloromethyl pyridine. (2015).
  • Organic Chemistry Portal. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. (2015).
  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2009).
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind 5-Methoxypyridine-2-carbaldehyde: Synthesis and Reactivity. Retrieved from [Link]

  • Ali, A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

Sources

Application Notes & Protocols: (5-Ethoxypyridin-2-yl)methanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold - A Cornerstone of Modern Agrochemicals

The pyridine ring is a foundational structural motif in contemporary agrochemical discovery.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for a benzene ring have led to its incorporation into a multitude of commercialized fungicides, herbicides, and insecticides.[3][4] Pyridine derivatives are integral to a wide range of agrochemicals, from the herbicides paraquat and diquat to the insecticide chlorpyrifos.[1][5] The adaptability of the pyridine scaffold allows for the synthesis of diverse derivatives with a broad spectrum of biological activities.[2] This guide focuses on a specific, functionalized pyridine synthon, (5-Ethoxypyridin-2-yl)methanol, and explores its potential applications in the rational design and screening of novel agrochemical candidates.

This compound: A Versatile Synthon for Agrochemical Innovation

This compound is a bifunctional molecule offering two key points for chemical modification: the hydroxyl group and the pyridine ring itself. The ethoxy group at the 5-position and the methanol group at the 2-position provide handles for derivatization, allowing for the creation of diverse chemical libraries. The core pyridine structure is a well-established pharmacophore in numerous successful agrochemicals.[2][3]

This guide will delineate the strategic use of this compound as a precursor for a novel class of potential agrochemicals. We will present a synthetic protocol for its derivatization and subsequent in-vitro screening protocols to assess its potential as a fungicide, herbicide, and insecticide.

Synthetic Protocol: From this compound to a Novel Carbamate Derivative

The following protocol details the synthesis of a hypothetical carbamate derivative, a chemical class with known fungicidal properties, using this compound as the starting material.[6] This protocol is designed to be a template for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthesis of (5-ethoxypyridin-2-yl)methyl (4-chlorophenyl)carbamate

Objective: To synthesize a novel carbamate derivative for biological screening.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (20 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of 4-chlorophenyl isocyanate (1.1 eq) dissolved in anhydrous DCM (10 mL) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired carbamate derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of (5-ethoxypyridin-2-yl)methyl (4-chlorophenyl)carbamate start This compound + 4-Chlorophenyl isocyanate reaction Reaction in DCM with TEA start->reaction Step 1 & 2 monitoring TLC Monitoring reaction->monitoring Step 3 workup Aqueous Workup monitoring->workup Step 4 purification Column Chromatography workup->purification Step 5 product Final Product: (5-ethoxypyridin-2-yl)methyl (4-chlorophenyl)carbamate purification->product Step 6 Screening_Cascade cluster_screening Agrochemical Screening Cascade start Synthesized Derivative from This compound primary_screen Primary In-vitro Screens (Single High Concentration) start->primary_screen fungicide_screen Fungicidal Assay (e.g., B. cinerea) primary_screen->fungicide_screen herbicide_screen Herbicidal Assay (e.g., Lettuce, Ryegrass) primary_screen->herbicide_screen insecticide_screen Insecticidal Assay (e.g., Aphids) primary_screen->insecticide_screen dose_response Dose-Response & EC₅₀/LC₅₀ Determination (for active compounds) fungicide_screen->dose_response herbicide_screen->dose_response insecticide_screen->dose_response lead_candidate Lead Candidate Identification dose_response->lead_candidate

Caption: A logical workflow for agrochemical screening.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical In-vitro Fungicidal Activity Data
Compound IDTarget FungusEC₅₀ (µg/mL)
P-Carb-01 Botrytis cinerea8.5
P-Carb-01 Rhizoctonia solani12.3
Reference FungicideBotrytis cinerea1.2
Reference FungicideRhizoctonia solani2.5
Table 2: Hypothetical Post-emergent Herbicidal Activity Data (% Injury at 100 µM)
Compound IDPlant Species% Injury (Visual)
P-Carb-01 Lettuce (Lactuca sativa)15%
P-Carb-01 Ryegrass (Lolium perenne)5%
Reference HerbicideLettuce (Lactuca sativa)95%
Reference HerbicideRyegrass (Lolium perenne)10%
Table 3: Hypothetical Insecticidal Activity Data (Contact Toxicity)
Compound IDInsect SpeciesLC₅₀ (µg/cm²)
P-Carb-01 Aphid (Aphis craccivora)> 100
Reference InsecticideAphid (Aphis craccivora)0.5

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel agrochemicals. The synthetic and screening protocols outlined in this guide provide a framework for the exploration of its potential. The true value of this synthon lies in its adaptability for creating large, diverse chemical libraries for high-throughput screening. Future work should focus on expanding the range of derivatives synthesized from this compound and exploring a wider range of biological targets. Promising lead compounds identified through these initial screens will require further optimization and more extensive in-vivo and field testing to validate their efficacy and assess their environmental impact. [7][8]

References

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Pyridine as insecticide. Chempanda Blog. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available at: [Link]

  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed. Available at: [Link]

  • Herbicides, Pyridine Carboxylate. ResearchGate. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. Available at: [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • Screening for Herbicide Resistance in Weeds. BioOne Complete. Available at: [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. Available at: [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. Available at: [Link]

  • Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. WordPress. Available at: [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. Available at: [Link]

  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH. Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available at: [Link]

  • European Guidelines to conduct herbicide resistance tests. ResearchGate. Available at: [Link]

  • Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. MESA. Available at: [Link]

  • Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. Cold Spring Harbor Protocols. Available at: [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. Available at: [Link]

  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. World Health Organization (WHO). Available at: [Link]

  • Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available at: [Link]

  • Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. Available at: [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. PMC - NIH. Available at: [Link]

  • A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. Available at: [Link]

  • Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. Available at: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH. Available at: [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. Available at: [Link]

  • Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. ResearchGate. Available at: [Link]

Sources

The Rising Star of Novel Materials: Application Notes and Protocols for (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the dynamic landscape of materials science and drug discovery, the strategic design of molecular building blocks is paramount to innovation. Pyridine derivatives, in particular, represent a class of heterocyclic compounds with immense significance, forming the core scaffold of numerous FDA-approved drugs and advanced functional materials.[1][2] (5-Ethoxypyridin-2-yl)methanol is emerging as a particularly valuable precursor, distinguished by its unique combination of a nucleophilic pyridine ring, a reactive primary alcohol, and an electron-donating ethoxy group. This trifecta of functionalities offers a versatile platform for synthesizing a new generation of polymers, coordination complexes, and pharmacologically active agents.

This comprehensive guide provides detailed application notes and robust protocols for leveraging this compound in the development of novel materials. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemistry of this compound and offers practical, field-tested methodologies for its application.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its effective and safe utilization in a laboratory setting.

PropertyValue (Predicted/Analogous Data)Source
CAS Number 133238-82-1[3]
Molecular Formula C₈H₁₁NO₂N/A
Molecular Weight 153.18 g/mol N/A
Boiling Point ~285.1 ± 25.0 °CPredicted for (5-Methoxypyridin-3-yl)methanol[4]
Density ~1.155 ± 0.06 g/cm³Predicted for (5-Methoxypyridin-3-yl)methanol[4]
pKa ~13.42 ± 0.10Predicted for (5-Methoxypyridin-3-yl)methanol[4]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General knowledge based on similar structures.
Safety Hazards Causes skin and serious eye irritation. May cause respiratory irritation.Based on safety data for structurally similar (5-Methoxypyridin-2-yl)methanol. Always consult the specific Safety Data Sheet (SDS) before handling.
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.Based on safety data for structurally similar (5-Methoxypyridin-2-yl)methanol.

Application in the Synthesis of Novel Coordination Polymers

The pyridine nitrogen of this compound serves as an excellent ligand for coordinating with a variety of metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs).[5][6] The hydroxymethyl group can further participate in hydrogen bonding, influencing the supramolecular architecture and stabilizing the resulting crystal lattice.[7]

Protocol 1: Synthesis of a 1D Zinc-Based Coordination Polymer

This protocol details a solvothermal method for synthesizing a one-dimensional coordination polymer using this compound and zinc nitrate. The choice of a zinc(II) center is based on its flexible coordination geometry, which often leads to the formation of extended network structures.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Vortex mixer

  • Filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, dissolve 30.6 mg (0.2 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in one vial and vortex for 1 minute to ensure homogeneity.

  • Seal the vial tightly and place it in an oven preheated to 100 °C for 48 hours. The slow evaporation and reaction at elevated temperature promote crystal growth.

  • After 48 hours, allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF, and then with ethanol.

  • Dry the crystals under vacuum for 2 hours.

Characterization:

The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, and by thermogravimetric analysis (TGA) to assess its thermal stability.

G cluster_prep Solution Preparation cluster_reaction Reaction and Crystallization cluster_workup Product Isolation A This compound in DMF C Combine and Vortex A->C B Zn(NO₃)₂·6H₂O in Ethanol B->C D Solvothermal Reaction (100 °C, 48h) C->D E Slow Cooling D->E F Filtration and Washing E->F G Drying F->G H 1D Coordination Polymer G->H

Caption: Workflow for the synthesis of a 1D coordination polymer.

Application as a Monomer in Polymer Synthesis

The primary alcohol functionality of this compound allows it to act as a diol-equivalent monomer in polycondensation reactions, leading to the formation of polyesters and polyurethanes. The incorporation of the pyridine ring into the polymer backbone can impart unique properties such as thermal stability, altered solubility, and the potential for metal coordination.

Protocol 2: Synthesis of a Pyridine-Containing Polyurethane

This protocol describes the synthesis of a linear polyurethane through the polycondensation of this compound with an aliphatic diisocyanate, hexamethylene diisocyanate (HDI). The reaction is catalyzed by dibutyltin dilaurate (DBTDL).

Materials:

  • This compound (dried under vacuum)

  • Hexamethylene diisocyanate (HDI) (distilled before use)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Condenser

  • Heating mantle

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Under a nitrogen atmosphere, add 1.53 g (10 mmol) of this compound and 20 mL of anhydrous THF to the flask.

  • Stir the solution until the monomer is fully dissolved.

  • Add 2-3 drops of DBTDL catalyst to the solution.

  • Slowly add 1.68 g (10 mmol) of HDI dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polyurethane by slowly pouring the viscous solution into a beaker containing 200 mL of vigorously stirred methanol.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the polymer under vacuum at 50 °C to a constant weight.

Characterization:

The synthesized polyurethane can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Its thermal properties can be assessed using Differential Scanning Calorimetry (DSC) and TGA.

G A Charge this compound and anhydrous THF to reactor B Add DBTDL catalyst A->B C Slowly add Hexamethylene Diisocyanate (HDI) B->C D Heat to 60 °C for 24 hours under Nitrogen C->D E Cool to Room Temperature D->E F Precipitate Polymer in Methanol E->F G Filter and Wash F->G H Dry under Vacuum G->H I Pyridine-Containing Polyurethane H->I

Caption: Workflow for polyurethane synthesis.

Application in Drug Development and Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][8] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be a handle for further derivatization, such as esterification, to produce prodrugs or to modulate the compound's pharmacokinetic properties.

Protocol 3: Esterification of this compound with a Carboxylic Acid

This protocol details a standard esterification procedure using a coupling agent, which is a mild and efficient method for forming an ester bond between the hydroxyl group of this compound and a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • A carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 153 mg (1.0 mmol) of this compound, 1.1 mmol of the carboxylic acid, and a catalytic amount of DMAP (e.g., 12 mg, 0.1 mmol).

  • Dissolve the solids in 10 mL of anhydrous DCM and stir the solution at room temperature.

  • In a separate container, dissolve 227 mg (1.1 mmol) of DCC in 5 mL of anhydrous DCM.

  • Slowly add the DCC solution to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

G A Combine this compound, Carboxylic Acid, and DMAP in DCM B Add DCC solution A->B C Stir at Room Temperature (12-24h) B->C D Filter to remove DCU C->D E Aqueous Workup (NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Ester Product G->H

Caption: General workflow for esterification.

Conclusion and Future Outlook

This compound is a promising and versatile building block with significant potential in the development of novel materials. Its unique structural features allow for its application as a ligand in coordination chemistry, a monomer in polymer synthesis, and a scaffold in medicinal chemistry. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound. Future research will likely focus on the synthesis of novel functional materials with tailored electronic, optical, and catalytic properties, as well as the development of new therapeutic agents with enhanced efficacy and selectivity. As the demand for advanced and sustainable materials grows, the importance of versatile precursors like this compound will undoubtedly continue to rise.

References

  • MDPI. (2021). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. [Link]

  • PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ACS Figshare. (2024). 1D Coordination Polymers Constructed from Pyridine-2,6-Dicarboxamide Ligands Showing Selective and Recyclable Adsorption toward Methanol Vapor. [Link]

  • ResearchGate. (2025). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. [Link]

  • ResearchGate. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Preprints.org. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]

  • ResearchGate. (2025). Synthesis and characterization of pyridine-based polyurethanes | Request PDF. [Link]

  • National Institutes of Health. (2017). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025). pharmacological activities of pyridine derivatives: a review. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Frontiers. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. [Link]

  • ResearchGate. (2017). What's the condensation condition between diisocyanate and diol to make high molecular weigh linear polymer?. [Link]

  • National Institutes of Health. (n.d.). Metal and Ligand Effects on the Construction of Divalent Coordination Polymers Based on bis-Pyridyl-bis-amide and Polycarboxylate Ligands. [Link]

  • ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Examples of compounds derived from pyridine where antiproliferative.... [Link]

  • National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Sunway Pharm Ltd. (n.d.). (5-methoxypyridin-2-yl)methanol. [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Catalysis Research Division

Abstract

(5-Ethoxypyridin-2-yl)methanol is an emerging building block in medicinal chemistry and materials science. While its direct catalytic applications are still a nascent field of study, its structural motifs—a coordinating pyridine nitrogen and a proximal hydroxyl group—present significant potential for its use as a versatile ligand in transition metal catalysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized catalytic applications of this compound. By drawing parallels with well-studied pyridyl-methanol ligands, we offer detailed, field-proven insights and proposed experimental protocols for its use in key organic transformations, particularly in palladium-catalyzed cross-coupling reactions. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical utility.

Introduction to this compound in Catalysis

The pyridine ring is a ubiquitous scaffold in the design of ligands for transition metal catalysis. Its nitrogen atom serves as a potent sigma-donor, stabilizing metal centers and influencing their reactivity. When functionalized with additional coordinating groups, such as the hydroxyl group in this compound, the resulting ligand can exhibit enhanced chelation effects, leading to more stable and selective catalysts.[1] The hydroxyl group can also be deprotonated to form an alkoxide, which can act as a bridging ligand or participate directly in the catalytic cycle.

The ethoxy substituent at the 5-position of the pyridine ring in this compound is expected to modulate the electronic properties of the ligand through its electron-donating character. This can influence the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This guide will focus on the prospective application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While direct literature on this specific molecule is limited, the protocols and principles described herein are based on extensive research on analogous pyridyl-containing ligands.[2]

Synthesis of this compound

A reliable supply of high-purity this compound is a prerequisite for its application in catalysis. The following protocol describes a common synthetic route starting from commercially available materials.

Protocol 1: Synthesis via Reduction of the Corresponding Aldehyde

This protocol is adapted from standard procedures for the reduction of pyridine carboxaldehydes.

Materials:

  • 5-Ethoxypyridine-2-carbaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-ethoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid or oil.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the choice of ligand for the palladium catalyst. Pyridine-based ligands are known to be effective in stabilizing the palladium center and promoting the catalytic cycle.[2]

Rationale for Application

This compound is proposed as an effective ligand for the Suzuki-Miyaura coupling for the following reasons:

  • Chelation: The nitrogen of the pyridine ring and the oxygen of the hydroxyl group can coordinate to the palladium center, forming a stable five-membered ring. This chelation can prevent catalyst decomposition and increase its turnover number.

  • Electronic Effects: The electron-donating ethoxy group can increase the electron density on the palladium, which may facilitate the rate-determining reductive elimination step.

  • In Situ Catalyst Formation: The ligand can be readily mixed with a palladium precursor to form the active catalyst in situ, simplifying the experimental setup.

Proposed Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Aryl_Borane R¹-Pd(II)L₂(R²) Transmetal->PdII_Aryl_Borane RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Tube) start->setup inert Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents Add Solids: Pd Source, Ligand, Aryl Halide, Boronic Acid, Base inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temperature with Vigorous Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool, Quench, & Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Sources

Topic: Analytical Methods for the Quantification of (5-Ethoxypyridin-2-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of the Senior Application Scientist

Abstract

This document provides a detailed guide to the quantitative analysis of (5-Ethoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification in complex reaction mixtures is paramount for reaction monitoring, yield optimization, and process control. We present and compare three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For each method, we provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring that researchers can adapt and validate these methods for their specific applications. This note is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated, high-fidelity analytical protocols.

Introduction: The Analytical Imperative

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency of its formation and consumption directly impacts the yield and purity of the final product. Consequently, the ability to accurately measure its concentration in a dynamic reaction environment is not merely an analytical exercise; it is a cornerstone of process understanding and control. A robust quantitative method allows for:

  • Real-time reaction monitoring: Tracking the consumption of starting materials and the formation of the intermediate.

  • Accurate yield calculation: Determining the true efficiency of a synthetic step.

  • Impurity profiling: Identifying and quantifying by-products, which is crucial for process optimization and regulatory compliance.

The challenge lies in performing this quantification within a complex matrix of starting materials, reagents, solvents, and potential by-products. The selection of an appropriate analytical method is therefore the first critical decision.

Strategic Selection of an Analytical Method

No single analytical technique is universally superior; the optimal choice depends on the physicochemical properties of the analyte, the nature of the reaction matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, or structural confirmation). The primary candidates for this compound are HPLC, GC, and qNMR.

The decision process can be visualized as follows:

Start Start: Quantify This compound D1 Is the analyte & by-products thermally stable & volatile? Start->D1 Decision Decision Process Process End End P_GC Gas Chromatography (GC-FID) - High resolution for volatiles - Excellent for residual solvent analysis D1->P_GC  Yes D2 Is high sensitivity (<10 ng/mL) or matrix selectivity paramount? D1->D2 No End_Method Selected Method P_GC->End_Method P_HPLC Reversed-Phase HPLC-UV - Versatile for polar compounds - Robust and widely available D2->P_HPLC No D3 Is an absolute or primary quantification method needed? Need structural confirmation? D2->D3 Yes P_HPLC->End_Method D3->P_HPLC No P_qNMR Quantitative NMR (qNMR) - Inherently quantitative - No pure analyte standard required - Rich structural information D3->P_qNMR Yes P_qNMR->End_Method

Caption: Decision workflow for selecting the optimal analytical method.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Causality & Rationale: This is often the workhorse method in pharmaceutical analysis. This compound contains a polar alcohol group and a moderately nonpolar ethoxypyridine core, making it an ideal candidate for reversed-phase chromatography. The pyridine ring possesses a strong UV chromophore, allowing for sensitive detection. This method is robust, highly reproducible, and can be readily validated according to regulatory guidelines[1][2].

Detailed Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the polar functional groups ensure it does not retain too strongly, allowing for reasonable elution times with a standard mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier improves peak shape for the basic pyridine nitrogen by ensuring its consistent protonation.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 272 nm.

    • Rationale: This wavelength is chosen based on the UV absorbance maximum of the ethoxypyridine chromophore, maximizing sensitivity.

Reagents and Standards Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the Stock Standard to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation from Reaction Mixture:

  • Quench and Dilute: At your desired time point, withdraw a 100 µL aliquot of the reaction mixture. Immediately quench it in 900 µL of cold mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction and precipitate any incompatible salts.

  • Vortex and Centrifuge: Vortex the quenched sample for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated material.

  • Filter: Carefully transfer the supernatant into an HPLC vial through a 0.45 µm PTFE syringe filter.[3] This critical step prevents particulates from blocking the column frit and damaging the instrument.[4]

  • Analyze: Inject the filtered sample into the HPLC system.

HPLC Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Input Input Process Process QC QC Output Output A Aliquot Reaction Mixture (100 µL) B Quench & Dilute (900 µL Solvent) A->B C Vortex & Centrifuge B->C D Filter (0.45 µm PTFE) C->D E Inject Sample (10 µL) into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (272 nm) F->G H Data Acquisition G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J K Report Concentration J->K

Caption: Step-by-step workflow for HPLC analysis of reaction mixtures.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality & Rationale: GC is an excellent alternative if the analyte is thermally stable and sufficiently volatile. This method provides high-resolution separation, making it ideal for distinguishing the target analyte from other volatile components like solvents or low-boiling point by-products.[5] A Flame Ionization Detector (FID) offers robust, linear quantification for carbon-containing compounds. An application note from Agilent demonstrates the successful separation of various pyridine derivatives using a specialized wax column, indicating this is a viable approach.[6]

Detailed Experimental Protocol

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and FID.

  • Column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.25 mm, 0.2 µm).

    • Rationale: This specialized column is designed to minimize tailing of basic compounds like pyridines, leading to better peak shape and more accurate integration.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Detector: FID at 260 °C.

Reagents and Standards Preparation:

  • Stock Standard (1000 µg/mL): Prepare as in the HPLC method, but use a volatile solvent compatible with GC, such as Dichloromethane or Ethyl Acetate.

  • Calibration Standards: Prepare serial dilutions in the same solvent to cover the expected concentration range.

Sample Preparation:

  • Dilution: The sample preparation can be simpler than for HPLC. Withdraw a 100 µL aliquot of the reaction mixture and dilute it 1:100 in a vial with a suitable GC solvent (e.g., Ethyl Acetate).

  • Internal Standard (Optional but Recommended): Add an internal standard (e.g., n-Dodecane) at a fixed concentration to all standards and samples to correct for injection volume variability.

  • Vortex and Filter: Vortex the sample and filter through a 0.45 µm PTFE syringe filter into a GC vial.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Causality & Rationale: qNMR is a powerful primary analytical method because, under proper experimental conditions, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] This allows for quantification without a reference standard of the analyte itself, making it invaluable for novel intermediates.[8] An internal standard of known purity and concentration is used for reference. This technique provides simultaneous structural confirmation and quantification, which is ideal for complex reaction mixtures where unexpected by-products may form.[9][10][11]

Detailed Experimental Protocol

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker 400 MHz or higher field spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆, chosen for its ability to dissolve all reaction components and for having minimal overlapping signals.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Rationale: The IS must have high purity, be stable, not react with the sample, and have signals in a clear region of the spectrum. TMB, for example, has two sharp singlets (aromatic and methoxy protons) that rarely overlap with other signals.[7]

  • Key Acquisition Parameters:

    • Pulse Sequence: Standard single pulse (zg30).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation for accurate integration). This is the most critical parameter for quantification.

    • Number of Scans: 16 or higher for good signal-to-noise.

Sample Preparation:

  • Prepare IS Stock Solution: Accurately weigh ~20 mg of the internal standard (e.g., TMB) into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent.

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture (e.g., 50 mg) into a vial.

  • Combine and Mix: Add a precise volume (e.g., 500 µL) of the IS stock solution to the vial. Add an additional 200 µL of deuterated solvent. Vortex thoroughly.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline the spectrum carefully.

  • Integrate a well-resolved, unique signal for this compound (e.g., the -CH₂OH methylene protons) and a signal from the internal standard (e.g., the nine methoxy protons of TMB).

  • Calculate the concentration using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * P

    Where:

    • Cₓ: Concentration of the analyte

    • Iₓ, Iₛ: Integral of the analyte and standard

    • Nₓ, Nₛ: Number of protons for the integrated signal of the analyte and standard

    • Mₓ, Mₛ: Mass of the analyte and standard

    • P: Purity of the internal standard

Method Validation: Ensuring Trustworthy Data

Regardless of the chosen method, it must be validated to prove it is suitable for its intended purpose.[12] Validation is a documented process that provides evidence of a method's reliability, accuracy, and precision.[1][2] Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

ParameterDefinitionTypical Acceptance Criteria (HPLC Example)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak for the analyte is well-resolved from other peaks (Resolution > 2.0). Peak purity analysis (PDA) shows no co-elution.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision and accuracy.80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies.98.0% - 102.0% recovery at three concentration levels.
Precision The degree of scatter between a series of measurements. Includes Repeatability (same lab, analyst, day) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD < 10%.

Conclusion

The successful quantification of this compound in reaction mixtures is a critical enabler for efficient and controlled pharmaceutical manufacturing. This application note provides comprehensive protocols for three orthogonal and robust analytical methods: RP-HPLC, GC-FID, and qNMR. While HPLC often represents the most versatile and readily available option, GC provides superior resolution for volatile impurities, and qNMR offers absolute quantification and invaluable structural insight. The choice of method should be guided by the specific analytical challenges and objectives. All methods must be properly validated to ensure the integrity and reliability of the generated data, forming a solid foundation for process development and quality control.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). NMR Quantitative Analysis of Complex Mixtures.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Cytiva. (n.d.). Improving Sample Preparation in HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures.
  • Lab Pinnacle. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Gavin Publishers. (2018). Analytical method validation: A brief review.
  • National Institutes of Health. (2022). Quantitative NMR Interpretation without Reference.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.

Sources

(5-Ethoxypyridin-2-yl)methanol derivatization for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Derivatization of (5-Ethoxypyridin-2-yl)methanol

Abstract

This application note provides a comprehensive technical guide for the chemical derivatization of this compound for analytical purposes. Direct analysis of this compound can be challenging due to its polarity and limited volatility, which may result in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, we present detailed protocols for two robust derivatization strategies: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). These methodologies are designed to enhance analyte volatility, improve thermal stability, and significantly increase detection sensitivity, making them suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for Derivatization

This compound is a heterocyclic alcohol of interest in pharmaceutical and chemical synthesis. Like many polar, functionalized molecules, its direct analysis presents distinct challenges. The primary hydroxyl group and the nitrogen-containing pyridine ring contribute to its high polarity. This can lead to:

  • Poor Volatility: Preventing efficient analysis by Gas Chromatography (GC) without high temperatures that risk thermal degradation.

  • Chromatographic Peak Tailing: Strong interactions with active sites on GC columns or reverse-phase HPLC columns can lead to asymmetrical peaks, complicating integration and reducing accuracy.[1]

  • Low Detector Response: The native molecule lacks a strong chromophore or fluorophore, limiting detection sensitivity in HPLC-UV or fluorescence detectors.

Chemical derivatization addresses these issues by chemically modifying the analyte to produce a derivative with more favorable analytical properties.[2] The primary target for derivatization on this compound is the reactive hydroxyl group, which can be readily converted into an ester, ether, or silyl ether.[3][4] This guide details validated protocols to facilitate sensitive and accurate quantification.

General Experimental Workflow

A successful derivatization and analysis workflow requires careful attention to detail, from sample preparation to data interpretation. The process involves converting the target analyte into a more detectable form, separating it chromatographically, and then performing quantification.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Sample Containing This compound Dry Solvent Evaporation (Anhydrous Conditions) Sample->Dry Crucial to remove water Reagent Add Derivatizing Agent & Catalyst/Solvent Dry->Reagent Reaction Incubate (Heat as required) Reagent->Reaction Quench Quench Reaction / Dilute (If necessary) Reaction->Quench Inject Inject into GC-MS or HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Quantification (MS, FLD) Separate->Detect Report Final Report Detect->Report Process Data

Caption: General workflow for the derivatization and analysis of this compound.

Protocol I: Silylation for GC-MS Analysis

Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as alcohols.[2] This process replaces the acidic hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar, leading to excellent peak shapes and thermal stability.[5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent for this purpose due to its reactivity and the volatile nature of its byproducts.[5][6]

Caption: Silylation of this compound using MSTFA.

Materials and Reagents
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade (CAS 24589-78-4)

  • Anhydrous Pyridine or Acetonitrile, GC grade

  • Vials, 2 mL, with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[6]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (which can act as a catalyst) or acetonitrile to the dried sample. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of MSTFA to the vial. Cap tightly.

  • Reaction Incubation: Place the vial in a heating block set to 60-70°C for 30 minutes to ensure complete reaction.[6]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Suggested GC-MS Conditions
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Standard non-polar column provides good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the TMS-derivative.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minSeparates the derivative from solvent and potential byproducts.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
MS Mode Scan (m/z 50-500) for identification; SIM for quantificationScan mode helps identify the derivative; Selected Ion Monitoring (SIM) increases sensitivity.
Quality Control and Expected Results
  • Success Confirmation: A successful reaction is confirmed by the disappearance of the peak for the parent compound and the appearance of a new, earlier-eluting peak for the TMS-derivative.

  • Mass Spectrum: The EI mass spectrum of the TMS-derivative is expected to show a molecular ion (M+) and a characteristic M-15 fragment (loss of a methyl group from the TMS moiety).

Protocol II: Fluorescent Labeling for HPLC-FLD Analysis

For trace-level quantification, especially in complex matrices like biological samples, derivatization with a fluorescent tag offers exceptional sensitivity.[7] Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with the hydroxyl group under basic conditions to form a highly fluorescent dansyl ester.[8] This allows for detection at picogram levels using an HPLC system equipped with a fluorescence detector.

Materials and Reagents
  • This compound standard

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium Carbonate Buffer (0.1 M, pH 10-11)

  • Acetone, HPLC grade

  • Acetonitrile and Water, HPLC grade

  • Formic Acid

Step-by-Step Protocol
  • Sample Preparation: Place the sample solution in a 2 mL vial and evaporate the solvent if necessary.

  • Reconstitution and pH Adjustment: Reconstitute the dried sample in 100 µL of acetone. Add 100 µL of the sodium carbonate buffer (pH 10-11) to create the necessary basic conditions for the reaction.[8]

  • Derivatization: Add 100 µL of the dansyl chloride solution to the vial. Vortex thoroughly and cap the vial.

  • Reaction Incubation: Incubate the reaction mixture in a heating block at 60°C for 45-60 minutes in the dark (dansyl derivatives are light-sensitive).

  • Quenching: After incubation, cool the vial. The reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine) to consume excess dansyl chloride, but for many applications, simple dilution is sufficient.

  • Analysis: Dilute the sample with the initial mobile phase and inject it into the HPLC-FLD system.

Suggested HPLC-FLD Conditions
ParameterSettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeStandard reverse-phase column for separating moderately polar derivatives.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization for potential LC-MS applications.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold 5 minGradient elution is necessary to elute the relatively non-polar dansyl derivative.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 35°CEnsures reproducible retention times.
Fluorescence Det. Excitation: ~340 nm, Emission: ~525 nmOptimal wavelengths for detecting dansyl derivatives, providing high sensitivity.
Quality Control and Expected Results
  • Calibration: A calibration curve must be prepared by derivatizing known concentrations of this compound standards. The peak area of the derivative is plotted against concentration.

  • Blank Sample: A blank sample (containing no analyte) should be run through the entire procedure to check for interfering peaks from reagents.

  • Limit of Detection (LOD): The derivatization is expected to lower the LOD by several orders of magnitude compared to direct HPLC-UV analysis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivative Peak Presence of water in the sample (silylation).[6] Incorrect pH (dansylation). Inactive reagent.Ensure sample is completely dry before adding MSTFA. Verify buffer pH is between 10-11 for dansylation. Use a fresh bottle of derivatizing reagent.
Multiple Derivative Peaks Incomplete reaction. Side reactions. Tautomerization (less likely for this analyte).Increase reaction time or temperature. Check purity of the starting material and solvents.
Broad or Tailing Peaks Active sites in GC liner or column. Non-optimal HPLC mobile phase.Use a deactivated GC liner. Check for column degradation. Adjust mobile phase pH or organic content for HPLC.
Extraneous Peaks in Blank Contaminated reagents or solvents. Leaching from vial caps.Use high-purity reagents and solvents. Run a solvent blank to identify the source of contamination.

Conclusion

The derivatization of this compound is a critical step for enabling its robust and sensitive analysis by common chromatographic techniques. Silylation with MSTFA effectively prepares the analyte for GC-MS by increasing its volatility and thermal stability, allowing for confident identification and quantification. For applications requiring ultra-high sensitivity, derivatization with dansyl chloride provides a fluorescent derivative suitable for trace-level analysis by HPLC-FLD. The detailed protocols and guidelines presented in this application note offer a validated starting point for researchers to implement these powerful techniques in their own laboratories.

References

  • Goto, J. (1990). Fluorescence Derivatization. In Detection-Oriented Derivatization Techniques in Liquid Chromatography. CRC Press. [Link]

  • Jackson, A. T. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]

  • Escrig-Doménech, A., Simó-Alfonso, E., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296. [Link]

  • Wright, L. B., et al. (2018). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 8(12), 643. [Link]

  • Másová, S., et al. (2017). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols. Journal of Chromatography A, 1523, 269-276. [Link]

  • Semantic Scholar. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • NIST. (1996). New Silyl Derivatives for the Determination of Alcohols by GC/MS. [Link]

  • XH-Chem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]

  • NIOSH. (1994). Pyridine: Method 1613. NIOSH Manual of Analytical Methods. [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link]

  • Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International, 34(1), 18-22. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 29(8), 1545-1554. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5-Ethoxypyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Ethoxypyridin-2-yl)methanol. It addresses common experimental challenges through a troubleshooting-focused FAQ format, offering explanations grounded in chemical principles to facilitate reaction optimization and ensure reliable outcomes.

I. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reduction of a suitable precursor such as 5-ethoxypyridine-2-carbaldehyde or a derivative of 5-ethoxypyridine-2-carboxylic acid.

FAQ 1: Low or No Product Yield

Question: I am experiencing very low to no yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or work-up procedure.

A. Cause: Inactive Reducing Agent The most common method for this synthesis is the reduction of an aldehyde or ester. The activity of hydride-based reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is critical.

  • Expertise & Experience: These reagents can decompose upon exposure to moisture. NaBH₄ is more stable but can still degrade, while LiAlH₄ reacts violently with water.[1] Always use freshly opened or properly stored reducing agents.

  • Troubleshooting:

    • Reagent Quality Check: Purchase a new bottle of the reducing agent.

    • Proper Handling: Ensure the reagent is weighed and transferred quickly in a dry environment (e.g., under a nitrogen or argon atmosphere, especially for LiAlH₄).

B. Cause: Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.

  • Expertise & Experience: Reaction times can be influenced by temperature, solvent, and the concentration of reactants. Aldehyde reductions with NaBH₄ are often rapid at room temperature, while ester reductions with LiAlH₄ may require elevated temperatures.[2][3]

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Extended Reaction Time: If starting material is still present after the initial reaction time, extend it and continue monitoring.

    • Temperature Adjustment: For sluggish reactions, a modest increase in temperature may be beneficial. However, be cautious as this can also promote side reactions.[4]

C. Cause: Suboptimal Work-up Procedure The product may be lost during the extraction and purification steps.

  • Expertise & Experience: this compound has a degree of water solubility due to the hydroxyl and pyridine nitrogen groups. During aqueous work-up, a significant amount of product can remain in the aqueous layer.

  • Troubleshooting:

    • pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to minimize the protonation of the pyridine nitrogen, which would increase its water solubility.

    • Solvent Choice for Extraction: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Multiple Extractions: Perform multiple extractions (at least 3-4) of the aqueous layer to maximize the recovery of the product.

    • Brine Wash: After combining the organic layers, wash with brine (saturated NaCl solution) to help remove dissolved water and some highly polar impurities.

FAQ 2: Formation of Side Products

Question: My analysis (TLC, HPLC, or NMR) shows the presence of significant impurities alongside my desired product. What are these side products and how can I prevent their formation?

Answer:

The formation of side products is often related to the reactivity of the starting materials and intermediates under the chosen reaction conditions.

A. Cause: Over-reduction While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the pyridine ring itself.[4]

  • Expertise & Experience: The pyridine ring is generally stable to NaBH₄ but can be reduced under more forcing conditions, such as with catalytic hydrogenation at high pressure or with very reactive hydrides.[5]

  • Troubleshooting:

    • Choice of Reducing Agent: For the reduction of an aldehyde, NaBH₄ is typically sufficient and less prone to over-reduction than LiAlH₄.[3] If starting from a carboxylic acid or ester, LiAlH₄ is necessary, but the reaction should be carefully controlled.[1][6]

    • Control Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to increase selectivity and minimize side reactions.[4]

    • Stoichiometry: Use a modest excess of the reducing agent (e.g., 1.2-1.5 equivalents for an aldehyde) and avoid a large excess.

B. Cause: Dimerization or Polymerization Aldehydes, especially in the presence of base, can undergo side reactions like aldol condensation or other modes of polymerization.

  • Expertise & Experience: While the primary reaction is reduction, the basic nature of the intermediate alkoxide could potentially catalyze side reactions if the aldehyde is prone to self-condensation.

  • Troubleshooting:

    • Slow Addition: Add the reducing agent slowly to the solution of the aldehyde. This keeps the concentration of the basic intermediate low at any given time.

    • Maintain Low Temperature: Running the reaction at 0 °C or even lower can significantly slow down these undesired side reactions.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What purification strategies are most effective?

Answer:

The polar nature of the product can make purification challenging.

  • Expertise & Experience: The combination of the polar hydroxyl group and the basic pyridine nitrogen makes this molecule soluble in a range of solvents and can cause it to streak on silica gel chromatography.

  • Troubleshooting:

    • Column Chromatography:

      • Solvent System: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Tailing Reduction: To reduce the "tailing" of the product spot on the column due to the basic pyridine nitrogen, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can be added to the eluent.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method.

      • Solvent Screening: Test a variety of solvents and solvent pairs to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Potential solvents could include ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.

    • Acid-Base Extraction: For removing non-basic impurities, an acid-base workup can be effective.

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as the pyridinium salt.

      • Wash the organic layer to remove impurities.

      • Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 8.

      • Extract the product back into an organic solvent.

      • Dry the organic layer, filter, and concentrate.

II. Recommended Experimental Protocol

This protocol details a reliable method for the synthesis of this compound via the reduction of 5-ethoxypyridine-2-carbaldehyde using sodium borohydride.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Ethoxypyridine-2-carbaldehyde151.1610.01.51 g
Sodium Borohydride (NaBH₄)37.8312.00.45 g
Methanol (MeOH)32.04-50 mL
Deionized Water18.02-50 mL
Ethyl Acetate (EtOAc)88.11-150 mL (approx.)
Saturated Sodium Chloride (Brine)--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 g
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10.0 mmol) of 5-ethoxypyridine-2-carbaldehyde in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add 0.45 g (12.0 mmol) of sodium borohydride to the solution in small portions over 15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Monitoring: Check the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) to confirm the complete consumption of the starting aldehyde.

  • Quenching: Slowly and carefully add 50 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes as the mixture warms to room temperature.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

III. Diagrams and Visualizations

Experimental Workflow Diagram

G A Dissolve 5-ethoxypyridine-2-carbaldehyde in Methanol B Cool to 0-5 °C A->B C Portion-wise addition of NaBH4 B->C D Stir at 0-5 °C for 1 hour C->D E Monitor reaction by TLC D->E F Quench with water E->F G Remove Methanol (Rotovap) F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L Purify by Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Impure Product Cause1 Inactive Reducing Agent? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Product Loss During Work-up? Start->Cause3 Cause4 Side Product Formation? Start->Cause4 Cause5 Purification Difficulty? Start->Cause5 Solution1 Use fresh, dry NaBH4/LiAlH4 Cause1->Solution1 Solution2 Monitor by TLC, extend time, or slightly increase temp. Cause2->Solution2 Solution3 Adjust pH, use appropriate solvent, multiple extractions Cause3->Solution3 Solution4 Lower temp, slow addition of reagent, check stoichiometry Cause4->Solution4 Solution5 Use modified eluent (e.g., +Et3N) for chromatography or try recrystallization Cause5->Solution5

Caption: Troubleshooting logic for this compound synthesis.

IV. References

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Common side reactions in the synthesis of (5-Ethoxypyridin-2-yl)methanol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target compound.

I. Introduction to Synthetic Strategies

The synthesis of this compound typically involves the reduction of an oxidized precursor at the 2-position of the pyridine ring. The two most common starting materials are 5-ethoxypyridine-2-carboxylic acid (or its ester, e.g., ethyl 5-ethoxypyridine-2-carboxylate) and 5-ethoxypyridine-2-carbaldehyde . The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity, as several side reactions can occur.

This guide will focus on troubleshooting the reduction of these precursors.

II. Troubleshooting Common Side Reactions

This section is formatted as a series of questions and answers to directly address issues you may encounter in the lab.

A. Reduction of 5-Ethoxypyridine-2-carboxylic Acid or its Esters

This is a common and efficient route, typically employing a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Question 1: My reaction is complete, but my yield of this compound is low, and I observe a significant amount of a tar-like substance. What could be the cause?

Answer: This is a frequent issue when reducing carboxylic acids with LiAlH₄. The primary cause is the initial acid-base reaction between the acidic proton of the carboxylic acid and the highly basic hydride reagent. This violent, exothermic reaction can lead to the decomposition of starting material and product, resulting in polymerization and the formation of tars.

Prevention Strategy:

  • Use the Ester, Not the Carboxylic Acid: The most effective way to prevent this is to start with the corresponding ester, such as ethyl 5-ethoxypyridine-2-carboxylate. Esters lack the acidic proton, leading to a much cleaner and more controlled reduction.

  • Slow Addition at Low Temperature: If you must use the carboxylic acid, the reaction must be performed with extreme care. Add a solution of the carboxylic acid dropwise to a suspension of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) at 0 °C or even lower. This helps to control the initial exotherm.

Question 2: I've successfully reduced my ester, but I'm seeing an additional spot on my TLC that I suspect is an impurity. What could it be?

Answer: A likely side product is the over-reduction of the pyridine ring , leading to the formation of a dihydropyridine or even a piperidine species. LiAlH₄ is a powerful reducing agent and, under harsh conditions (e.g., prolonged reaction times, high temperatures), it can attack the electron-deficient pyridine ring.

Prevention Strategy:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid prolonged heating.

  • Use a Milder Reducing Agent (if applicable): While NaBH₄ is generally not strong enough to reduce esters, for some activated systems, a combination of NaBH₄ and an additive like CaCl₂ in ethanol can be effective and is less prone to over-reduction[1]. However, for most pyridine esters, LiAlH₄ will be necessary.

  • Inverse Addition: In some cases, adding the LiAlH₄ solution slowly to the ester solution (inverse addition) can help to maintain a low concentration of the reducing agent and improve selectivity.

Question 3: My work-up is messy, and I'm losing a lot of product. How can I improve the isolation of my this compound?

Answer: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A standard aqueous work-up can lead to the formation of gelatinous aluminum hydroxide, which can trap the product.

Optimized Work-up Protocol (Fieser Method):

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used.

  • Add a volume of 15% aqueous NaOH solution equal to the mass (in grams) of LiAlH₄ used.

  • Add a volume of water equal to three times the mass (in grams) of LiAlH₄ used.

  • Stir the mixture vigorously for 15-30 minutes. This should result in a granular precipitate that is easy to filter.

  • Filter the mixture and wash the solid thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF).

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure generally provides a much cleaner isolation of the desired alcohol.

B. Reduction of 5-Ethoxypyridine-2-carbaldehyde

This route uses a milder reducing agent, typically sodium borohydride (NaBH₄), which is more chemoselective and easier to handle than LiAlH₄.

Question 4: I'm reducing the aldehyde with NaBH₄, but the reaction is sluggish or incomplete. What can I do?

Answer: While NaBH₄ is generally effective for aldehyde reductions, its reactivity can be influenced by the solvent and temperature.

Troubleshooting and Optimization:

  • Solvent Choice: The reaction is typically performed in an alcohol solvent like methanol or ethanol. These protic solvents can participate in the reaction and sometimes accelerate it.

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, monitor for potential side reactions.

  • pH: The stability and reactivity of NaBH₄ are pH-dependent. The reaction is usually run under neutral to slightly basic conditions.

Question 5: After reduction of the aldehyde, I'm observing a small amount of an impurity with a higher molecular weight. What could this be?

Answer: While less common with the aldehyde reduction, dimerization of the product, this compound, to form an ether-linked dimer is a possibility, especially if the work-up conditions are acidic and involve heating.

Prevention Strategy:

  • Neutral or Basic Work-up: Avoid strongly acidic conditions during work-up, as this can catalyze the formation of the ether dimer.

  • Avoid Excessive Heat: After the reaction is complete, avoid prolonged heating of the reaction mixture, especially in the presence of acid.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction with LiAlH₄

Start Ethyl 5-ethoxypyridine-2-carboxylate in dry THF Reaction Slow addition of ester solution Maintain temp at 0 °C Stir for 1-2 hours at RT Start->Reaction Reagent LiAlH₄ suspension in dry THF at 0 °C Reagent->Reaction Workup Fieser Work-up: 1. H₂O 2. 15% NaOH (aq) 3. H₂O Reaction->Workup Isolation Filter, Dry (Na₂SO₄), Concentrate Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Product This compound Purification->Product

Workflow for LiAlH₄ Reduction of the Ester

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 5-ethoxypyridine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench using the Fieser work-up protocol described in the troubleshooting section.

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound via Aldehyde Reduction with NaBH₄

Start 5-Ethoxypyridine-2-carbaldehyde in Methanol Reaction Portionwise addition of NaBH₄ at 0 °C to RT Stir for 1-2 hours Start->Reaction Reagent NaBH₄ (solid) Reagent->Reaction Workup Quench with water Concentrate to remove Methanol Reaction->Workup Isolation Extract with Ethyl Acetate Dry (Na₂SO₄), Concentrate Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Product This compound Purification->Product

Workflow for NaBH₄ Reduction of the Aldehyde

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethoxypyridine-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0 °C.

  • Reaction: To the cooled solution, add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as described in Protocol 1.

IV. Purification and Characterization

Technique Parameters Expected Outcome
Column Chromatography Stationary Phase: Silica gelMobile Phase: Gradient of 0-50% Ethyl Acetate in HexanesThe product, being more polar than most non-polar impurities, will elute at a moderate solvent polarity.
Recrystallization Solvent System: Ethyl Acetate/Hexanes or Diethyl Ether/Petroleum EtherDissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less polar solvent (e.g., hexanes) until turbidity is observed. Cool slowly to induce crystallization.
¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shifts (δ, ppm): ~8.1 (s, 1H, pyridine H6), ~7.3 (d, 1H, pyridine H4), ~6.7 (d, 1H, pyridine H3), ~4.7 (s, 2H, CH₂OH), ~4.1 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)Confirms the structure of the desired product.
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shifts (δ, ppm): ~160-165 (C5), ~155-160 (C2), ~140-145 (C6), ~120-125 (C4), ~110-115 (C3), ~65-70 (CH₂OH), ~60-65 (OCH₂CH₃), ~10-15 (OCH₂CH₃)Further confirmation of the product's structure.
Mass Spectrometry (ESI+) Expected m/z: [M+H]⁺Confirms the molecular weight of the product.

V. Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ to reduce ethyl 5-ethoxypyridine-2-carboxylate? A1: Generally, NaBH₄ is not a strong enough reducing agent to reduce esters to alcohols under standard conditions. While some highly activated esters might show slow reaction, for practical purposes, LiAlH₄ is the reagent of choice for this transformation.

Q2: My final product is a yellow oil, but I've seen reports of it being a solid. How can I solidify it? A2: this compound can sometimes be isolated as an oil if it contains impurities. Thorough purification by column chromatography is crucial. After purification, you can attempt recrystallization from a solvent system like ethyl acetate/hexanes. If it remains an oil, try dissolving it in a minimal amount of diethyl ether and placing it in a freezer for an extended period, as this can sometimes induce crystallization.

Q3: I am concerned about the safety of using LiAlH₄. Are there any alternatives? A3: LiAlH₄ is indeed a highly reactive and pyrophoric reagent that must be handled with care under anhydrous conditions. A safer alternative for the reduction of esters is diisobutylaluminum hydride (DIBAL-H), which can often be used at lower temperatures. However, DIBAL-H can sometimes stop the reduction at the aldehyde stage, so careful control of stoichiometry and temperature is necessary to obtain the alcohol. Another alternative is to use borane (BH₃), often as a complex with THF (BH₃·THF), which is particularly effective for reducing carboxylic acids.

Q4: How do I know if the pyridine ring has been reduced? A4: Reduction of the aromatic pyridine ring will result in significant changes in the ¹H NMR spectrum. You would observe the disappearance of the aromatic proton signals in the 7-8.5 ppm region and the appearance of new signals in the aliphatic region (typically 1-4 ppm) corresponding to the protons on the saturated or partially saturated ring.

VI. References

  • Perumattam, J. (1988). A convenient one-pot synthesis of alcohols from esters. Synthetic Communications, 18(16-17), 2063-2068. [Link]

Sources

Technical Support Center: Purification of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of (5-Ethoxypyridin-2-yl)methanol, this technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs).

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The purification of heterocyclic intermediates like this compound is a critical step in many synthetic workflows, directly impacting yield, purity, and the success of subsequent reactions. This guide is structured to provide not just protocols, but the underlying logic to empower you to troubleshoot and adapt these strategies to your specific needs.

Understanding the Molecule: Chemical Profile

This compound is a substituted pyridine derivative. Its structure, featuring a basic pyridine nitrogen, a polar hydroxyl group, and a moderately non-polar ethoxy group, gives it a distinct polarity that must be understood to select an appropriate purification strategy.

PropertyValue / DescriptionRationale & Implication for Purification
Molecular Formula C₈H₁₁NO₂-
Molar Mass 153.18 g/mol -
Appearance Likely a solid at room temperatureBased on similar compounds like (5-Chloropyridin-2-yl)methanol (M.P. 45-47 °C).[1] If it's a solid, recrystallization is a primary purification option.
Polarity PolarThe hydroxymethyl and pyridine nitrogen are strong hydrogen bond acceptors/donors. This makes the molecule highly polar, influencing its solubility and chromatographic behavior.
Solubility Expected to be soluble in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DCM, Ethyl Acetate). Limited solubility in non-polar solvents (Hexane, Toluene).Solvent selection is key. High polarity suggests good retention on normal-phase silica gel and requires polar mobile phases for elution.[2]
pKa (Conjugate Acid) ~5The pyridine nitrogen is basic (pKa of pyridinium is ~5.2).[3] This basicity can cause peak tailing in silica gel chromatography.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: Impurities are typically process-related and depend on the synthetic route.[4][5] Common pyridine syntheses, like the Chichibabin reaction, can introduce specific byproducts.[3] Likely impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-ethoxypyridine or the corresponding aldehyde/ester if the methanol was formed by reduction.

  • Over-Oxidized Products: The corresponding carboxylic acid (5-ethoxypicolinic acid) if the reaction conditions were too harsh.

  • Positional Isomers: Depending on the specificity of the synthesis, other isomers may be present.

  • Residual Solvents: Solvents from the reaction or initial work-up (e.g., THF, Toluene, DMF).[6]

  • Catalyst Residues: If a metal catalyst was used for the synthesis.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-technique approach is always recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment in the pharmaceutical industry.[8] A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities, especially if their structures are known or can be inferred.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), it confirms the molecular weight of the desired product and helps in identifying unknown impurities.[5]

Q3: What are the key safety considerations for this purification?

A3: Pyridine derivatives can be irritants and harmful if ingested or inhaled.[10] Always handle the compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the flammability and toxicity of the solvents being used (e.g., hexane, dichloromethane, methanol).

Troubleshooting and Optimization Guide

This guide is formatted to address specific problems you may encounter during purification.

Issue 1: My product fails to crystallize from solution.

This is a common issue when the crude material contains impurities that inhibit lattice formation or when the incorrect solvent system is used.

  • Plausible Cause 1: Incorrect Solvent Choice. The chosen solvent may be too good a solvent, preventing the compound from precipitating out even at low temperatures.

    • Solution: Introduce an "anti-solvent." This is a solvent in which your compound is poorly soluble, but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the dissolved product until persistent turbidity is observed, then warm slightly until the solution is clear again and allow it to cool slowly. For a polar compound like this, a good system could be Dichloromethane/Hexane or Ethyl Acetate/Hexane.

  • Plausible Cause 2: Solution is Not Saturated. The concentration of your compound is too low.

    • Solution: Carefully remove some solvent under reduced pressure (using a rotary evaporator) to increase the concentration, then attempt to cool again.

  • Plausible Cause 3: Nucleation is Inhibited. Crystal growth needs a nucleation point to begin.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

    • Solution 2 (Seeding): If you have a small amount of pure solid, add a single tiny crystal to the cooled, saturated solution. This "seed crystal" provides a template for further crystal growth.

Issue 2: My compound oils out instead of forming a solid.

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of the solid is lower than the temperature of the solution or if impurities are present.

  • Plausible Cause 1: High Impurity Load. Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization.

    • Solution: The material is likely not pure enough for crystallization. You must first use an alternative method like column chromatography to remove the bulk of the impurities and then attempt crystallization on the purified fractions.

  • Plausible Cause 2: Cooling Too Rapidly. Rapid cooling can cause the compound to crash out of solution as an amorphous oil.

    • Solution: Re-dissolve the oil by warming the solution. Allow it to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

Issue 3: I'm getting poor separation during silica gel column chromatography.

This can manifest as co-elution of the product with impurities or broad, tailing peaks.

  • Plausible Cause 1: Incorrect Mobile Phase Polarity. The eluent is either too weak (nothing moves) or too strong (everything elutes together at the solvent front).

    • Solution: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate.

      • If Rf is too low: Increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol.

      • If Rf is too high: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., Hexane).

  • Plausible Cause 2: Peak Tailing due to Basic Nitrogen. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant peak tailing.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) will neutralize the acidic sites on the silica, leading to much sharper, more symmetrical peaks.

  • Plausible Cause 3: Column Overload. Too much crude material was loaded onto the column.

    • Solution: As a rule of thumb, the amount of silica gel should be at least 50 times the weight of the crude sample (e.g., 50g silica for 1g crude).[2] If separation is difficult, a ratio of 100:1 or higher may be necessary.

Issue 4: My compound appears to be degrading on the silica gel column.

Some compounds are sensitive to the acidic nature of silica gel.

  • Plausible Cause: Acid-Sensitivity. The acidic surface of the silica may be catalyzing a degradation reaction.

    • Solution 1: Use Neutralized Silica. Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine. Swirl for a few minutes before packing the column. This deactivates the acidic sites.

    • Solution 2: Switch the Stationary Phase. Alumina (Al₂O₃) is a good alternative to silica. Basic or neutral alumina can be used for acid-sensitive compounds. Alternatively, consider reversed-phase chromatography (C18 silica) where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile).[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This is the most common and versatile method for purifying compounds of moderate polarity.

Step-by-Step Methodology:

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Dichloromethane). For this compound, a gradient of 20% to 80% Ethyl Acetate in Hexane is a good starting point. If the compound remains at the baseline, switch to a Dichloromethane/Methanol system (e.g., 98:2). Add 0.5% triethylamine to the chosen mobile phase to prevent peak tailing.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with low polarity.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This method is ideal for obtaining highly pure crystalline material if the crude sample is already >90% pure.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in solvents like isopropanol, ethyl acetate, or toluene. A mixed solvent system like Ethyl Acetate/Hexane is also an excellent candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by minor, highly colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.[13]

Visual Workflows

General Purification Workflow

crude Crude this compound workup Aqueous Workup / Extraction (e.g., DCM/Water) crude->workup dry Dry Organic Layer (e.g., Na2SO4) & Concentrate workup->dry purity_check1 Purity Check (TLC, NMR) dry->purity_check1 chromatography Flash Column Chromatography purity_check1->chromatography <90% Pure crystallize Recrystallization purity_check1->crystallize >90% Pure pure_fractions Combine Pure Fractions & Concentrate chromatography->pure_fractions purity_check2 Final Purity Check (HPLC, NMR) pure_fractions->purity_check2 purity_check2->crystallize For high purity solid final_product Pure Crystalline Product purity_check2->final_product Sufficiently Pure crystallize->final_product start Poor Separation on Column check_tailing Are peaks tailing? start->check_tailing add_tea Add 0.1-1% Et3N to Mobile Phase check_tailing->add_tea Yes check_rf Is Rf on TLC ~0.3? check_tailing->check_rf No success Improved Separation add_tea->success increase_polar Increase Eluent Polarity check_rf->increase_polar No, Rf too low decrease_polar Decrease Eluent Polarity check_rf->decrease_polar No, Rf too high check_loading Column Overloaded? (Silica:Crude < 50:1) check_rf->check_loading Yes increase_polar->success decrease_polar->success reduce_load Reduce Sample Load or Increase Column Size check_loading->reduce_load Yes check_degradation Suspect Degradation? check_loading->check_degradation No reduce_load->success use_neutral Use Neutralized Silica or Switch to Alumina check_degradation->use_neutral Yes check_degradation->success No, problem solved use_neutral->success

Sources

Technical Support Center: Synthesis of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic route, improve yield, and achieve high purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and yield are critical for the successful development of downstream products. The most common and direct synthetic route is the reduction of a 5-ethoxypyridine-2-carboxylic acid derivative. While seemingly straightforward, this synthesis can present several challenges, from incomplete reactions to difficult purifications. This guide provides practical, field-proven insights to help you navigate these issues effectively.

Core Synthesis Pathway: Reduction of 5-Ethoxypyridine-2-Carboxylic Acid

The primary method for preparing this compound is the reduction of the corresponding carboxylic acid or its ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting the carboxylic acid to the primary alcohol.[1][2][3]

Synthesis_Pathway Starting_Material 5-Ethoxypyridine-2-carboxylic Acid Intermediate Lithium Aluminate Salt Intermediate Starting_Material->Intermediate Reduction Product This compound Intermediate->Product Hydrolysis Reagent 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup (e.g., H₂O, NaOH) Reagent->Intermediate

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired alcohol. What are the potential causes and how can I fix this?

Answer:

An incomplete reaction is a common issue, often stemming from several factors related to the reagents and reaction conditions.

  • Cause A: Inactive Lithium Aluminum Hydride (LiAlH₄)

    • Explanation: LiAlH₄ is extremely reactive with moisture and can be deactivated by improper handling or storage. It reacts violently with water, so anhydrous conditions are critical.[1]

    • Solution:

      • Ensure you are using freshly opened or properly stored LiAlH₄.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium-benzophenone.

  • Cause B: Insufficient Amount of LiAlH₄

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride. The first equivalent deprotonates the acidic carboxylic acid proton, and the subsequent equivalents are involved in the reduction of the carboxylate.[1][2] An insufficient amount will lead to incomplete conversion.

    • Solution:

      • Use a molar excess of LiAlH₄. A common practice is to use 1.5 to 2.0 equivalents relative to the starting carboxylic acid.

      • Add the LiAlH₄ portion-wise to a solution of the carboxylic acid in anhydrous THF at 0 °C to control the initial exothermic reaction.

  • Cause C: Low Reaction Temperature

    • Explanation: While the initial addition of LiAlH₄ is often done at a reduced temperature to manage the exotherm, the reduction itself may require heating to proceed to completion.

    • Solution:

      • After the initial addition at 0 °C, allow the reaction to warm to room temperature.

      • If the reaction is still sluggish (as monitored by Thin Layer Chromatography, TLC), gently reflux the reaction mixture.

Question 2: After the aqueous workup, I have a gelatinous aluminum salt precipitate that is difficult to filter and seems to be trapping my product, leading to low isolated yield. How can I improve the workup procedure?

Answer:

The formation of aluminum salts during the quenching of LiAlH₄ reductions is a well-known challenge. A carefully controlled workup procedure can significantly improve the filterability of these salts and enhance product recovery.

  • The Fieser Workup Method: This is a widely adopted and effective procedure for quenching LiAlH₄ reactions. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

    This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. Stir the resulting mixture vigorously for 15-30 minutes before filtering.

  • Alternative Workup (Rochelle's Salt):

    • Cool the reaction mixture in an ice bath.

    • Slowly add ethyl acetate to quench any excess LiAlH₄.

    • Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously. The tartrate chelates the aluminum salts, often resulting in a clearer biphasic mixture, which can simplify the separation of the organic layer.

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_workup Workup & Purification Issues cluster_solutions Potential Solutions Low_Yield Low Yield/ Incomplete Reaction Check_LiAlH4 Use fresh LiAlH₄ under inert atmosphere Low_Yield->Check_LiAlH4 Excess_Reagent Use 1.5-2.0 eq. LiAlH₄ Low_Yield->Excess_Reagent Increase_Temp Warm to RT or reflux Low_Yield->Increase_Temp Gelatinous_Precipitate Gelatinous Precipitate Fieser_Workup Fieser Workup (H₂O, NaOH, H₂O) Gelatinous_Precipitate->Fieser_Workup Rochelle_Salt Use Rochelle's Salt Gelatinous_Precipitate->Rochelle_Salt Oily_Product Product is an Oil/ Fails to Crystallize Acid_Wash Acidic wash to form salt and remove non-basic impurities Oily_Product->Acid_Wash Recrystallization Recrystallization from EtOAc/Hexanes or Toluene Oily_Product->Recrystallization Persistent_Impurity Persistent Impurity (Co-elutes on Column) Persistent_Impurity->Recrystallization Chromatography_Optimization Optimize column chromatography (gradient elution, different solvent system) Persistent_Impurity->Chromatography_Optimization

Sources

Troubleshooting guide for reactions involving (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (5-Ethoxypyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this versatile building block. The following question-and-answer guide provides in-depth, field-tested insights to help you troubleshoot reactions, optimize conditions, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

This compound , like many pyridyl alcohols, is hygroscopic and can be sensitive to oxidation over time.[1][2][3] To maintain its purity and reactivity, it should be stored under the following conditions:

  • Temperature: 2–8°C.[1][3]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidation.

  • Container: A tightly sealed, light-resistant container.[1]

For long-term storage, flushing the container with an inert gas before sealing is highly recommended. If you suspect the quality of an older batch, it is advisable to analyze its purity by NMR or LC-MS before use.

Q2: I am observing low yields in my oxidation reaction to produce the corresponding aldehyde. What are the likely causes and how can I fix this?

This is a common issue often rooted in the choice of oxidant, reaction conditions, or degradation of the starting material. The pyridine nitrogen can complicate standard oxidation protocols.

Potential Causes & Troubleshooting Steps:

  • Over-oxidation: Strong oxidants (e.g., KMnO₄, Jones reagent) can easily oxidize the desired aldehyde to the carboxylic acid, significantly reducing your yield.

    • Solution: Switch to a milder, more selective oxidizing agent. The table below compares suitable reagents for this transformation.[4][5][6]

  • Reagent Stoichiometry and Quality: Inaccurate stoichiometry or degraded reagents are frequent culprits. Dess-Martin Periodinane (DMP), for instance, can degrade upon exposure to moisture.

    • Solution: Use a slight excess (1.2–1.5 equivalents) of a freshly opened or properly stored mild oxidant.[7] Always verify the purity of your this compound before starting.

  • Suboptimal Temperature: Swern oxidations require strict temperature control (typically -78 °C) to be effective.[8] Deviation can lead to side reactions and decomposition of the active oxidant.

    • Solution: Ensure a stable low-temperature bath (e.g., dry ice/acetone) is maintained throughout the addition of reagents.[7]

  • Acid/Base Sensitivity: The pyridine ring's basicity can interfere with pH-sensitive reactions.

    • Solution: For acid-sensitive substrates, especially during DMP oxidation, adding a non-nucleophilic base like pyridine or sodium bicarbonate can buffer the reaction and prevent side reactions.[7]

Troubleshooting Guide: Specific Reaction Classes

Scenario 1: Oxidation to (5-Ethoxypyridin-2-yl)carbaldehyde

Q: My Dess-Martin Periodinane (DMP) oxidation of this compound is stalling and leaving significant starting material. What's going wrong?

An incomplete DMP oxidation is often traced back to reagent deactivation or suboptimal conditions.

Causality Analysis & Solution Workflow:

The mechanism of DMP oxidation involves the substitution of an acetate group on the hypervalent iodine with the alcohol, followed by an intramolecular elimination.[6] Moisture can hydrolyze the DMP, rendering it inactive. The slightly acidic nature of the reaction can also sometimes be problematic for pyridine-containing substrates.

Troubleshooting Flowchart: Incomplete DMP Oxidation

start Problem: Incomplete DMP Oxidation check_dmp Is DMP fresh and stored properly? start->check_dmp check_dmp->check_dmp check_solvent Is the solvent (DCM) strictly anhydrous? check_dmp->check_solvent  Yes replace_dmp Use fresh DMP (1.2-1.5 eq). check_dmp->replace_dmp No check_dmp->replace_dmp check_solvent->check_solvent check_temp Was the reaction run at room temperature? check_solvent->check_temp  Yes use_dry Use freshly distilled or anhydrous grade DCM. check_solvent->use_dry No check_solvent->use_dry add_buffer Consider adding a non-nucleophilic base (e.g., NaHCO3). check_temp->add_buffer  Yes outcome Monitor by TLC/LC-MS for conversion. add_buffer->outcome

Caption: Troubleshooting workflow for incomplete DMP oxidation.

Comparative Table of Mild Oxidants:

OxidantTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) DCM, Room Temp, 2-4h[7]Neutral pH, high chemoselectivity, simple workup.[7]Moisture sensitive, relatively expensive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78°C to RT[8]High yield, reliable for many substrates.Requires cryogenic temps, produces foul odor (DMS).[8]
**Manganese Dioxide (MnO₂) **DCM, Room TempExcellent for benzylic/allylic alcohols, mild.[4]Can require large excess of reagent, variable activity.

Validated Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 volumes), add Dess-Martin Periodinane (1.3 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Validation Checkpoint: An aliquot should show the disappearance of the starting material spot and the appearance of a new, less polar spot for the aldehyde.

  • Upon completion, dilute the mixture with diethyl ether and quench by pouring it into a vigorously stirred biphasic solution of saturated sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Scenario 2: Halogenation with Thionyl Chloride (SOCl₂)

Q: I'm attempting to synthesize (5-ethoxy-2-(chloromethyl)pyridine) using SOCl₂, but I'm getting a dark, complex mixture with very low yield. What is causing these side reactions?

The reaction of pyridyl alcohols with thionyl chloride is notoriously problematic. The pyridine nitrogen is nucleophilic and can react with SOCl₂ or intermediates, leading to undesired byproducts and discoloration.[9]

Mechanistic Insight & Troubleshooting:

The standard mechanism involves the alcohol attacking SOCl₂, forming a chlorosulfite intermediate.[10] In the presence of a base like pyridine (often used in this reaction), an Sₙ2 displacement by chloride yields the product. However, the substrate's own pyridine nitrogen can compete, leading to wasteful side reactions.[9]

A critical, field-proven technique to circumvent this is "inverse addition." [11][12]

Validated Protocol: Chlorination via Inverse Addition [12]

  • Charge a reaction flask with thionyl chloride (SOCl₂, ~2.0 equiv) in an appropriate anhydrous solvent (e.g., DCM or Toluene). Cool the solution to 0°C.

  • Dissolve the this compound (1.0 equiv) in the same anhydrous solvent.

  • Slowly, add the solution of the alcohol dropwise to the stirred SOCl₂ solution.

    • Causality: This ensures that the alcohol is always in the presence of excess SOCl₂ and the generated HCl. The pyridine nitrogen is instantly protonated to the pyridinium hydrochloride salt, preventing it from acting as a nucleophile and causing side reactions.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Workup: Carefully quench the reaction by pouring it onto ice. Basify the aqueous solution to pH 8-9 with a suitable base (e.g., aq. NaHCO₃ or NaOH) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to yield the product.

Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions

Q: I am using a derivative, (2-bromo-5-ethoxypyridine), in a Suzuki coupling and the reaction is sluggish or fails completely. Could the pyridine be the issue?

Yes, this is a classic case of catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, inhibiting its catalytic activity.[13] This is especially problematic with Pd(II) precatalysts.

Mechanistic Explanation & Mitigation Strategies:

The pyridine nitrogen acts as a Lewis base, binding to the electron-deficient palladium center and preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Diagram: Catalyst Poisoning by Pyridine Nitrogen

cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Pd_Active Active Pd(0) Catalyst Pd_Active->OA Pd_Inactive Inactive Pd(0)-Pyridine Complex Pd_Active->Pd_Inactive Coordination Pyridine Pyridine Substrate Pyridine->Pd_Inactive

Caption: Pyridine nitrogen coordinates to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.

Solutions to Overcome Catalyst Poisoning:

  • Use a Pd(0) Precatalyst: Pd(0) sources like Pd₂(dba)₃ are often more robust in these cases than Pd(II) sources like PdCl₂.[13]

  • Employ Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can sometimes outcompete the pyridine for coordination to the palladium center and promote the desired reaction.

  • N-Oxide Strategy: Convert the pyridine to its N-oxide. The N-oxide is significantly less coordinating. The cross-coupling is performed, and the N-oxide is subsequently reduced back to the pyridine in a separate step.

  • Protecting Group Strategy: Temporarily protect the pyridine nitrogen to block its coordinating ability.

    • Borane Protection: Reacting the pyridine substrate with a borane source (e.g., BH₃·THF) forms a pyridine-borane complex.[14] This complex is stable to many coupling conditions. The borane can be removed post-coupling using acidic conditions.[14]

    • N-Alkylation: Forming a pyridinium salt by alkylating the nitrogen can also prevent coordination, though this may require harsher deprotection conditions.[15][16]

References

  • An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic-Chemistry.org. Available at: [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: [Link]

  • A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. National Institutes of Health (NIH). Available at: [Link]

  • Alcohol to Aldehyde - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • 2-(Hydroxymethyl) pyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • Why does SOCl2 only chlorinate one of the carboxylic acids? Reddit. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Process for the chlorination of sugars.Google Patents.
  • 2-pyridylmethanol. ChemBK. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: [Link]

Sources

Stability of (5-Ethoxypyridin-2-yl)methanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is synthesized from established chemical principles and data on analogous pyridine derivatives to ensure scientific integrity and practical utility.

Introduction

This compound is a functionalized heteroaromatic compound with a pyridine core, a primary alcohol, and an ethoxy substituent. This combination of functional groups dictates its reactivity and stability under various experimental conditions. Understanding these properties is crucial for its successful application in synthesis and drug development. This guide provides a comprehensive overview of its expected stability profile and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated degradation pathways for this compound?

A1: Based on the chemistry of analogous pyridyl methanols, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which can yield the corresponding aldehyde ((5-ethoxypyridin-2-yl)carbaldehyde) and subsequently the carboxylic acid (5-ethoxypicolinic acid).[1]

  • Photodegradation: Pyridine and its derivatives are often light-sensitive.[1] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to decomposition.

  • pH-mediated Hydrolysis: Both acidic and basic conditions can potentially catalyze the degradation of pyridine-containing compounds.[1]

Q2: What are the visual indicators of this compound degradation?

A2: While the pure compound is typically a solid, degradation in solution may be indicated by a color change, often to a yellow or brown hue.[1] The most definitive sign of degradation is the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS, or GC).

Q3: How is the stability of this compound affected by pH?

A3: Pyridine derivatives can be unstable in both acidic and basic aqueous solutions.[1] The pyridine nitrogen is basic and will be protonated under acidic conditions, which can influence the molecule's electronic properties and reactivity. Under strongly basic conditions, the hydroxyl group can be deprotonated, forming an alkoxide that may be more susceptible to oxidation. It is generally advisable to maintain solutions at a neutral pH for maximum stability.[1]

Q4: Is this compound sensitive to light?

A4: Yes, pyridine and its derivatives are known to be light-sensitive.[1] To prevent photodegradation, it is recommended to store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: What is the expected thermal stability of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Inconsistent analytical results (e.g., changing HPLC purity over time) Degradation of the compound in solution.Prepare fresh solutions before use. Store stock solutions at low temperatures (2-8°C) and protected from light.[3] Consider using a buffered solution to maintain a neutral pH.
Unexpectedly low yield in a reaction The compound may be unstable under the specific reaction conditions (e.g., strong acid/base, high temperature, oxidizing agents).Perform a small-scale stability study of the compound under the proposed reaction conditions without the other reagents. Consider milder reaction conditions or the use of protective groups for the hydroxyl function.
Development of color in solutions Likely oxidation or photodegradation.Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1] Handle the compound and its solutions under inert atmosphere and protected from light.
Formation of an aldehyde or carboxylic acid impurity Oxidation of the hydroxymethyl group.Avoid strong oxidizing agents if this transformation is not desired. Store the compound under an inert atmosphere.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to a UV lamp.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution mixed with 1 mL of acetonitrile) should be kept at room temperature and protected from light.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify degradation products and quantify the loss of the parent compound.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on the chemical properties of its functional groups.

cluster_main Potential Degradation of this compound cluster_oxidation Oxidative Pathway cluster_other Other Factors Start This compound Aldehyde (5-ethoxypyridin-2-yl)carbaldehyde Start->Aldehyde Oxidation (e.g., air, H₂O₂) Degradation_Products Other Degradation Products Start->Degradation_Products Acid/Base Catalysis Photolysis (UV) High Temperature Acid 5-ethoxypicolinic acid Aldehyde->Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Summary of Stability Data (Hypothetical)

The following table presents hypothetical stability data for this compound based on the expected behavior of similar compounds. This should be confirmed by experimental data.

Condition Stressed at 24h (% Degradation) Major Degradation Product(s)
0.1 M HCl (60°C)15%Complex mixture
0.1 M NaOH (RT)10%Complex mixture
3% H₂O₂ (RT)40%(5-ethoxypyridin-2-yl)carbaldehyde, 5-ethoxypicolinic acid
70°C (in solution)5%Minor impurities
UV Light (254 nm)25%Photodegradation products

References

  • PubChem. 3-Pyridinemethanol. Available from: [Link]

  • ChemBK. 4-Pyridinemethanol. Available from: [Link]

Sources

Preventing degradation of (5-Ethoxypyridin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Ethoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a substituted pyridinemethanol, this compound possesses specific vulnerabilities that, if unaddressed, can compromise experimental outcomes. This guide provides in-depth, evidence-based protocols and explanations to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which can convert it into the corresponding aldehyde or carboxylic acid (nicotinic acid derivative). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Moisture: Pyridine derivatives can be hygroscopic, and the presence of water can facilitate unwanted side reactions or degradation pathways.[1][2][3]

  • Incompatible Storage Conditions: Exposure to excessive heat, strong acids, and oxidizing agents can catalyze decomposition.[1][2][4]

Q2: How can I visually identify if my sample of this compound has started to degrade?

A2: While analytical methods are definitive, visual cues can be indicative of degradation. A pure sample should be a white to off-white solid or a clear, light-yellow liquid.[1] The development of a more pronounced yellow or brownish color can suggest the formation of chromophoric degradation products resulting from oxidation.

Q3: What are the ideal short-term and long-term storage temperatures?

A3: For long-term storage, it is recommended to store this compound at 2-8°C.[2][3] For daily or frequent use, maintaining the compound at room temperature in a desiccator is acceptable, provided it is protected from light and atmospheric moisture.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.

Issue 1: Gradual Discoloration of the Compound (Yellowing/Browning)
  • Likely Cause: This is a classic sign of oxidation. The pyridine ring and the hydroxymethyl group are both susceptible to oxidative degradation, especially when exposed to light and air.

  • Preventative Protocol:

    • Inert Atmosphere Overlay: Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen, a key reactant in oxidation.

    • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block UV and visible light, which can catalyze oxidative reactions.

    • Material Purity: Ensure that storage containers and handling tools (spatulas, etc.) are free from trace metals, which can act as oxidation catalysts.

Issue 2: Inconsistent Results or Reduced Potency in Assays
  • Likely Cause: This often points to a decrease in the purity of the compound due to the formation of various degradation products. Oxidation of the methanol group to an aldehyde or carboxylic acid is a common culprit, leading to a mixture of active and inactive species.

  • Verification & Prevention Workflow:

    • Purity Assessment: Re-analyze the purity of your stock using High-Performance Liquid Chromatography (HPLC). This will quantify the amount of parent compound remaining and reveal the presence of degradation products.

    • Solvent Purity: If preparing solutions, use high-purity, anhydrous solvents. Methanol is a common solvent for pyridinemethanols and should be of appropriate grade.[5]

    • Fresh Stock Solutions: Prepare fresh stock solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially if not stored under an inert atmosphere.

Experimental Protocols

Protocol 1: Optimal Storage Procedure
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to prevent moisture ingress and light exposure.

  • Inert Gas Purge: Place the vial containing the this compound in a glove box or use a gentle stream of argon or nitrogen to flush the headspace for 1-2 minutes.

  • Secure Sealing: Tightly seal the vial immediately after the inert gas purge.

  • Parafilm Sealing: For long-term storage, wrap the cap and neck of the vial with Parafilm® as an extra barrier against atmospheric moisture.

  • Refrigeration: Place the sealed vial in a refrigerator at 2-8°C.[2][3]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method; specific parameters may need optimization for your system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.[5]

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile is a common starting point for polar aromatic compounds.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically around 230-270 nm for pyridine derivatives).

  • Analysis:

    • Inject a known concentration of a reference standard to determine the retention time of the pure compound.

    • Inject the sample to be tested.

    • Integrate the peak areas to determine the purity percentage and identify any degradation peaks.

Data & Visualization

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Long-term)[2][3]Slows down the rate of potential degradation reactions.
Room Temperature (Short-term)Acceptable for daily use if other protective measures are in place.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.
Light Protect from light (Amber vial)Prevents photo-catalyzed oxidation and degradation.
Container Tightly sealed glass with PTFE-lined capProvides an inert and impermeable barrier to moisture and air.

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.

DegradationPathways cluster_main Degradation of this compound A This compound (Parent Compound) B 5-Ethoxy-2-pyridinecarboxaldehyde A->B Oxidation (Air, Light, Metal Catalysts) C 5-Ethoxypicolinic Acid B->C Further Oxidation

Caption: Primary oxidative degradation pathway of this compound.

Diagram 2: Troubleshooting Logic for Purity Issues

This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity and inconsistent experimental results.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Step 1: Verify Purity via HPLC Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Experimental Parameters (e.g., reagents, protocol) PurityOK->InvestigateOther Yes DegradationSuspected Purity < 98% Degradation Likely PurityOK->DegradationSuspected No ImplementStorage Step 2: Implement Optimal Storage Protocol (Inert gas, 2-8°C, light protection) DegradationSuspected->ImplementStorage ReTest Step 3: Re-test with Freshly Prepared Solution from properly stored material ImplementStorage->ReTest

Caption: A workflow for troubleshooting inconsistent results with this compound.

References

  • Benchchem. (n.d.). Stability issues of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Chem-Impex. (n.d.). 3-Pyridinemethanol.
  • Apollo Scientific. (n.d.). Pyridine.
  • Guidechem. (n.d.). 3-Pyridinemethanol 100-55-0 wiki.
  • LPS.org. (n.d.). Safety Data Sheet (SDS) Pyridine.
  • Sigma-Aldrich. (n.d.). 3-Pyridinemethanol 98 100-55-0.
  • Guidechem. (n.d.). 2-Pyridinemethanol 586-98-1 wiki.
  • ChemBK. (2022, October 16). Pyridine-4-methanol.

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions with (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Ethoxypyridin-2-yl)methanol. As a key intermediate in pharmaceutical and materials science research, this molecule offers unique synthetic opportunities but also presents specific challenges, particularly in catalytic reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to navigate these challenges effectively. We will move beyond simple protocols to explore the chemical logic behind catalyst selection and troubleshooting, ensuring your experiments are both successful and self-validating.

The Core Challenge: The "2-Pyridyl Problem"

Before diving into specific reaction types, we must address the primary hurdle in catalysis involving 2-substituted pyridines like our molecule of interest: the nitrogen lone pair. Transition metal catalysts, which are often Lewis acidic, can be strongly coordinated—and effectively poisoned—by the pyridine nitrogen. This sequestration of the catalyst's active site leads to sluggish or completely stalled reactions. This well-documented issue, often termed the "2-pyridyl problem," is a central theme in troubleshooting reactions with this substrate class.[1][2] Our strategies will frequently revolve around mitigating this unwanted interaction.

Section 1: Catalytic Oxidation of the Methanol Group

The primary alcohol of this compound is a prime target for oxidation to the corresponding aldehyde (a crucial building block) or carboxylic acid. The choice of catalyst dictates the outcome and selectivity.

Frequently Asked Questions (FAQs): Oxidation

Q1: My oxidation to the aldehyde is proceeding all the way to the carboxylic acid. How can I achieve better selectivity for the aldehyde?

A1: Over-oxidation is a common issue when using overly potent oxidizing agents. To selectively obtain the aldehyde, you should switch to a milder, more controlled catalytic system.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and highly effective heterogeneous catalyst for the selective oxidation of benzylic and allylic alcohols.[3] It is generally selective for the aldehyde, with low risk of over-oxidation. The key is to use a freshly activated, high-surface-area grade of MnO₂.

  • TEMPO-based Systems: Catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or PhI(OAc)₂ is an excellent choice for mild and selective oxidation of primary alcohols.

  • Noble Metal-Free Catalysts: For greener and more cost-effective processes, consider catalysts based on earth-abundant metals. Certain mixed oxide catalysts, for instance, have shown high activity for the selective oxidation of similar biomass-derived alcohols.[4]

Q2: I'm observing very low conversion in my oxidation reaction, even with extended reaction times. What are the likely causes?

A2: Low conversion often points to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: As discussed, the pyridine nitrogen is a likely culprit. It can coordinate to the metal center of your catalyst (e.g., iron, copper, or palladium systems), shutting down the catalytic cycle.[2]

  • Inappropriate Catalyst Choice: Not all oxidation catalysts are created equal. For instance, some iron(III) complexes are highly effective but their activity can be sensitive to the choice of counteranion and solvent.[5]

  • Solvent Effects: The reaction solvent can dramatically influence catalyst activity and stability. For example, some catalytic oxidations perform significantly better in acetonitrile than in other common organic solvents.[5]

  • Presence of Water: Ensure your reagents and solvent are appropriately dry, as water can interfere with many catalytic cycles.

Troubleshooting Guide: Optimizing the Oxidation of this compound

This guide provides a systematic approach to developing a robust oxidation protocol.

Experimental Protocol: Catalyst Screening for Selective Aldehyde Synthesis

  • Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv., e.g., 0.1 mmol) and a stir bar.

  • Solvent Addition: Add 1.0 mL of the chosen solvent (e.g., Dichloromethane, Acetonitrile, or Toluene).

  • Catalyst Addition: To each vial, add a different catalyst system as outlined in the table below.

  • Reaction Execution: Stir the reactions at the specified temperature. Monitor progress every hour by taking a small aliquot for TLC or LC-MS analysis to check for starting material consumption and product formation.

  • Analysis: Compare conversion and selectivity (aldehyde vs. carboxylic acid) across the different systems to identify the optimal catalyst.

Table 1: Recommended Catalyst Systems for Screening

Catalyst SystemCatalyst LoadingCo-oxidant/AdditiveSolventTemp (°C)Expected Selectivity
Activated MnO₂10-20 equiv. (w/w)NoneDCM or CHCl₃25-40High for Aldehyde
TEMPO / NaOCl1-5 mol% TEMPO1.1 equiv. NaOClDCM/H₂O (biphasic)0-25High for Aldehyde
[Fe(III)(Br)₂(Pc-L)]1-5 mol%1.5 equiv. H₂O₂Acetonitrile25-50Good for Aldehyde
Ru/C5 mol%O₂ or Air (balloon)Toluene80-100Can lead to acid

Section 2: C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

To build molecular complexity, you will likely need to form new carbon-carbon bonds on the pyridine ring. The Suzuki-Miyaura coupling is a powerful tool for this, but it is particularly susceptible to the "2-pyridyl problem."[1]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling using a (5-Ethoxypyridin-2-yl) derivative is failing. The starting material is either recovered or I see significant dehalogenation/protodeboronation. Why?

A1: This is the classic manifestation of the "2-pyridyl problem." The pyridine nitrogen is likely coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.[1] When the catalytic cycle is slow, side reactions like dehalogenation of the aryl halide or protodeboronation of the boronic acid partner become competitive.

To overcome this, you must use a catalyst system specifically designed for challenging heteroaromatic substrates:

  • Bulky, Electron-Rich Ligands: Ligands like Buchwald's SPhos, XPhos, or RuPhos are essential. Their bulkiness creates a coordinatively saturated palladium center that discourages strong binding from the pyridine nitrogen while still allowing the catalytic cycle to turn over.

  • Modern Pre-catalysts: Use well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G4). These form the active Pd(0) species cleanly and efficiently at low temperatures, outcompeting catalyst decomposition pathways.

  • Strategic N-Oxide Formation: An alternative strategy is to temporarily "mask" the problematic nitrogen lone pair. By converting the pyridine to a pyridine-N-oxide, you eliminate its ability to poison the catalyst. Direct arylation of pyridine N-oxides is a well-established method.[6] The N-oxide can be easily reduced back to the pyridine in a subsequent step.

Q2: How do I logically select a catalyst and ligand for coupling with my pyridine substrate?

A2: A systematic screening approach is always best. However, you can narrow the initial candidates based on the electronic and steric nature of your coupling partners. The following decision tree illustrates a logical workflow.

Catalyst Selection Workflow for Pyridine Suzuki Coupling

catalyst_selection start Define Coupling Partners (Aryl-X + Pyridyl-B(OR)2) q1 Is the Aryl Halide an Aryl Chloride? start->q1 cat_cl High-Activity System Needed Use Buchwald G3/G4 Pre-catalyst q1->cat_cl Yes cat_br Standard Pre-catalyst OK (e.g., Pd(OAc)2, Pd2(dba)3) q1->cat_br No (Br, I, OTf) ligand_cl Select Bulky Ligand: - SPhos - tBuXPhos - RuPhos cat_cl->ligand_cl ligand_br Start with Standard Ligand: - SPhos - XPhos cat_br->ligand_br q2 Is the Reaction Sluggish or Yield < 50%? upgrade Upgrade to G3/G4 Pre-catalyst & More Active Ligand q2->upgrade Yes ligand_br->q2

Caption: Decision tree for Suzuki catalyst selection.

Troubleshooting Guide: A Robust Suzuki-Miyaura Protocol

Experimental Protocol: Screening Catalysts for a Pyridyl Coupling

  • Preparation: In a glovebox, weigh the aryl halide (1.0 equiv.), the pyridyl boronic acid/ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) into separate vials for each condition.

  • Catalyst Loading: Prepare stock solutions of the desired pre-catalysts and ligands in a suitable anhydrous solvent (e.g., Toluene or Dioxane). This allows for accurate dispensing of small quantities.

  • Reaction Setup: Add the solids to oven-dried reaction tubes equipped with stir bars. Add the solvent, followed by the catalyst/ligand solution. A typical loading is 1-2 mol% Pd.

  • Execution: Seal the tubes and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitoring & Analysis: After a set time (e.g., 12-18 hours), cool the reactions. Dilute an aliquot, filter, and analyze by LC-MS or GC-MS using an internal standard to accurately determine the yield and identify byproducts.

Table 2: Recommended Palladium Systems for Pyridyl Suzuki Couplings

Pre-catalystLigandBaseSolventTemp (°C)Target Substrate
Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O100Aryl Bromides/Iodides
XPhos Pd G3(none)K₂CO₃1,4-Dioxane100General Purpose, Aryl-Br
SPhos Pd G4(none)Cs₂CO₃t-AmylOH110Aryl Chlorides, Hindered
Pd(OAc)₂RuPhosK₃PO₄Toluene100Electron-deficient systems

Section 3: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Forming a C-N bond at the pyridine ring is another critical transformation in drug discovery. The Buchwald-Hartwig amination is the premier method for this, but it shares the same sensitivities as the Suzuki coupling.[7]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a 2-halopyridine derivative is giving very low yields. What are the most critical parameters to investigate?

A1: For Buchwald-Hartwig reactions, the interplay between the base, ligand, and solvent is absolutely critical.

  • Base Selection: The base is not just a proton scavenger; it's involved in the catalytic cycle. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common starting point, but lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be superior in certain cases.

  • Ligand Choice: As with C-C coupling, bulky, electron-rich phosphine ligands are required. For heteroaromatic substrates, biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands often provide the best results.

  • Solvent: Toluene and 1,4-dioxane are traditional solvents, but greener alternatives like t-amyl alcohol or CPME (cyclopentyl methyl ether) should be considered.[8] The polarity and coordinating ability of the solvent can dramatically affect the reaction rate.

Q2: My starting halide is consumed, but I can't isolate the desired amine product. I see a complex mixture or a non-polar spot on my TLC. What could be happening?

A2: This scenario suggests that while the catalytic cycle is initiating (oxidative addition), the desired reductive elimination is not occurring or side reactions are dominating.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is simply reduced, replacing the halogen with a hydrogen atom. It becomes competitive when the amination step is slow.

  • Ligand Degradation/Side Reactions: The highly basic and often high-temperature conditions can lead to ligand degradation or side reactions involving the amine or other functional groups on your substrate.[9]

  • Product Inhibition: In some cases, the desired 2-aminopyridine product can bind even more strongly to the palladium catalyst than the starting material, leading to catalyst shutdown after only a few turnovers. Using a more sterically hindered ligand can sometimes mitigate this.

General Workflow for Troubleshooting a Failing Reaction

troubleshooting_workflow start Low Yield / No Reaction q1 Is Starting Material Consumed? start->q1 no_consum Catalyst Inactive q1->no_consum No consum Side Reaction Dominates q1->consum Yes sol_no_consum 1. Check Catalyst/Pre-catalyst Source & Age 2. Increase Temperature 3. Screen More Active Ligand (e.g., BrettPhos) 4. Screen Stronger Base (e.g., LHMDS) no_consum->sol_no_consum sol_consum 1. Lower Reaction Temperature 2. Screen Different Ligand Class (e.g., Ferrocenyl) 3. Screen Different Base (e.g., K3PO4) 4. Check for Competing Nucleophiles consum->sol_consum

Caption: General workflow for troubleshooting a low-yielding reaction.

References

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Retrieved from [Link]

  • PMC. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Amanote Research. (n.d.). Kinetic Resolution of Diols and Pyridyl Alcohols by Cu(II)(borabox)-Catalyzed Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme [Iron(III)(Pyridine-Containing Ligand)] Complexes. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemra. (n.d.). Etherification. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. Retrieved from [Link]

  • MDPI. (n.d.). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. Retrieved from [Link]

  • PubMed. (2021). Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (5-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the chemical transformation of this versatile building block. The reactivity of pyridylmethanols is intricately linked to the reaction medium, and understanding these nuances is paramount for successful and reproducible outcomes.

I. Understanding the Reactivity of this compound

This compound is a heterocyclic alcohol that possesses two primary sites of reactivity: the hydroxyl group (-CH₂OH) and the pyridine ring. The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile, and its protonation state can significantly influence the reactivity of the entire molecule. Solvents play a crucial role in modulating this reactivity by solvating reactants, transition states, and products to varying extents.

II. Oxidation of the Hydroxyl Group: A Case Study in Solvent Effects

A common transformation of this compound is the oxidation of the primary alcohol to the corresponding aldehyde, (5-ethoxypyridin-2-yl)carbaldehyde. This reaction is highly sensitive to the choice of solvent.

Frequently Asked Questions (FAQs)

Question: My oxidation of this compound to the aldehyde is sluggish and incomplete. What could be the cause?

Answer: A slow or incomplete oxidation can stem from several factors, with solvent choice being a primary suspect. Here are some troubleshooting steps:

  • Re-evaluate your solvent: For many common oxidants (e.g., manganese dioxide, PCC), non-polar, aprotic solvents like dichloromethane (DCM) or chloroform are preferred. Polar, protic solvents such as ethanol or methanol can coordinate with the oxidant, reducing its reactivity.

  • Check for water content: The presence of water can be detrimental, especially in reactions sensitive to moisture. Ensure you are using anhydrous solvents.[1]

  • Consider reactant solubility: While non-polar solvents are often ideal for the oxidant, ensure your starting material, this compound, is sufficiently soluble. If solubility is an issue, a solvent with moderate polarity like ethyl acetate or tetrahydrofuran (THF) might be a better compromise.

Question: I am observing significant over-oxidation to the carboxylic acid. How can I prevent this?

Answer: Over-oxidation is a common challenge. Solvent choice can play a role in mitigating this side reaction:

  • Solvent Polarity: Highly polar solvents can sometimes stabilize the intermediate aldehyde hydrate, which can be more susceptible to further oxidation. Using a less polar solvent may reduce the rate of hydrate formation.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity for the aldehyde.

  • Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation. Consider using milder, more selective oxidants.

Troubleshooting Guide: Oxidation Reactions
Issue Potential Cause Suggested Solution
Low to no conversion Inappropriate solvent choice leading to poor reactivity or solubility.Switch to a non-polar, aprotic solvent like DCM. If solubility is an issue, try THF or ethyl acetate.
Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware.[1]
Over-oxidation to carboxylic acid Use of a highly polar or protic solvent.Change to a less polar, aprotic solvent.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Formation of unidentified byproducts The solvent may be reacting with the reagents.Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcohols as solvents in oxidation reactions.

III. Reactions at the Pyridine Nitrogen: Solvent-Mediated N-Alkylation and N-Oxidation

The pyridine nitrogen in this compound can undergo reactions such as N-alkylation and N-oxidation. The choice of solvent is critical for the success of these transformations.

Frequently Asked Questions (FAQs)

Question: My N-alkylation reaction is giving low yields. What solvent should I be using?

Answer: The success of N-alkylation often depends on the polarity of the solvent and its ability to solvate the transition state.

  • Polar Aprotic Solvents are Key: For Sₙ2-type N-alkylations, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred. These solvents can solvate the cation but do not strongly solvate the nucleophile (the pyridine nitrogen), thus increasing its reactivity.

  • Solubility of the Base: If you are using a base to deprotonate the hydroxyl group (if it interferes), ensure it is soluble in your chosen solvent.

Question: I am attempting an N-oxidation, but the reaction is not proceeding. Why might this be?

Answer: N-oxidation is sensitive to both the oxidant and the solvent.

  • Solvent Effects on Oxidant: The reactivity of common oxidants for N-oxidation (e.g., m-CPBA, hydrogen peroxide) can be influenced by the solvent. Chlorinated solvents like DCM are often effective for m-CPBA oxidations.

  • Protic Solvents for Peroxides: When using hydrogen peroxide, acidic protic solvents like acetic acid can facilitate the oxidation process.

Troubleshooting Guide: Reactions at the Pyridine Nitrogen
Issue Potential Cause Suggested Solution
Low yield in N-alkylation Use of a non-polar or protic solvent.Switch to a polar aprotic solvent such as DMF or acetonitrile.
N-oxidation fails Incompatible solvent for the chosen oxidant.For m-CPBA, use a chlorinated solvent like DCM. For H₂O₂, consider using acetic acid as a solvent or co-solvent.
Side reactions at the hydroxyl group The hydroxyl group is competing as a nucleophile.Protect the hydroxyl group with a suitable protecting group before attempting reactions at the pyridine nitrogen.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Oxidation to (5-ethoxypyridin-2-yl)carbaldehyde
  • Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., manganese dioxide, PCC) portion-wise, monitoring the internal temperature.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

  • Wash the celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography.

Solvent Polarity and Potential Effects
Solvent Dielectric Constant (ε) General Effect on Reactivity
Dichloromethane (DCM)9.1Good for many oxidations; non-polar and aprotic.
Tetrahydrofuran (THF)7.5Aprotic, moderately polar; can be a good alternative if solubility is an issue.
Acetonitrile (MeCN)37.5Polar aprotic; often used for Sₙ2 reactions like N-alkylation.[2]
Dimethylformamide (DMF)36.7Highly polar aprotic; excellent for Sₙ2 reactions.[2]
Ethanol24.6Polar protic; can slow down reactions where a non-solvated nucleophile is desired.[3]
Methanol32.7Highly polar protic; similar effects to ethanol but can be more reactive.[3]

V. Visualizing Workflows

General Troubleshooting Workflow

G start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Purity of Starting Material and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions solvent_issue Is the Solvent Choice Optimal? start->solvent_issue optimize Optimize Other Parameters (Concentration, Catalyst) check_reagents->optimize check_conditions->optimize solubility Is Solubility an Issue? solvent_issue->solubility Solubility reactivity Does the Solvent Inhibit Reactivity? solvent_issue->reactivity Reactivity change_solvent Select Alternative Solvent solubility->change_solvent reactivity->change_solvent change_solvent->optimize success Problem Resolved optimize->success

Caption: A general troubleshooting workflow for addressing common issues in organic synthesis.

References

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Dadfarnia, S., et al. (2020). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Kuppanagounder, P. E. (2001). The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media.
  • Howard, J. A., & Ingold, K. U. (1964). Solvents effects in oxidation reactions.
  • Romanova, I. P., et al. (2012). Influence of the nature of solvent and substituents on the oxidation potential of 2,2,6,6-tetramethylpiperidine 1-oxyl derivatives.

Sources

Technical Support Center: Managing Impurities in the Large-Scale Production of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing impurities in the large-scale synthesis of (5-Ethoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and control in pharmaceutical manufacturing.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the consistent production of high-quality this compound.

Section 1: Understanding the Impurity Landscape

Impurities in API production are unwanted chemicals that can arise from various sources, including raw materials, manufacturing processes, and degradation.[1][5] According to the International Council for Harmonisation (ICH) guidelines, these are broadly classified into organic impurities, inorganic impurities, and residual solvents.[5] A thorough understanding of the potential impurity profile is the first step toward effective control.[6]

Common Potential Impurities in this compound Synthesis

The synthesis of this compound can proceed through various routes, often involving the reduction of a corresponding pyridine-2-carboxylic acid or its ester. Based on common synthetic pathways for pyridine derivatives, the following impurities could potentially be encountered:

  • Starting Material-Related Impurities:

    • Unreacted 5-ethoxypyridine-2-carboxylic acid or its ester.

    • Impurities present in the starting materials themselves.[4]

  • Process-Related Impurities (By-products):

    • Over-reduction products: Further reduction of the methanol moiety.

    • Dimerization products: Coupling of reactive intermediates.

    • Products of side reactions: Reactions involving residual reagents or intermediates.

  • Reagent-Related Impurities:

    • Residual reducing agents or their by-products.

    • Catalyst residues (e.g., heavy metals).

  • Degradation Products:

    • Oxidation of the methanol group to an aldehyde or carboxylic acid.[4]

    • Hydrolysis of the ethoxy group.[4]

    • Photolytic degradation.[7]

The following diagram illustrates potential impurity formation pathways:

Impurity_Formation cluster_reagents Reagents & Catalysts SM Starting Materials (e.g., 5-ethoxypyridine-2-carboxylic acid) INT Intermediate SM->INT IMP_SM Starting Material Impurities SM->IMP_SM Carry-over API This compound (API) INT->API IMP_PROC Process-Related Impurities (By-products) INT->IMP_PROC Side Reactions IMP_DEG Degradation Products API->IMP_DEG Stress Conditions (Heat, Light, O2, H2O) IMP_REAG Reagent-Related Impurities Reagents Reducing Agents, Solvents, Catalysts Reagents->IMP_REAG Residuals

Caption: Potential sources of impurities in the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale production and analysis of this compound.

Appearance of an Unknown Peak in the HPLC Chromatogram

Question: During routine in-process control (IPC) or final product analysis by High-Performance Liquid Chromatography (HPLC), an unknown peak is observed. How should I proceed with its identification and control?

Answer:

The appearance of an unknown peak is a common challenge in pharmaceutical manufacturing. A systematic approach is crucial for identification and mitigation.[8]

Step 1: Initial Assessment and Data Review

  • Review Batch Manufacturing Records: Scrutinize the records for any deviations in process parameters such as temperature, reaction time, pH, or reagent stoichiometry.[9]

  • Analyze Chromatographic Data:

    • Retention Time: Compare the retention time of the unknown peak with those of known starting materials, intermediates, and potential by-products.

    • Peak Area Percentage: Quantify the level of the impurity. ICH Q3A/B guidelines provide thresholds for reporting, identification, and qualification of impurities.[1]

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) might indicate issues with the chromatographic method itself or co-elution.

  • Historical Data Comparison: Check if this impurity has been observed in previous batches.

Step 2: Impurity Identification

  • LC-MS Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown impurity.[7][10] This information is critical for proposing potential structures.

  • Forced Degradation Studies: Subjecting the pure API to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product.[11][12][13] Comparing the chromatograms of the stressed samples with the batch sample can provide valuable clues.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation.[14] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal detailed information about the molecular structure.[14]

Step 3: Root Cause Analysis and Corrective Actions

Once the impurity is identified, a root cause analysis should be performed. The following diagram illustrates a troubleshooting workflow.

Troubleshooting_Workflow Start Unknown Peak in HPLC DataReview Review Batch Records & Chromatographic Data Start->DataReview Identify Impurity Identification (LC-MS, Forced Degradation, NMR) DataReview->Identify RootCause Root Cause Analysis Identify->RootCause SM_Issue Starting Material Quality Issue? RootCause->SM_Issue Process_Issue Process Parameter Deviation? RootCause->Process_Issue Degradation_Issue Degradation Product? RootCause->Degradation_Issue SM_Issue->Process_Issue No Action_SM Qualify New Supplier/ Implement Incoming QC SM_Issue->Action_SM Yes Process_Issue->Degradation_Issue No Action_Process Optimize Process Parameters (DoE) Process_Issue->Action_Process Yes Action_Degradation Modify Storage/ Handling Conditions Degradation_Issue->Action_Degradation Yes End Impurity Controlled Action_SM->End Action_Process->End Action_Degradation->End

Caption: Troubleshooting workflow for an unknown impurity.

Step 4: Preventive Measures

  • Process Optimization: If the impurity is a by-product, optimizing reaction conditions (e.g., temperature, reagent addition rate) can minimize its formation.[5]

  • Raw Material Specification: If the impurity originates from a starting material, tightening the specifications for incoming raw materials is necessary.[5]

  • Purification Step Modification: The efficiency of the final purification step (e.g., crystallization, chromatography) may need to be improved.

Product Discoloration

Question: The final isolated this compound appears yellow or brown, but the specification is white to off-white. What could be the cause and how can it be resolved?

Answer:

Product discoloration is often indicative of trace-level impurities.

  • Potential Causes:

    • Oxidation: Pyridine-containing compounds can be susceptible to oxidation, leading to colored by-products. Exposure to air (oxygen) during processing or storage can be a contributing factor.

    • Trace Metal Contamination: Residual metals from catalysts or reactors can sometimes form colored complexes.

    • Highly Conjugated Impurities: Even small amounts of impurities with extensive chromophores can impart color to the bulk product.

    • Degradation: Thermal or photolytic degradation can lead to the formation of colored degradants.[7]

  • Troubleshooting and Resolution:

    • Analytical Investigation: Use UV-Vis spectroscopy to characterize the color. Analyze the discolored sample by HPLC with a photodiode array (PDA) detector to see if the discoloration correlates with a specific impurity peak.

    • Inert Atmosphere: Ensure that all stages of the synthesis, particularly the final isolation and drying steps, are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification:

      • Recrystallization: Perform recrystallization using a suitable solvent system. Activated carbon treatment during this step can be effective in removing colored impurities.

      • Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary.

    • Material of Construction: Review the materials of the reactor and other equipment to rule out leaching of metal ions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques used for impurity profiling of this compound?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2]

Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) The primary technique for separation and quantification of non-volatile organic impurities.[3][5]
Gas Chromatography (GC) Used for the analysis of volatile impurities and residual solvents.[3][5]
Mass Spectrometry (MS) Coupled with HPLC or GC (LC-MS, GC-MS) to provide molecular weight information for impurity identification.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy For unambiguous structure elucidation of isolated impurities.[2][14]
Inductively Coupled Plasma (ICP-MS or ICP-OES) For the quantification of elemental impurities (heavy metals).[10]

Q2: How do I develop a stability-indicating HPLC method?

A2: A stability-indicating method is one that can accurately measure the API in the presence of its impurities and degradation products. To develop such a method, you must perform forced degradation studies.[11][12] The API should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The developed HPLC method must be able to separate the API peak from all the degradation product peaks. Method validation according to ICH Q2(R1) guidelines is then required to demonstrate its suitability.

Q3: What are the ICH guidelines that I should be aware of for impurity management?

A3: The key ICH guidelines for impurities are:

  • ICH Q3A(R2): Impurities in New Drug Substances

  • ICH Q3B(R2): Impurities in New Drug Products

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents

  • ICH Q3D(R2): Guideline for Elemental Impurities

These guidelines provide thresholds for reporting, identifying, and qualifying impurities.[1]

Q4: My process is generating a genotoxic impurity. What are the control strategies?

A4: The control of potentially genotoxic impurities (PGIs) is a critical aspect of drug development due to their potential to damage DNA and cause cancer. A comprehensive control strategy is required, which may include:

  • Process Modification: Modifying the synthetic route to avoid the formation of the PGI.

  • Purging Studies: Demonstrating the effective removal of the PGI by downstream purification steps.

  • Highly Sensitive Analytical Methods: Developing and validating analytical methods with very low limits of detection (LOD) and quantification (LOQ) to monitor the PGI at the required low levels (typically in the ppm range).

  • Application of the Threshold of Toxicological Concern (TTC): The TTC is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.

Q5: How can I minimize residual solvents in my final product?

A5: Minimizing residual solvents is crucial for product safety.[5] Strategies include:

  • Solvent Selection: Where possible, use less toxic solvents (Class 3 solvents as per ICH Q3C).

  • Optimized Drying: Develop a robust drying process with optimized temperature, pressure, and time. Techniques like vacuum drying or agitated filter drying are common.

  • Analytical Monitoring: Use GC-Headspace analysis to accurately quantify residual solvents and ensure they are below the limits specified in ICH Q3C.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry.
  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • Pharma Tutor. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products.
  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • YouTube. (2025, April 5). Troubleshooting Contamination Issues in Pharmaceuticals.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • NIH. (n.d.). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS.
  • PubMed. (n.d.). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of (5-Ethoxypyridin-2-yl)methanol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For (5-Ethoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical agents, a robust and reliable analytical methodology for purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions for their analytical needs.

The Criticality of Purity for this compound

This compound is a polar aromatic alcohol whose purity profile can be influenced by residual starting materials, by-products of synthesis, and degradation products. The presence of impurities, even at trace levels, can have significant implications for the safety, stability, and efficacy of the final drug product. Therefore, the selection of an appropriate analytical technique is a critical decision, guided by the physicochemical properties of the analyte and the potential impurities.

PropertyInferred Physicochemical Characteristics of this compound
Molecular Weight 153.18 g/mol
Polarity Polar, due to the hydroxyl and ether functional groups and the nitrogen in the pyridine ring.
Boiling Point Estimated to be high (>250 °C) based on structurally similar compounds.
Thermal Stability Potentially susceptible to degradation at elevated temperatures due to the presence of the hydroxyl group.
Solubility Expected to be soluble in polar organic solvents and aqueous/organic mixtures.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[1] It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

The Rationale for RP-HPLC

The choice of RP-HPLC is dictated by the polar nature of this compound. The hydroxyl and ethoxy groups, along with the pyridine nitrogen, impart significant polarity to the molecule. In an RP-HPLC system, the analyte will have a moderate affinity for the nonpolar stationary phase, allowing for good retention and separation from both more polar and less polar impurities. The ability to perform analysis at or near ambient temperature also mitigates the risk of thermal degradation of the analyte.[3]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is designed to separate the active ingredient from its potential degradation products, ensuring that the analytical procedure can accurately measure the active ingredient content without interference.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileThe acidic mobile phase helps to ensure consistent ionization of the basic pyridine nitrogen, leading to sharp, symmetrical peaks.
Gradient Elution 0-20 min: 10-70% B20-25 min: 70-10% B25-30 min: 10% BA gradient elution is employed to effectively separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nmBased on the UV absorbance of the pyridine chromophore. A PDA detector can be used to monitor peak purity.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Suitability of GC-MS for this compound

While HPLC is often the primary choice for non-volatile or thermally sensitive compounds, GC-MS can be a valuable orthogonal technique for purity analysis, particularly for identifying and quantifying volatile and semi-volatile impurities.[5] The applicability of GC-MS to this compound is contingent on its thermal stability and volatility. Given its predicted high boiling point, a high-temperature inlet and oven program will be necessary. The primary alcohol functional group may also make the molecule susceptible to thermal degradation in the hot GC inlet.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-arylene polymer stationary phase).

Reagents:

  • Dichloromethane (GC grade)

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Injector Temperature 280 °CHigh enough to ensure complete vaporization of the analyte and impurities without causing significant on-column degradation.
Injection Mode Split (50:1)To prevent column overloading with the main component.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas to transport the sample through the column.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature program is essential to separate compounds with a range of boiling points.
Transfer Line Temperature 290 °CTo prevent condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-400To capture the molecular ion and key fragment ions of the analyte and potential impurities.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

  • Ensure the sample is completely dissolved before injection.

Predicted GC-MS Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 153. Common fragmentation patterns for aromatic alcohols include the loss of the hydroxyl group and cleavage of the C-C bond adjacent to the oxygen. The pyridine ring itself is relatively stable and will likely be observed as a prominent fragment.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Applicability Well-suited for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.
Sensitivity High sensitivity, especially with UV and fluorescence detectors.Very high sensitivity, particularly in selected ion monitoring (SIM) mode.
Selectivity Excellent selectivity based on differential partitioning.High selectivity based on both retention time and mass-to-charge ratio.
Identification Identification is based on retention time compared to a reference standard. PDA detectors can provide some structural information.Provides definitive identification through mass spectral library matching and fragmentation pattern analysis.
Quantification Highly accurate and precise quantification using external or internal standards.Accurate quantification, though it can be more susceptible to matrix effects.
Sample Preparation Generally straightforward, involving dissolution and filtration.May require derivatization to improve volatility and thermal stability.
Analysis Time Typically longer run times, especially with gradient elution.Faster analysis times are often possible.
Cost Lower initial instrument cost and operational expenses compared to GC-MS.Higher initial instrument cost and maintenance requirements.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV/PDA Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity (% Area) data1->data2

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep1_gc Weigh Sample prep2_gc Dissolve in Solvent prep1_gc->prep2_gc analysis1_gc Inject into GC prep2_gc->analysis1_gc analysis2_gc Vaporization & Separation analysis1_gc->analysis2_gc analysis3_gc Mass Spectrometry Detection analysis2_gc->analysis3_gc data1_gc Identify Peaks (Library Search) analysis3_gc->data1_gc data2_gc Quantify Impurities data1_gc->data2_gc

Caption: GC-MS analysis workflow for this compound.

Conclusion: A Synergistic Approach

Both HPLC and GC-MS offer unique advantages for the purity analysis of this compound. HPLC, particularly a well-developed stability-indicating RP-HPLC method, stands out as the primary choice for routine quality control and quantification of the main component and non-volatile impurities. Its robustness, versatility, and lower operational cost make it an indispensable tool.

On the other hand, GC-MS serves as an excellent orthogonal and complementary technique. Its strength lies in the definitive identification of unknown volatile and semi-volatile impurities through mass spectral analysis. While the thermal lability of the analyte needs to be carefully considered, GC-MS can provide invaluable information about the impurity profile that might be missed by HPLC.

For comprehensive characterization and in-depth impurity profiling of this compound, a synergistic approach employing both HPLC and GC-MS is recommended. This dual-technique strategy provides a more complete picture of the sample's purity, ensuring the highest quality standards are met in the journey of drug development.

References

  • Vertex AI Search. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB.
  • Hussein J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J 2025;18(2).
  • ResolveMass Labor
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing.

Sources

A Comparative Analysis of Synthetic Routes to (5-Ethoxypyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridylmethanols serve as crucial building blocks for a variety of applications, including drug discovery and the development of functional materials. This guide provides a comprehensive comparative analysis of various synthetic routes to (5-Ethoxypyridin-2-yl)methanol, a key intermediate whose efficient synthesis is of significant interest to the scientific community. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of several prominent synthetic strategies, supported by experimental data and established protocols.

Introduction to this compound

This compound is a substituted pyridylmethanol derivative. The presence of the ethoxy group at the 5-position and the hydroxymethyl group at the 2-position of the pyridine ring imparts specific electronic and steric properties, making it a valuable synthon in medicinal chemistry and materials science. The development of efficient and scalable synthetic routes to this compound is, therefore, a critical endeavor for researchers in these fields.

This guide will explore and compare four principal synthetic strategies for the preparation of this compound:

  • Route A: Reduction of 5-Ethoxypyridine-2-carbaldehyde

  • Route B: Reduction of 5-Ethoxypyridine-2-carboxylic Acid and its Esters

  • Route C: Grignard Reaction of 2-Bromo-5-ethoxypyridine with Formaldehyde

  • Route D: Catalytic Hydrogenation of 5-Ethoxypyridine-2-carbaldehyde

Each route will be assessed based on factors such as starting material availability, reaction efficiency (yield), operational simplicity, safety, and scalability.

Route A: Reduction of 5-Ethoxypyridine-2-carbaldehyde

This is arguably the most direct and common approach to pyridylmethanols, predicated on the selective reduction of the aldehyde functionality. The success of this route hinges on the efficient preparation of the precursor, 5-ethoxypyridine-2-carbaldehyde.

Synthesis of the Aldehyde Precursor

A plausible method for the synthesis of 5-ethoxypyridine-2-carbaldehyde involves a Grignard reaction of 2,5-dibromopyridine, followed by formylation with N,N-dimethylformamide (DMF). This approach offers a regioselective means to introduce the formyl group at the 2-position.

Experimental Protocol: Synthesis of 2-Bromo-5-formylpyridine (Analogous Procedure)

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-20 °C and slowly add a solution of a suitable Grignard reagent, such as isopropylmagnesium chloride (1.0-1.2 eq).

  • Stir the reaction mixture at this temperature for 1-2 hours to facilitate the bromine-magnesium exchange.

  • In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (2.0-3.0 eq) in anhydrous THF.

  • Cool the Grignard reagent solution to -78 °C and add the DMF solution dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-formylpyridine.[1]

A similar procedure would be followed for the synthesis of 5-ethoxypyridine-2-carbaldehyde, starting from 2-bromo-5-ethoxypyridine.

Reduction of the Aldehyde

The reduction of the aldehyde to the primary alcohol is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of an Aromatic Aldehyde with NaBH₄

  • Dissolve the aromatic aldehyde (1.0 eq) in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purify the product by recrystallization or column chromatography if necessary.[2][3]

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reagent is chosen for its mildness and chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions, which is advantageous if such functional groups are present elsewhere in the molecule.[4] The use of protic solvents like ethanol is permissible and often beneficial for NaBH₄ reductions.[2]

Diagram of Route A Workflow:

RouteA Start 2-Bromo-5-ethoxypyridine Aldehyde 5-Ethoxypyridine-2-carbaldehyde Start->Aldehyde 1. Grignard Formation 2. Formylation Grignard Grignard Reagent (e.g., i-PrMgCl) DMF DMF Product This compound Aldehyde->Product Reduction Reducer NaBH4

Caption: Synthetic workflow for Route A.

Route B: Reduction of 5-Ethoxypyridine-2-carboxylic Acid and its Esters

This route involves the preparation of a carboxylic acid or its ester derivative, followed by reduction to the primary alcohol. This approach can be advantageous if the corresponding carboxylic acid is more readily accessible than the aldehyde.

Synthesis of the Carboxylic Acid Precursor

5-Ethoxypyridine-2-carboxylic acid can be synthesized by the oxidation of a suitable precursor, such as 2-methyl-5-ethoxypyridine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this transformation.

Reduction of the Carboxylic Acid/Ester

Carboxylic acids and esters are less reactive towards reduction than aldehydes. Therefore, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required.

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.

  • Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography.[5][6]

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols.[7][8] Its high reactivity necessitates the use of anhydrous solvents and careful handling. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.[5]

Diagram of Route B Workflow:

RouteB Start 2-Methyl-5-ethoxypyridine Acid 5-Ethoxypyridine-2-carboxylic Acid Start->Acid Oxidation Oxidant KMnO4 Product This compound Acid->Product Reduction Reducer LiAlH4

Caption: Synthetic workflow for Route B.

Route C: Grignard Reaction of 2-Bromo-5-ethoxypyridine with Formaldehyde

This route offers a one-pot approach to the target alcohol from a suitable halo-pyridine precursor. The Grignard reagent formed from 2-bromo-5-ethoxypyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Experimental Protocol: Grignard Reaction with Formaldehyde

  • Prepare the Grignard reagent from 2-bromo-5-ethoxypyridine (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

  • In a separate flask, prepare a source of anhydrous formaldehyde. This can be achieved by heating paraformaldehyde to depolymerize it and passing the resulting formaldehyde gas through the Grignard solution, or by using a solution of formaldehyde in a suitable anhydrous solvent.

  • Cool the Grignard solution in an ice bath and slowly introduce the anhydrous formaldehyde.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[9]

Causality Behind Experimental Choices:

  • Anhydrous Formaldehyde: It is crucial to use a source of anhydrous formaldehyde, as Grignard reagents are strong bases and will react with any protic sources, including water, which would quench the reagent and prevent the desired reaction.[9]

Diagram of Route C Workflow:

RouteC Start 2-Bromo-5-ethoxypyridine Grignard 5-Ethoxy-2-pyridylmagnesium Bromide Start->Grignard Grignard Formation Mg Mg Product This compound Grignard->Product Reaction with Formaldehyde Formaldehyde Formaldehyde (anhydrous) RouteD Start 5-Ethoxypyridine-2-carbaldehyde Product This compound Start->Product Catalytic Hydrogenation Catalyst H2, Catalyst (e.g., PtO2, Pd/C)

Caption: Synthetic workflow for Route D.

Comparative Analysis

Route Precursor Synthesis Reduction/Reaction Step Advantages Disadvantages
A Multi-step (Grignard, formylation)Mild (NaBH₄), high yieldHigh chemoselectivity, mild reduction conditions.Requires synthesis of the aldehyde precursor.
B Multi-step (oxidation)Harsh (LiAlH₄), high yieldCan be advantageous if the carboxylic acid is readily available.Requires a strong, hazardous reducing agent; anhydrous conditions are critical.
C Single step from halo-pyridineOne-pot reactionPotentially the most convergent route.Requires handling of gaseous formaldehyde; Grignard reagent is moisture-sensitive.
D Multi-step (same as Route A)"Green" (catalytic hydrogenation)Atom-economical, avoids stoichiometric metal hydrides.Requires specialized high-pressure equipment; catalyst can be expensive; potential for over-reduction of the pyridine ring.

Conclusion

The choice of the optimal synthetic route to this compound will ultimately depend on the specific needs and constraints of the researcher, including the availability of starting materials, the scale of the synthesis, and the available laboratory equipment.

  • For laboratory-scale synthesis with a focus on simplicity and high yield, Route A (reduction of the aldehyde with NaBH₄) is often the most practical choice , provided the aldehyde precursor can be obtained efficiently.

  • Route B (reduction of the carboxylic acid with LiAlH₄) is a viable alternative , especially if the corresponding carboxylic acid is a more accessible starting material.

  • Route C (Grignard reaction with formaldehyde) offers an elegant and convergent approach , but the practical challenges of handling anhydrous formaldehyde may be a consideration.

  • Route D (catalytic hydrogenation) represents the most environmentally friendly option and is well-suited for larger-scale production where the investment in specialized equipment is justified.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently and effectively synthesize this compound for their research endeavors.

References

  • Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib. [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2823.
  • CN112479991A. (2021). Preparation method of 2-bromo-5-aldehyde pyridine.
  • Ashenhurst, J. (2023, April 19). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. [Link]

  • Zhang, Y., et al. (2024, April 2). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols. [Link]

  • Reduction of two different carboxylic acid derivatives with LiAlH.... (n.d.). Pearson+. [Link]

  • CN111848546B. (2021). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2022, November 29). OSTI.GOV. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). (n.d.). OrgoSolver. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. (2025, January 20). Technical Disclosure Commons. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022, January 9). Reddit. [Link]

  • US6245913B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

A Comparative Spectroscopic Guide to (5-Ethoxypyridin-2-yl)methanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of (5-Ethoxypyridin-2-yl)methanol alongside three critical analogs: its closest electronic relative, (5-Methoxypyridin-2-yl)methanol; an analog with an electron-withdrawing substituent, (5-Chloropyridin-2-yl)methanol; and the parent compound, (Pyridin-2-yl)methanol. By understanding the predictable shifts and patterns arising from the systematic variation of the C5 substituent, researchers can gain a higher degree of confidence in their own structural assignments.

It is important to note that while comprehensive experimental data is available for some of these analogs, complete, peer-reviewed spectroscopic datasets for this compound and (5-Chloropyridin-2-yl)methanol are not readily found in the public domain. Therefore, this guide combines published experimental data with theoretically predicted values, grounded in established principles of spectroscopic interpretation, to provide a robust framework for analysis.

Molecular Structures and Electronic Overview

The electronic nature of the substituent at the C5 position—ranging from the electron-donating alkoxy groups to the electron-withdrawing chloro group—profoundly influences the electron density distribution across the pyridine ring. This, in turn, dictates the chemical environment of each nucleus and the vibrational energy of each bond, leading to distinct and predictable spectroscopic fingerprints.

G cluster_0 This compound cluster_1 (5-Methoxypyridin-2-yl)methanol cluster_2 (5-Chloropyridin-2-yl)methanol cluster_3 (Pyridin-2-yl)methanol a a b b c c d d

Figure 1. Structures of the target compound and its key analogs.

Comparative Spectroscopic Analysis

The following sections dissect the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data across the four compounds.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic effects of the C5 substituent. Electron-donating groups (EDGs) like ethoxy and methoxy increase electron density on the ring, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, an electron-withdrawing group (EWG) like chlorine decreases electron density, deshielding the protons and shifting them downfield.

Table 1: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton AssignmentThis compound (Predicted)(5-Methoxypyridin-2-yl)methanol (Experimental)[1](5-Chloropyridin-2-yl)methanol (Predicted)(Pyridin-2-yl)methanol (Experimental)
H6~8.15 (d)8.25 (d, J=2.8 Hz)~8.40 (d)~8.57 (d)
H4~7.20 (dd)7.18-7.24 (m)~7.65 (dd)~7.62 (t)
H3~7.15 (d)7.18-7.24 (m)~7.30 (d)~7.20 (d)
-CH₂OH~4.70 (s)4.70 (s)~4.75 (s)~4.73 (s)
-OHVariable (br s)1.82 (s)Variable (br s)Variable (br s)
-OCH₂CH₃~4.05 (q)N/AN/AN/A
-OCH₂CH₃~1.40 (t)N/AN/AN/A
-OCH₃N/A3.87 (s)N/AN/A

Causality Behind Predictions:

  • H6 Proton: The H6 proton is ortho to the nitrogen and meta to the C5 substituent. Its chemical shift is most indicative of the substituent's nature. The strong deshielding effect of the chloro group is predicted to shift H6 significantly downfield compared to the alkoxy analogs. The ethoxy and methoxy groups have similar electronic effects, resulting in similar predicted shifts.

  • -CH₂OH Protons: The methylene protons are relatively insulated from the C5 substituent's electronic effects, hence their chemical shifts are expected to be very similar across all analogs.

  • Ethoxy vs. Methoxy: The quartet and triplet signals of the ethyl group are characteristic of this compound and serve as a primary distinguishing feature from its methoxy analog.

¹³C NMR Spectroscopy

Carbon NMR provides direct insight into the electronic environment of the carbon skeleton. The trends observed in ¹H NMR are mirrored here, with the electron-withdrawing chlorine causing a downfield shift for the carbons it influences, particularly C5 and C3/C4, while the electron-donating alkoxy groups cause an upfield shift.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon AssignmentThis compound (Predicted)(5-Methoxypyridin-2-yl)methanol (Experimental)(5-Chloropyridin-2-yl)methanol (Predicted)(Pyridin-2-yl)methanol (Experimental)
C2~156.0~157.0~159.0~161.0
C3~121.5~121.0~124.0~122.0
C4~138.0~138.5~139.5~136.8
C5~154.0~155.0~130.0~122.5
C6~145.0~146.0~148.0~149.0
-CH₂OH~64.0~64.5~63.5~64.8
-OCH₂CH₃~63.0N/AN/AN/A
-OCH₂CH₃~14.5N/AN/AN/A
-OCH₃N/A~55.5N/AN/A

Causality Behind Predictions:

  • C5 Carbon: The chemical shift of the carbon directly bonded to the substituent is most dramatically affected. The electronegative chlorine atom will deshield C5, but the resonance-donating alkoxy groups will shield it, leading to a large difference in their chemical shifts.

  • C2 and C6 Carbons: These carbons, adjacent to the ring nitrogen, are already significantly downfield. Their positions are further modulated by the C5 substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups. All four compounds will share characteristic absorptions for the O-H and C-O bonds of the alcohol and the C=N/C=C vibrations of the pyridine ring. The key distinguishing features will be the C-O ether stretch in the alkoxy analogs and the C-Cl stretch in the chloro analog.

Table 3: Key Experimental and Predicted IR Absorptions (cm⁻¹)

Vibrational ModeThis compound (Predicted)(5-Methoxypyridin-2-yl)methanol (Experimental)(5-Chloropyridin-2-yl)methanol (Predicted)(Pyridin-2-yl)methanol (Experimental)
O-H Stretch (Alcohol)3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)
C-H Stretch (Aromatic)3000-31003000-31003000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-30002850-30002850-3000
C=N, C=C Stretch (Ring)~1580-1610~1580-1610~1570-1600~1590-1615
C-O Stretch (Alcohol)~1040~1040~1030~1045
C-O-C Stretch (Ether)~1240 (asym), ~1030 (sym)~1245 (asym), ~1035 (sym)N/AN/A
C-Cl StretchN/AN/A~700-800N/A
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition. The molecular ion peak (M⁺) will be the most direct differentiator. The fragmentation is often dominated by the loss of the hydroxymethyl group or cleavage of the substituent.

Table 4: Key Predicted and Experimental Mass Spectrometry Data (m/z)

IonThis compound (Predicted)(5-Methoxypyridin-2-yl)methanol (Experimental)[1](5-Chloropyridin-2-yl)methanol (Predicted)(Pyridin-2-yl)methanol (Experimental)
Molecular Formula C₈H₁₁NO₂C₇H₉NO₂[2]C₆H₆ClNO[3]C₆H₇NO[4]
Molecular Weight 153.18139.15[2]143.57[3]109.13[4]
[M]⁺ 153139143/145 (3:1 ratio)109
[M-H]⁺ 152138142/144108
[M-CH₂OH]⁺ 122108112/11478
[M-OR]⁺ / [M-Cl]⁺ 108 (loss of OEt)108 (loss of OMe)108 (loss of Cl)N/A

Causality Behind Predictions:

  • Isotopic Pattern: A key confirmatory feature for (5-Chloropyridin-2-yl)methanol will be the characteristic M+ and M+2 peaks in an approximate 3:1 ratio, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides an unambiguous signature for the presence of a single chlorine atom.

Experimental Methodologies

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized analytical protocols.

General Analytical Workflow

The logical flow for the complete characterization of a novel compound like this compound involves a multi-technique approach to assemble a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Syn Synthesis of Target Molecule Pur Purification (e.g., Column Chromatography) Syn->Pur Crude Product MS Mass Spectrometry (Confirm MW & Formula) Pur->MS Pure Sample IR IR Spectroscopy (Identify Functional Groups) Pur->IR Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) Pur->NMR Pure Sample Elu Combine Data & Compare to Analogs MS->Elu IR->Elu NMR->Elu Conf Final Structure Confirmed Elu->Conf

Caption: Logical workflow for synthesis and spectroscopic characterization.
Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): In an agate mortar, thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr).

  • Pellet Formation: Transfer the fine powder to a pellet press and apply several tons of pressure to form a thin, transparent disc.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Background: Record a background spectrum of the empty sample compartment.

    • Sample Scan: Place the KBr pellet in the sample holder and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify key absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Run the analysis in positive ion mode to generate the [M+H]⁺ ion.

    • Analysis: Infuse the sample solution directly or via liquid chromatography (LC) into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 50-500).

  • Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Conclusion

The structural confirmation of this compound and its analogs is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. While ¹H and ¹³C NMR are the most powerful tools for delineating the precise structural arrangement and electronic environment, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry unequivocally establishes the molecular weight and elemental formula. The predictive framework provided in this guide, based on the known electronic effects of common substituents, offers a reliable roadmap for researchers to interpret their experimental data, enabling confident structural assignment and facilitating the advancement of their research and development objectives.

References

  • PubChem. Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • PubChem. (5-Chloropyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. Available at: [Link]

  • PubChem. (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • ACS Reagent Chemicals. Infrared Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Available at: [Link]

  • PubChem. Pyridine. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. Pyridine. Available at: [Link]

  • PubChem. (5-Aminopyridin-2-YL)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of analytical methods for (5-Ethoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of protocols to offer a comparative analysis of suitable analytical techniques, grounded in the principles of scientific integrity and regulatory compliance. The methodologies described herein are aligned with the latest harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the validation process is robust, reliable, and fit for its intended purpose.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[4][5] This guide will explore the critical validation parameters and compare the applicability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quality control of this compound. Furthermore, it will touch upon the utility of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and specificity.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a successful validation. For a molecule like this compound, which possesses a polar pyridinyl moiety and a hydroxyl group, both HPLC and GC present viable options for quantification and purity assessment. The choice between them depends on the specific analytical objective.

Analytical Technique Primary Applications for this compound Strengths Considerations
Reversed-Phase HPLC (RP-HPLC) Assay, impurity profiling, stability studiesHigh versatility for polar and non-polar compounds, excellent resolution, and compatibility with various detectors (e.g., UV-Vis).[6][7][8]Requires careful mobile phase selection and pH control to ensure good peak shape for the basic pyridine moiety.
Gas Chromatography (GC) Residual solvent analysis, analysis of volatile impuritiesHigh sensitivity for volatile and semi-volatile compounds, excellent separation efficiency.[9][10][11][12]Derivatization may be necessary to increase the volatility and thermal stability of the analyte. Potential for on-column degradation at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure elucidation, identification, and quantificationProvides detailed structural information, inherently quantitative without the need for a reference standard (qNMR).[13][14][15]Lower sensitivity compared to chromatographic techniques.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification, trace analysisHigh sensitivity and specificity, provides molecular weight and structural information, especially when coupled with a separation technique (e.g., LC-MS, GC-MS).[10][16]Matrix effects can influence ionization and quantification.

For routine quality control, including assay and impurity determination, RP-HPLC is often the method of choice due to its robustness and the compound's favorable UV absorbance stemming from the pyridine ring.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that establishes its performance characteristics. The following workflow, based on ICH Q2(R2) guidelines, outlines the essential steps for validating an RP-HPLC method for this compound.[1][2][3][4][17]

Validation Workflow cluster_Plan Planning cluster_Develop Development cluster_Validate Validation cluster_Lifecycle Lifecycle Management ATP Define Analytical Target Profile (ATP) MD Method Development ATP->MD informs Specificity Specificity MD->Specificity leads to Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Monitoring Routine Monitoring & Change Control Robustness->Monitoring enables

Caption: A typical workflow for analytical method validation.

Experimental Protocols for RP-HPLC Method Validation

The following protocols are designed for the validation of an assay method for this compound.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[18][19]

Protocol:

  • Prepare a solution of this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient, if applicable).

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the placebo, impurities, or degradation products. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][20]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Inject each dilution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18][20]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is typically addressed at two levels: repeatability and intermediate precision.[19][20]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements and for the combined data.

Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the ratios.

Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify any relevant impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 10%).

    • Organic composition of the mobile phase (e.g., ± 2%).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation: A Comparative Summary

The following table presents illustrative acceptance criteria for the validation of an RP-HPLC and a GC method for the assay of this compound.

Validation Parameter RP-HPLC (Illustrative Criteria) GC (Illustrative Criteria)
Specificity No interference at the analyte's retention time. Peak purity > 99.5%.No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999≥ 0.999
Range 80% - 120% of target concentration80% - 120% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
LOQ Reportable (e.g., ≤ 0.05% of target concentration)Reportable (e.g., ≤ 0.05% of target concentration)
Robustness System suitability passes under all varied conditions.System suitability passes under all varied conditions.

Conclusion

The validation of analytical methods for this compound is a critical exercise in ensuring the quality and consistency of this important pharmaceutical intermediate. While RP-HPLC often presents a versatile and robust option for routine analysis, the principles of validation remain universal across all chosen techniques. A thorough understanding of the regulatory landscape, particularly the ICH Q2(R2) and Q14 guidelines, is paramount.[1][2][18] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can establish an analytical procedure that is demonstrably fit for its intended purpose, thereby ensuring data integrity throughout the drug development lifecycle.[21]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Cunesoft. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • gmp-compliance.org.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2024).
  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies, Inc. (2011).
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • BenchChem. (2025).
  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry.
  • Zhang, L., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
  • The Royal Society of Chemistry.
  • ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples.
  • IKEV.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Allied Academies. (2023).
  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • National Institutes of Health. (2023). Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor.

Sources

Navigating the Apelin Receptor Landscape: A Comparative Guide to Novel Modulators Derived from (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Apelin Receptor (APJ) - A Promising Therapeutic Target

The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of diseases, most notably cardiovascular disorders.[1][2] Initially identified in 1993, it remained an orphan receptor until the discovery of its endogenous ligand, apelin.[1] The apelin/APJ system is widely distributed throughout the body and plays a crucial role in various physiological processes, including the regulation of blood pressure, cardiac contractility, angiogenesis, and energy metabolism.[3][4][5] Dysregulation of this system is implicated in the pathophysiology of heart failure, hypertension, diabetes, obesity, and certain cancers.[1][4][6]

This guide provides an in-depth comparison of a novel class of APJ receptor modulators synthesized from a (6-Ethoxypyridin-2-yl)methanol scaffold, with other known APJ agonists and antagonists. We will delve into the mechanistic details of APJ signaling, the therapeutic rationale for its modulation, and provide standardized protocols for efficacy evaluation.

The APJ Signaling Cascade: A Dual-Pathway System

Activation of the APJ receptor by its endogenous ligands, apelin and Elabela/Toddler, initiates a cascade of intracellular signaling events primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8]

  • G-Protein-Dependent Pathway: Upon ligand binding, the APJ receptor couples primarily to the Gαi subunit of the heterotrimeric G-protein.[9][10] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[10] Simultaneously, the Gβγ subunits can activate downstream effectors. The Gαi pathway also activates the Phosphoinositide 3-kinase (PI3K)/Akt and Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK) 1/2 pathways.[9] These pathways are largely responsible for the beneficial effects of APJ activation, such as vasodilation (via endothelial nitric oxide synthase, eNOS, activation), increased cardiac contractility, and cell survival.[5][11]

  • β-Arrestin-Dependent Pathway: Like many GPCRs, ligand-bound APJ can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization.[12] While β-arrestin signaling can lead to detrimental cardiac hypertrophy, it also plays a role in other cellular processes.[8] The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy in modern drug discovery targeting the APJ receptor.[8]

APJ Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor Gai Gαi APJ->Gai Gbg Gβγ APJ->Gbg GRK GRK APJ->GRK b_Arrestin β-Arrestin APJ->b_Arrestin Ligand Apelin / Elabela Novel Modulators Ligand->APJ Activation AC Adenylyl Cyclase Gai->AC PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt PKC_ERK PKC/ERK Pathway Gai->PKC_ERK cAMP ↓ cAMP AC->cAMP eNOS ↑ eNOS PI3K_Akt->eNOS Contractility ↑ Cardiac Contractility PKC_ERK->Contractility Vasodilation Vasodilation eNOS->Vasodilation GRK->APJ Phosphorylation Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization Hypertrophy Cardiac Hypertrophy b_Arrestin->Hypertrophy

Caption: Simplified APJ Receptor Signaling Pathways.

A New Frontier: (6-Ethoxypyridin-2-yl)methanol-Based APJ Modulators

Recent patent literature has disclosed the use of (6-ethoxypyridin-2-yl)methanol as a key building block in the synthesis of novel small-molecule modulators of the APJ receptor. These compounds represent a promising new chemical scaffold for targeting this receptor, potentially offering advantages in terms of oral bioavailability and metabolic stability over endogenous peptide ligands which have a short half-life.[13]

While extensive peer-reviewed efficacy data on this specific class of compounds is not yet publicly available, their development as APJ agonists suggests they are designed to elicit the beneficial cardiovascular effects associated with G-protein pathway activation.

Comparative Efficacy of APJ Receptor Modulators

The therapeutic potential of any APJ modulator is determined by its potency, selectivity, and signaling bias. Below is a comparison of the (6-ethoxypyridin-2-yl)methanol-based modulators with other known classes of APJ agonists and antagonists.

Modulator ClassExamplesTargetMechanism of ActionReported Efficacy (Potency)Therapeutic Potential
Endogenous Peptides Apelin-13, Apelin-36, Elabela/ToddlerAPJ ReceptorBalanced Agonist (G-protein and β-arrestin activation)High (EC50 in low nM range for Apelin-13)[14]Cardioprotection, vasodilation, but limited by short half-life.[13]
Peptide Analogues MM07, [Pyr1]-apelin-13APJ ReceptorAgonist (some with G-protein bias)HighImproved stability and duration of action compared to endogenous peptides.[8][13]
Small Molecule Agonists BMS-986224, CMF-019, AzelapragAPJ ReceptorAgonist (often with G-protein bias)Potent (BMS-986224 Kd=0.3 nM)[15]Orally bioavailable, potential for chronic treatment of heart failure and hypertension.[8][15][16]
(6-Ethoxypyridin-2-yl)methanol-based Modulators Disclosed in patent WO2020073011A1APJ ReceptorPresumed AgonistData not yet publicPotential for novel, orally bioavailable therapeutics for cardiovascular diseases.
Small Molecule Antagonists ML221, ALX40-4CAPJ ReceptorAntagonistML221 IC50 = 0.70 µM (cAMP assay)[14]Research tools to study APJ signaling; potential therapeutic in diseases with overactive APJ signaling.[10]

Experimental Protocols for Efficacy Evaluation

The characterization of novel APJ modulators requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the APJ receptor.

  • Principle: Competition between a radiolabeled ligand (e.g., [125I]-Apelin-13) and the unlabeled test compound for binding to cell membranes expressing the APJ receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).

    • Incubate a fixed concentration of radiolabeled ligand with varying concentrations of the test compound and the cell membranes.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a gamma counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay)

  • Objective: To measure the ability of the test compound to activate G-proteins coupled to the APJ receptor.

  • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.

  • Methodology:

    • Incubate cell membranes expressing the APJ receptor with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

    • After incubation, separate bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound radioactivity.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

3. Second Messenger Assays (e.g., cAMP Assay)

  • Objective: To measure the downstream functional consequence of Gαi activation.

  • Principle: APJ receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Methodology:

    • Culture cells expressing the APJ receptor.

    • Pre-treat cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

4. β-Arrestin Recruitment Assay

  • Objective: To assess the potential for β-arrestin-mediated signaling and receptor desensitization.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) based assays are commonly used to measure the interaction between a tagged APJ receptor and a tagged β-arrestin protein upon agonist stimulation.

  • Methodology:

    • Co-transfect cells with plasmids encoding for the APJ receptor fused to a donor fluorophore (e.g., Renilla Luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., GFP).

    • Stimulate the cells with varying concentrations of the test compound.

    • Measure the BRET or FRET signal, which increases as the two proteins come into close proximity.

    • Determine the EC50 and Emax values for β-arrestin recruitment.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Novel (6-Ethoxypyridin-2-yl)methanol-based Compound binding Radioligand Binding Assay (Determine Ki) start->binding g_protein G-Protein Activation Assay ([35S]GTPγS) (Determine EC50, Emax) binding->g_protein cAMP_assay cAMP Assay (Functional consequence of Gαi activation) g_protein->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Assess signaling bias) g_protein->arrestin_assay pk_pd Pharmacokinetics & Pharmacodynamics arrestin_assay->pk_pd efficacy Efficacy in Disease Models (e.g., Heart Failure, Hypertension) pk_pd->efficacy

Caption: Workflow for evaluating novel APJ modulators.

In Vivo Evaluation

Following comprehensive in vitro characterization, promising compounds should be advanced to in vivo studies to assess their pharmacokinetic properties, pharmacodynamic effects, and efficacy in relevant animal models of disease (e.g., models of heart failure or hypertension).

Conclusion and Future Directions

The apelin/APJ system represents a compelling target for the development of new therapeutics for cardiovascular and metabolic diseases. The emergence of novel small-molecule modulators, such as those derived from the (6-ethoxypyridin-2-yl)methanol scaffold, offers the potential for orally bioavailable drugs with improved pharmacokinetic profiles compared to peptide-based therapies. The key to success in this field will be the development of biased agonists that selectively activate the beneficial G-protein signaling pathway while avoiding the detrimental effects associated with β-arrestin recruitment. Rigorous evaluation using the experimental protocols outlined in this guide will be essential for identifying and advancing the most promising candidates to the clinic.

References

  • O'Dowd, B. F., et al. (1993). A human gene that shows identity with the gene encoding the angiotensin receptor is located on chromosome 11. Gene, 136(1-2), 355-360.
  • Tatemoto, K., et al. (1998). Isolation and characterization of a novel endogenous peptide ligand for the orphan G-protein-coupled receptor APJ.
  • CUSABIO. Apelin signaling pathway. [Link]

  • ResearchGate. Overview of apelin/APJ system–mediated signaling pathways. [Link]

  • Immunoway. Apelin signaling pathway - Signal transduction. [Link]

  • Frontiers. The Role of Apelin–APJ System in Diabetes and Obesity. [Link]

  • Li, L., et al. (2012). Apelin/APJ system: a novel therapeutic target for cardiovascular diseases. Journal of Cellular and Molecular Medicine, 16(11), 2563-2572.
  • jicrcr. Pharmacological agonists of the Apelin (APJ) Receptor, reviewing mechanism of action. [Link]

  • Kleinz, M. J., & Davenport, A. P. (2018). Apelin and the Apelin Receptor in Cardiovascular Disease. Pharmacology & Therapeutics, 189, 1-12.
  • JCP. Targeting drugs to APJ receptor: From signaling to pathophysiological effects. [Link]

  • Prinz, P., et al. (2017). The apelin/APJ system in liver disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(4), 985-993.
  • Zhang, H., et al. (2020). Apelin/APJ system: an emerging therapeutic target for respiratory diseases. Journal of Thoracic Disease, 12(10), 6219-6231.
  • NIH. Harnessing the power of structure‐based design: A new lease on life for cardiovascular drug development with apelin receptor modulators. [Link]

  • NIH. Functional antagonists of the Apelin (APJ) receptor. [Link]

  • AHA Journals. Loss of Apelin Exacerbates Myocardial Infarction Adverse Remodeling and Ischemia‐reperfusion Injury: Therapeutic Potential of Synthetic Apelin Analogues. [Link]

  • AHA Journals. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. [Link]

  • Google Patents.
  • NIH Molecular Libraries Program. Functional Agonists of the Apelin (APJ) Receptor. [Link]

  • MDPI. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure. [Link]

  • NIH. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]

  • PubMed Central. Targeting the apelin system for the treatment of cardiovascular diseases. [Link]

  • PubMed. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. [Link]

  • YouTube. From Chemistry to Clinic: Discovery of Biased Apelin Receptor Agonists in Cardiovascular System. [Link]

Sources

A Comparative Guide to the Experimental Cross-Validation of (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of (5-Ethoxypyridin-2-yl)methanol and its close structural analog, (5-Methoxypyridin-2-yl)methanol. As the ethoxy derivative is a less-documented compound, this guide will leverage experimental data from its well-characterized methoxy counterpart to establish a robust framework for synthesis, characterization, and comparative analysis.

The subtle substitution of a methoxy for an ethoxy group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement.[1] Understanding these differences is crucial for optimizing lead compounds in drug discovery and for tailoring the properties of functional materials. This guide offers detailed experimental protocols and comparative data to facilitate the empirical validation of this compound.

Comparative Physicochemical and Spectroscopic Data

A direct comparison of the key physicochemical and spectroscopic properties of this compound and (5-Methoxypyridin-2-yl)methanol is essential for their differentiation and characterization. The following tables summarize the available experimental data for the methoxy analog and the predicted data for the target ethoxy compound. The predictions for this compound are based on established principles of spectroscopy and the known effects of substituting a methoxy with an ethoxy group.[2]

Table 1: Physicochemical Properties

Property(5-Methoxypyridin-2-yl)methanolThis compound (Predicted)Rationale for Prediction
Molecular FormulaC₇H₉NO₂C₈H₁₁NO₂Addition of a CH₂ group.
Molecular Weight139.15 g/mol [3]153.18 g/mol Increased by the mass of CH₂ (14.03 amu).
Boiling Point262 °C~270-275 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.
Lipophilicity (LogP)-0.7 (Computed)[4]~ -0.2 (Predicted)The additional ethyl group increases lipophilicity.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment(5-Methoxypyridin-2-yl)methanol (Experimental)This compound (Predicted)Chemical Shift (δ, ppm) & Multiplicity
CH₂ (ethoxy)N/A~4.05 (q, J = 7.0 Hz)The quartet is characteristic of a CH₂ group coupled to a CH₃ group.
CH₃ (ethoxy)N/A~1.42 (t, J = 7.0 Hz)The triplet is characteristic of a CH₃ group coupled to a CH₂ group.
CH₂OH4.70 (s)~4.71 (s)Minimal change expected in the chemical environment.
Pyridine-H37.18-7.24 (m)~7.20 (dd, J = 8.6, 2.9 Hz)Minor shift due to the electronic effect of the ethoxy group.
Pyridine-H47.18-7.24 (m)~7.28 (d, J = 8.6 Hz)Minor shift due to the electronic effect of the ethoxy group.
Pyridine-H68.25 (d, J = 2.8 Hz)~8.23 (d, J = 2.9 Hz)Minor shift due to the electronic effect of the ethoxy group.
OCH₃3.87 (s)N/ASignal absent in the ethoxy analog.
OH1.82 (s)~1.85 (s, br)Broad singlet, exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment(5-Methoxypyridin-2-yl)methanol (Predicted)This compound (Predicted)Rationale for Prediction
CH₃ (ethoxy)N/A~14.8Typical chemical shift for an ethoxy methyl carbon.
OCH₂ (ethoxy)N/A~63.5Typical chemical shift for an ethoxy methylene carbon.
OCH₃~55.5N/ASignal absent in the ethoxy analog.
CH₂OH~64.5~64.6Minimal change expected.
Pyridine-C3~121.5~121.7Minor electronic influence from the ethoxy group.
Pyridine-C4~122.0~122.2Minor electronic influence from the ethoxy group.
Pyridine-C5~155.0~154.5The ethoxy group is slightly less electron-donating than the methoxy group.
Pyridine-C6~147.0~146.8Minor electronic influence from the ethoxy group.
Pyridine-C2~159.0~158.8Minor electronic influence from the ethoxy group.

Table 4: Predicted IR and Mass Spectrometry Data

Technique(5-Methoxypyridin-2-yl)methanol (Experimental/Predicted)This compound (Predicted)Key Differentiating Features
IR (cm⁻¹) ~3300 (O-H, broad), ~2950, 2850 (C-H), ~1600, 1480 (C=C, C=N), ~1250 (C-O)~3300 (O-H, broad), ~2980, 2870 (C-H), ~1600, 1480 (C=C, C=N), ~1240 (C-O)More pronounced C-H stretching bands for the ethoxy group.
MS (EI, m/z) 139 (M⁺), 138, 110153 (M⁺), 138 (M-CH₃), 124 (M-C₂H₅), 108 (M-OC₂H₅)A clear difference in the molecular ion peak and fragmentation pattern.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound, adapted from established procedures for the methoxy analog.

Synthesis of this compound

This synthesis is a two-step process starting from 5-hydroxypicolinaldehyde, involving a Williamson ether synthesis followed by a reduction of the aldehyde.

Synthesis_Workflow A 5-Hydroxypicolinaldehyde C 5-Ethoxypicolinaldehyde A->C Williamson Ether Synthesis B Ethyl Iodide, K₂CO₃, Acetone E This compound C->E Reduction D NaBH₄, Methanol

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Ethoxypicolinaldehyde

  • To a solution of 5-hydroxypicolinaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-ethoxypicolinaldehyde, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-ethoxypicolinaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.

Spectroscopic Characterization Workflow

The structural confirmation of the synthesized this compound requires a combination of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product NMR ¹H and ¹³C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Predicted Data Interpretation->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. The presence of a triplet and a quartet in the aliphatic region will be indicative of the ethoxy group. The integration of the signals should correspond to the number of protons in the structure.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Two signals in the aliphatic region will confirm the presence of the ethoxy group, distinguishing it from the single methoxy signal in the analog.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid product can be prepared on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Key absorbances to note are the broad O-H stretch of the alcohol, the C-H stretches of the pyridine ring and the ethoxy group, the C=C and C=N stretching vibrations of the aromatic ring, and the C-O stretching vibrations.

Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is suitable for this compound.

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) at m/z 153. The fragmentation pattern should be analyzed to confirm the structure, with expected fragments corresponding to the loss of the ethyl group, the ethoxy group, and other characteristic fragments.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of this compound. By leveraging experimental data from its methoxy analog and employing standardized analytical protocols, researchers can confidently validate the structure and properties of this ethoxy derivative. The presented data and methodologies are intended to support the advancement of research and development in fields where fine-tuning of molecular properties through subtle structural modifications is key to success.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Ibrahim, H., et al. (2015). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533–o534. Retrieved from [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4697. Retrieved from [Link]

  • ResearchGate. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Retrieved from [Link]

  • Yuan, X.-Y., et al. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(3), 1033-1036. Retrieved from [Link]

  • MDPI. (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 26(11), 3185. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubChem. (n.d.). ((2S,5R)-5-(aminomethyl)tetrahydrofuran-2-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • NIST. (n.d.). 2-Furanmethanol, 5-methyl-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of (5-Ethoxypyridin-2-yl)methanol with Other Key Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Selection of Heterocyclic Alcohols in Synthesis

Heterocyclic alcohols are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific heteroaromatic core and its substitution pattern profoundly influence the molecule's physicochemical properties, reactivity, and biological interactions. The choice of which scaffold to employ is therefore a critical decision in the design of a synthetic route and the ultimate performance of the target compound.

This guide provides an in-depth, head-to-head comparison of (5-Ethoxypyridin-2-yl)methanol , a moderately complex and increasingly relevant building block, against three other widely utilized heterocyclic alcohols: the parent compound (Pyridin-2-yl)methanol , and the five-membered ring analogues (Furan-2-yl)methanol and (Thiophen-2-yl)methanol .

Our objective is to move beyond catalog data and provide field-proven insights into the causal relationships between structure, properties, and reactivity. This guide is structured to empower researchers, process chemists, and drug development professionals to make more informed decisions in scaffold selection, reaction optimization, and molecular design.

G cluster_0 This compound cluster_1 (Pyridin-2-yl)methanol cluster_2 (Furan-2-yl)methanol cluster_3 (Thiophen-2-yl)methanol A A B B C C D D

Caption: Structures of the four heterocyclic alcohols under comparison.

Part 1: Physicochemical Property Analysis

The subtle structural differences between these four alcohols translate into significant variations in their physical properties. These properties, summarized in Table 1, are critical predictors of their behavior in both reaction flasks and biological systems.

Table 1: Comparative Physicochemical Properties

PropertyThis compound(Pyridin-2-yl)methanol(Furan-2-yl)methanol(Thiophen-2-yl)methanol
Molecular Weight 153.18 g/mol 109.13 g/mol [3]98.10 g/mol [4]114.17 g/mol [5]
Boiling Point ~115 °C / 0.5 mmHg (Predicted)112-113 °C / 16 mmHg[3]170 °C[6]207 °C[7]
LogP (Lipophilicity) 1.1 (Predicted)0.2 (Predicted)0.3[4]0.9[5]
pKa (Conjugate Acid) ~5.0 (Predicted for Pyridine N)~5.2 (Pyridine N)N/AN/A
Appearance Solid or Oil[8]Colorless LiquidColorless Liquid[6]Colorless Liquid[9]
Expert Analysis & Field Insights:
  • Lipophilicity (LogP): The most striking difference is the LogP value. The addition of the C5-ethoxy group to the pyridine ring significantly increases the lipophilicity of This compound compared to its parent, (Pyridin-2-yl)methanol. From a medicinal chemistry standpoint, this modification can be a deliberate strategy to enhance membrane permeability and oral absorption of a drug candidate. The LogP of (Thiophen-2-yl)methanol is also notably higher than that of its furan and pyridine counterparts, reflecting the contribution of the sulfur atom.

  • Acidity/Basicity (pKa): For the pyridine-containing scaffolds, the basicity of the ring nitrogen is a key feature. This nitrogen can be protonated at physiological pH, allowing for aqueous solubility and the potential for ionic interactions with biological targets. The electron-donating ethoxy group in This compound is predicted to have only a minor effect on the pKa compared to the unsubstituted ring. Furan and thiophene lack a basic center and are considered neutral heterocycles.

  • Boiling Point & Physical State: The higher boiling points of the five-membered ring systems, despite their lower molecular weights, suggest stronger intermolecular forces. (Furan-2-yl)methanol, for instance, is known for its ability to form strong hydrogen bonds.

Part 2: Comparative Reactivity: Oxidation to Aldehydes

To provide a meaningful comparison of chemical reactivity, we will focus on the oxidation of the primary alcohol to the corresponding aldehyde. This transformation is fundamental in synthesis and is highly sensitive to the electronic nature of the heterocyclic ring.

Causality Behind Experimental Choice: Why Manganese Dioxide (MnO₂)?

For a fair head-to-head comparison, a mild, chemoselective oxidant is required. Stronger, chromium-based reagents like Pyridinium Chlorochromate (PCC) or Jones reagent can be effective but pose several risks.[10][11] They can over-oxidize the product aldehyde to a carboxylic acid, and their inherent acidity can cause the degradation and polymerization of sensitive scaffolds, particularly furan.[12]

We therefore select activated Manganese Dioxide (MnO₂) as the oxidant of choice . Its key advantages for this comparative study are:

  • High Chemoselectivity: MnO₂ preferentially oxidizes allylic and benzylic-type alcohols, minimizing side reactions.[10]

  • Neutral Conditions: The reaction is typically run in neutral, non-polar solvents (e.g., dichloromethane, chloroform), which preserves the integrity of all four heterocyclic rings.

  • Heterogeneous Nature: As a solid reagent, it can be easily removed by simple filtration upon reaction completion, simplifying the workup process.

Mechanistic Insights & Predicted Reactivity

The oxidation with MnO₂ is believed to proceed via coordination of the alcohol to the manganese surface, followed by a rate-determining C-H bond cleavage. The stability of the resulting radical-like intermediate is key.

  • (Furan-2-yl)methanol & (Thiophen-2-yl)methanol: These electron-rich heterocycles are expected to be the most reactive. The π-system of the ring can effectively stabilize the transition state. Furan, being more electron-rich than thiophene, may react the fastest, but is also the most prone to surface-catalyzed polymerization if the MnO₂ is of high activity or if the reaction is overheated.

  • (Pyridin-2-yl)methanol: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[13] This generally slows down oxidative reactions compared to benzene or electron-rich heterocycles. The reaction proceeds reliably but may require longer reaction times or a slight elevation in temperature.

  • This compound: This is the most interesting case. The pyridine ring itself is electron-withdrawing. However, the ethoxy group at the 5-position is a powerful electron-donating group through resonance (+M effect). This donating effect increases the overall electron density of the aromatic system, which should, in turn, accelerate the rate of oxidation relative to the unsubstituted (Pyridin-2-yl)methanol. We predict its reactivity to be intermediate between the pyridine parent and the five-membered ring systems.

Part 3: Experimental Protocol: Parallel Oxidation of Heterocyclic Alcohols

This protocol is designed as a self-validating system, allowing a researcher to directly compare the reactivity of the four alcohols under identical conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh 4 Alcohols (1 mmol each) C Add Alcohol to each flask Start vigorous stirring at RT A->C B Prepare 4 flasks with DCM (20 mL) & MnO₂ (10 eq) B->C D Monitor by TLC (30% EtOAc/Hexanes) Every 30 min C->D E Filter through Celite Wash with DCM D->E Upon completion F Concentrate Filtrate in vacuo E->F G Analyze crude product (¹H NMR, GC-MS) Calculate Conversion F->G

Caption: Workflow for the comparative parallel oxidation experiment.

Step-by-Step Methodology
  • Reagent Preparation: In four separate, identical round-bottom flasks equipped with magnetic stir bars, add activated Manganese Dioxide (10.0 mmol, 870 mg) and Dichloromethane (DCM, 20 mL).

  • Reaction Initiation: To each flask, add one of the heterocyclic alcohols (1.0 mmol) at room temperature. Start vigorous stirring immediately.

    • This compound: 153 mg

    • (Pyridin-2-yl)methanol: 109 mg

    • (Furan-2-yl)methanol: 98 mg

    • (Thiophen-2-yl)methanol: 114 mg

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the progress of each reaction by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexanes eluent. The alcohol starting materials are polar and will have low Rf values, while the product aldehydes are less polar and will have higher Rf values. Note the time required for the complete disappearance of the starting material spot.

  • Workup: Upon completion (or after a set time, e.g., 6 hours, for comparison), filter the contents of each flask through a pad of Celite®. Wash the filter cake thoroughly with DCM (3 x 15 mL).

  • Isolation & Analysis: Combine the filtrates for each reaction and concentrate them under reduced pressure. Analyze the resulting crude aldehyde by ¹H NMR and/or GC-MS to determine the conversion and identify any significant byproducts.

Part 4: Applications in Medicinal Chemistry & Drug Design

The choice between these scaffolds directly impacts key drug-like properties. The pyridine core, for instance, is a well-established "privileged structure" in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to improve properties like solubility and metabolic stability.[14]

G A This compound B Increased Lipophilicity (LogP ≈ 1.1) A->B C Basic Nitrogen (pKa ≈ 5.0) A->C D H-Bond Acceptor (Ethoxy O) A->D E Improved Membrane Permeability B->E F Tunable Solubility (Salt Formation) C->F G Modulation of Target Binding D->G H Enhanced ADME Profile E->H F->H G->H

Caption: Logic diagram linking the properties of this compound to drug design goals.

  • This compound: This scaffold offers a powerful combination of features. The pyridine core provides a basic handle for salt formation, improving formulation options. The ethoxy group serves two roles: it acts as a hydrogen bond acceptor, potentially adding a beneficial interaction with a protein target, and it increases lipophilicity, which can be fine-tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

  • (Pyridin-2-yl)methanol: This is a more polar building block. It is ideal for situations where increased aqueous solubility is desired and adding lipophilicity is not a primary concern.

  • (Furan-2-yl)methanol & (Thiophen-2-yl)methanol: These are often used as bioisosteres for phenyl rings. However, the furan ring can be metabolically labile, susceptible to ring-opening in vivo. The thiophene ring is generally considered more metabolically robust and is a very common phenyl ring surrogate in drug discovery.

Conclusion

The selection of a heterocyclic alcohol is a multi-faceted decision that extends beyond simple synthetic accessibility.

  • Choose this compound when: A balance of moderate reactivity, a basic handle for solubility/formulation, and increased lipophilicity for membrane permeability is required. Its features make it an excellent choice for tuning the ADME properties of a lead compound.

  • Choose (Pyridin-2-yl)methanol when: A polar, basic building block is needed to impart aqueous solubility.

  • Choose (Furan-2-yl)methanol when: High reactivity is desired and subsequent reaction conditions are mild. Be mindful of its potential for acid-sensitivity and metabolic instability.

  • Choose (Thiophen-2-yl)methanol when: A metabolically robust, electron-rich, and moderately lipophilic phenyl ring bioisostere is the primary goal.

By understanding the distinct personality of each of these building blocks—from their physical properties to their nuanced reactivity—chemists can more effectively navigate the complex landscape of molecular design and synthesis.

References

  • Straczewski, G. (2021). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Available at: [Link]

  • PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-ethoxy-2-methyl-1-pyridin-2-yl-2H-pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (n.d.). Oxidation of Alcohols. Available at: [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Furfuryl alcohol. Available at: [Link]

  • Kim, J., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). (5-Thiophen-2-ylthiophen-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Role of vanadium and pyridine in heteropolycompounds for selective oxidation of alcohols with hydrogen peroxide. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (FURAN-2-YL)METHANOL. Available at: [Link]

  • ChemBK. (n.d.). (S)-pyridin-2-yl(p-tolyl)methanol. Available at: [Link]

  • YouTube. (2017). CHEM 222: Pyridinium Chlorochromate Oxidation of Alcohols. Available at: [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Furfuryl Alcohol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Available at: [Link]

  • PubChem. (n.d.). Phenyl(2-thienyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (n.d.). Thiophen-2-ylmethanol. Available at: [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • MDPI. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-thienyl methanol. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (5-Ethoxypyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for any researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (5-Ethoxypyridin-2-yl)methanol. By understanding the chemical nature of this compound and adhering to established best practices, you can ensure the safety of your personnel and the protection of our environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. The primary hazards associated with this compound are presumed to be similar to its pyridine analogs, which include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2]

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.[2]

  • Flammability: Pyridine compounds can be flammable.[4][5][6][7]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended if there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[3][8][9]Provides a barrier against skin absorption, which can be harmful.
Body Protection A flame-retardant lab coat, fully buttoned.Protects against accidental skin contact and potential fire hazards.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][8][9] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.Minimizes the inhalation of potentially harmful vapors.

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[10][11] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

Step-by-Step Containerization Protocol:
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container for collecting waste this compound. Glass or high-density polyethylene containers are generally suitable.[8] The container must have a secure, leak-proof screw cap.[10][11]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[11][12] The label must clearly state:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date accumulation started

    • The name of the principal investigator and the laboratory location[12]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][13]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][14] This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Work in a Chemical Fume Hood A->B Safety First C Step 3: Transfer Waste to a Labeled, Compatible Container B->C Containment D Step 4: Securely Cap the Waste Container C->D Prevent Spills & Vapors E Step 5: Store in a Designated Satellite Accumulation Area D->E Regulatory Compliance F Step 6: Arrange for Pickup by Certified Hazardous Waste Contractor E->F Final Disposal

Caption: Disposal workflow for this compound.

Detailed Disposal Procedure:
  • Pure Compound and Concentrated Solutions:

    • Carefully transfer any unused pure this compound or its concentrated solutions into the designated hazardous waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

  • Dilute Aqueous Solutions:

    • Even dilute aqueous solutions of this compound should be treated as hazardous waste.

    • Crucially, never dispose of pyridine-containing compounds down the drain. [8][14] This is a direct violation of environmental regulations and can harm aquatic life.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as solid hazardous waste.

    • Collect these materials in a separate, clearly labeled solid waste container.

  • Empty Containers:

    • A container that held this compound is not considered empty until it has been triple-rinsed.[12]

    • The first rinse should be collected and disposed of as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[12]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spills:

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[8]

    • Collect the absorbent material in a sealed container for hazardous waste disposal.[13]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

Regulatory Compliance

The disposal of hazardous waste is strictly regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[10] Many academic institutions operate under the EPA's Subpart K regulations, which provide specific guidelines for managing hazardous waste in laboratories.[15]

It is your responsibility to be familiar with your institution's specific hazardous waste management plan and to follow all established protocols. Always consult with your EHS department for guidance on proper waste disposal procedures.

By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical compounds is foundational. However, innovation and safety must be inextricably linked. This guide provides essential, field-tested safety protocols for handling (5-Ethoxypyridin-2-yl)methanol. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other pyridine derivatives, such as (5-Methoxypyridin-2-yl)methanol and the parent pyridine molecule, allows us to establish a robust safety framework.[1] The guidance herein is synthesized from established protocols for these analogous compounds to ensure the highest degree of protection for laboratory personnel.

Hazard Assessment: Understanding the "Why"

Effective protection begins with a clear understanding of the potential risks. Based on data from analogous pyridine compounds, this compound should be handled as a substance that poses the following hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Direct contact with eyes is likely to cause serious irritation or damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

  • Systemic Toxicity: The parent compound, pyridine, can be absorbed through the skin and is toxic to the central nervous system, liver, and kidneys.[3] Overexposure can lead to symptoms like nausea, headaches, and dizziness.[3][4]

  • Flammability: Pyridine and many of its derivatives are flammable liquids and vapors.[3]

Therefore, all handling procedures must be designed to minimize skin and eye contact, prevent inhalation, and control ignition sources.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is the primary defense against exposure. The following components are mandatory when handling this compound.

Eye and Face Protection

Direct splashes are a significant risk. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical safety goggles with side shields that provide a complete seal around the eyes are mandatory.[1]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical safety goggles.[1]

Hand Protection

The pyridine functional group necessitates the selection of specific glove materials. Not all standard laboratory gloves offer adequate protection.

  • Recommended: Chemical-resistant gloves such as butyl rubber or Viton® are preferred for their high resistance to pyridine compounds.[3][5]

  • Acceptable for Short-Term Use: Nitrile gloves may be used for incidental contact, but they should be changed frequently and immediately upon any sign of contamination or degradation.[4][6] Always inspect gloves for tears or pinholes before use.

  • Not Recommended: Latex gloves should not be used as they offer poor resistance to pyridine.[4]

Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is crucial.

  • Standard Use: A fully buttoned, flame-retardant laboratory coat is required for all handling procedures.[1][3]

  • Additional Protection: For operations involving larger quantities, consider using a chemically resistant apron over the lab coat.

Respiratory Protection

This compound and related compounds are volatile, and their vapors can be harmful if inhaled.[4][6]

  • Primary Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to control vapor exposure.[4][5][6]

  • Emergency Use: In the event of a large spill or ventilation failure, respiratory protection such as a respirator with an appropriate organic vapor cartridge may be necessary. Personnel must be properly trained and fit-tested to use respirators.[3]

PPE Selection Matrix for Common Laboratory Tasks

To simplify the selection process, the following table outlines the minimum PPE required for various laboratory scenarios involving this compound.

Task/ScenarioMinimum Eye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety GogglesButyl Rubber or Double-Gloved NitrileFully-Buttoned Lab CoatRequired: Chemical Fume Hood
Preparing Solutions (<100 mL) Chemical Safety GogglesButyl Rubber or Double-Gloved NitrileFully-Buttoned Lab CoatRequired: Chemical Fume Hood
Transferring Solutions (>100 mL) Face Shield + GogglesButyl Rubber GlovesFully-Buttoned Lab CoatRequired: Chemical Fume Hood
Running Reactions Chemical Safety GogglesButyl Rubber or Nitrile (change frequently)Fully-Buttoned Lab CoatRequired: Chemical Fume Hood
Handling Contaminated Waste Chemical Safety GogglesButyl Rubber GlovesFully-Buttoned Lab CoatNot required if waste is sealed

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Contaminating your skin or personal clothing while removing used PPE negates its protective value.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) don3->doff1 Work in Fume Hood doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Protocol

Donning (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye/Face Protection: Put on your chemical safety goggles and, if needed, a face shield.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off): This procedure should be performed carefully to avoid contact with any contaminated surfaces.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[5]

  • Eye/Face Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders and turning the sleeves inside out. Hang it in its designated location or dispose of it if it's a single-use coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[6]

Emergency Procedures and Disposal

Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.

Emergency Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove all contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2][4]

  • Small Spill: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[5][6] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Contaminated PPE: All used gloves, disposable lab coats, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Never pour this compound or solutions containing it down the drain.[6] All liquid and solid waste must be collected in designated, compatible, and sealed hazardous waste containers.[3] These containers must be disposed of through your institution's certified hazardous waste management program.[1]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only yourself but your entire research team. This diligence allows us to pursue scientific discovery with confidence and integrity.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.